3-deoxy-D-glucose
Description
The exact mass of the compound (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSPLKNONIUZSZ-NGJCXOISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C=O)O)[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947793 | |
| Record name | 3-Deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490-91-7 | |
| Record name | 3-Deoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Deoxy-D-glucose: From Synthesis to Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deoxy-D-glucose (3-DG) is a glucose analog of significant interest in biomedical research and drug development. Characterized by the absence of a hydroxyl group at the C-3 position, 3-DG serves as a modulator of fundamental cellular processes, primarily through the inhibition of glycolysis and its role as a precursor in the formation of Advanced Glycation End-products (AGEs). This guide provides a comprehensive overview of this compound, encompassing its chemical properties, synthesis, and profound biological effects. It details experimental protocols for its study and visually elucidates its key signaling pathways, offering a critical resource for researchers exploring its therapeutic potential.
Core Concepts: Chemical and Physical Properties
This compound is a monosaccharide and a structural analog of D-glucose. Its defining feature is the replacement of the hydroxyl group at the third carbon with a hydrogen atom. This seemingly minor modification has profound implications for its biological activity, as it cannot be fully metabolized through the glycolytic pathway.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂O₅ | [1] |
| Molar Mass | 164.16 g/mol | [1] |
| IUPAC Name | (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal | N/A |
| CAS Number | 2490-91-7 | N/A |
| Synonyms | 3-Deoxy-D-ribo-hexose | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through multi-step chemical processes, often starting from more readily available sugar precursors. One common approach involves the use of glucal derivatives.
Experimental Protocol: Synthesis from a Glucal Derivative
This protocol is a generalized representation based on common organic synthesis techniques for deoxy sugars.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
N-bromosuccinimide (NBS)
-
Raney Nickel
-
Hydrogen gas
-
Sodium methoxide (B1231860)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
Bromination of the Glucal: Dissolve 3,4,6-tri-O-acetyl-D-glucal in a mixture of dichloromethane and methanol. Add N-bromosuccinimide (NBS) portion-wise at room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting residue contains the 2-bromo-2-deoxy derivative.
-
Reductive Debromination: Dissolve the crude product in a suitable solvent and add a Raney Nickel catalyst. Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) until the starting material is consumed (monitor by TLC).
-
Purification: Filter off the catalyst and concentrate the filtrate. Purify the resulting product by column chromatography to obtain the acetylated this compound.
-
Deacetylation: Treat the purified product with a catalytic amount of sodium methoxide in methanol to remove the acetyl protecting groups.
-
Final Purification: Neutralize the reaction mixture, evaporate the solvent, and purify the final product, this compound, by chromatography or recrystallization.
Mechanism of Action and Biological Effects
The biological significance of this compound stems primarily from two interconnected activities: its ability to inhibit glycolysis and its role as a potent precursor to Advanced Glycation End-products (AGEs).
Inhibition of Glycolysis
As a glucose analog, this compound is taken up by cells through glucose transporters. Once inside the cell, it can be phosphorylated by hexokinase to form this compound-6-phosphate. However, this phosphorylated form cannot be further metabolized by phosphoglucose (B3042753) isomerase, the next enzyme in the glycolytic pathway. The accumulation of this compound-6-phosphate can competitively inhibit hexokinase, thereby disrupting the normal flow of glycolysis and leading to a reduction in ATP production.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability, which can be an indicator of the cytotoxic effects of glycolysis inhibition.[2][3][4]
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (or 2-deoxy-D-glucose as a commonly used analog)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or 2-deoxy-D-glucose) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. This data can be used to determine the IC50 value of the compound.
Formation of Advanced Glycation End-products (AGEs)
This compound is a highly reactive dicarbonyl compound that plays a significant role in the non-enzymatic glycation of proteins, lipids, and nucleic acids, a process known as the Maillard reaction.[1][5][6] This reaction leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications.[1]
The Maillard reaction is a complex cascade of reactions. It begins with the condensation of a reducing sugar, like this compound, with a free amino group of a biological macromolecule to form a Schiff base. This is followed by a series of rearrangements, dehydrations, and cyclizations, ultimately leading to the formation of stable, cross-linked AGEs.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of specific AGEs, such as Nε-(carboxymethyl)lysine (CML) and pentosidine.[7][8][9][10][11]
Materials:
-
Protein sample (e.g., bovine serum albumin) incubated with this compound
-
Enzymes for protein hydrolysis (e.g., pronase, aminopeptidase (B13392206) M)
-
Derivatizing agent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) - AQC)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phases (e.g., acetate (B1210297) buffer and acetonitrile (B52724) gradient)
-
AGE standards (e.g., CML, pentosidine)
Procedure:
-
Sample Preparation: Incubate the protein with this compound under physiological conditions (e.g., 37°C, pH 7.4) for a specified period.
-
Enzymatic Hydrolysis: Hydrolyze the glycated protein sample using a combination of proteases to break it down into individual amino acids and AGE-adducts.
-
Derivatization: Derivatize the hydrolysate with a fluorescent labeling agent like AQC to enhance detection sensitivity.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the components using a C18 column with a suitable gradient of mobile phases.
-
Detection and Quantification: Detect the fluorescently labeled AGEs using a fluorescence detector. Quantify the amount of each AGE by comparing the peak areas to those of known standards.
Quantitative Data on the Biological Effects of Deoxyglucose Analogs
While specific quantitative data for this compound can be limited in the literature, extensive research has been conducted on its close analog, 2-deoxy-D-glucose (2-DG), which also inhibits glycolysis. The following tables summarize representative data for 2-DG, which can provide insights into the potential effects of 3-DG.
Table 1: Effect of 2-Deoxy-D-glucose on Cell Viability (IC50 Values)
| Cell Line | IC50 (mM) | Incubation Time (h) | Reference |
| Acute Lymphoblastic Leukemia (Nalm-6) | 0.22 | 48 | [12] |
| Acute Lymphoblastic Leukemia (CEM-C7-14) | 2.70 | 48 | [12] |
| Pancreatic Cancer (MIA PaCa2) | 1.45 | 48 | [13] |
| Ovarian Cancer | 13.34 | 48 | [13] |
Table 2: Effect of 2-Deoxy-D-glucose on Cellular ATP Levels
| Cell Type | 2-DG Concentration | Change in ATP Level | Incubation Time | Reference |
| Primary Rat Astrocytes | 0.1 mM | ~30% decrease | 180 min | [14] |
| Primary Rat Astrocytes | 5 mM | Accelerated decrease | < 180 min | [14] |
| HeLa Cells | 72.13 µM (IC50) | 50% decrease in signal | 1 h | [15] |
Table 3: Effect of 2-Deoxy-D-glucose on Reactive Oxygen Species (ROS) Production
| Cell Type | 2-DG Concentration | Observation | Reference |
| Endothelial Cells | 5 mM | Increased H₂O₂ levels | [16] |
| Neuroblastoma Cells | Not specified | Increased ROS, leading to cell killing | [6] |
Interplay of Glycolysis Inhibition, AGEs, and Oxidative Stress
The biological effects of this compound are interconnected. The inhibition of glycolysis can lead to cellular stress. Simultaneously, the formation of AGEs can trigger cellular signaling pathways that result in the production of reactive oxygen species (ROS).[13][17][18] This increase in oxidative stress can further contribute to cellular damage and has been implicated in the pathology of various diseases.
Implications for Drug Development
The unique biological activities of this compound and its analogs make them attractive candidates for therapeutic development, particularly in oncology. Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making them potentially more susceptible to glycolysis inhibitors. Furthermore, the role of AGEs in various pathologies suggests that modulating their formation could have therapeutic benefits. The ability of deoxyglucose compounds to induce cellular stress and ROS production is also being explored as a strategy to selectively kill cancer cells.
Conclusion
This compound is a multifaceted molecule with significant implications for cellular metabolism and pathology. Its ability to inhibit glycolysis and promote the formation of AGEs places it at the crossroads of several key biological processes relevant to aging, diabetes, and cancer. This guide has provided a technical overview of its synthesis, mechanisms of action, and methods for its study. Continued research into this compound and its derivatives holds promise for the development of novel therapeutic strategies targeting metabolic vulnerabilities in disease.
References
- 1. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic metabolism of 3-deoxyglucosone, a Maillard intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchers.uss.cl [researchers.uss.cl]
- 14. imrpress.com [imrpress.com]
- 15. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase | MDPI [mdpi.com]
- 16. 2-Deoxy-D-Glucose Treatment of Endothelial Cells Induces Autophagy by Reactive Oxygen Species-Mediated Activation of the AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
- 18. Glucose and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-deoxy-D-glucose: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-deoxy-D-glucose, a glucose analog with potential applications in metabolic research and drug development. It covers the molecule's chemical structure, physicochemical properties, probable mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound, also known as 3-deoxy-D-ribo-hexose, is a monosaccharide derivative where the hydroxyl group at the C3 position of D-glucose is replaced by a hydrogen atom. This structural modification is key to its biological activity.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1.
| Identifier | Value | Source(s) |
| IUPAC Name | (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal | [1] |
| CAS Number | 2490-91-7 | [1][2] |
| Molecular Formula | C₆H₁₂O₅ | [2] |
| SMILES | C(--INVALID-LINK--O)--INVALID-LINK--O">C@@HO | [1] |
| InChI Key | KDSPLKNONIUZSZ-NGJCXOISSA-N | [1] |
Physicochemical Properties
The fundamental physicochemical properties of this compound are detailed in Table 2. Due to its polyhydroxylated structure, it is expected to be highly soluble in water and other polar solvents, similar to D-glucose.
| Property | Value | Source(s) |
| Molecular Weight | 164.16 g/mol | [2] |
| Melting Point | 129-131 °C | |
| Storage Temperature | 2-8 °C | [3] |
| Purity | ≥98% | [2] |
Biological Activity and Mechanism of Action
As a glucose analog, this compound is recognized by cellular glucose machinery, but its structural modification prevents its complete metabolism. This allows it to act as a metabolic inhibitor.
Inhibition of Glycolysis
This compound has been shown to inhibit glycolysis in mammalian cells and glucose uptake in trypanosomes.[3] The primary mechanism is believed to mirror that of the more extensively studied analog, 2-deoxy-D-glucose (2-DG).[3][4][5][6]
The proposed mechanism involves the following steps:
-
Cellular Uptake: this compound is transported into the cell through glucose transporters (GLUTs), competing with endogenous glucose.[6][7]
-
Phosphorylation: Once inside the cell, the enzyme Hexokinase (HK) phosphorylates this compound at the C6 position, forming this compound-6-phosphate (3-DG-6-P).[3][8]
-
Metabolic Blockade: Unlike glucose-6-phosphate, 3-DG-6-P cannot be isomerized to fructose-6-phosphate (B1210287) by the enzyme phosphoglucose (B3042753) isomerase (PGI). This is the crucial inhibitory step.
-
Accumulation and Feedback Inhibition: The intracellular accumulation of 3-DG-6-P leads to feedback inhibition of Hexokinase, further reducing glucose phosphorylation and halting the glycolytic pathway.[4] This depletes the cell of ATP and essential metabolic intermediates.
This targeted disruption of glycolysis makes this compound a valuable tool for studying glucose metabolism and a potential therapeutic agent against pathologies characterized by high glucose dependence, such as certain cancers.
Caption: Mechanism of Glycolysis inhibition by this compound.
Activity of Related Compounds
Studies on derivatives of this compound provide further insight into the biological significance of the C3 position.
-
3-amino-3-deoxy-D-glucose , a component of the antibiotic kanamycin, has been shown to inhibit bacterial cell wall synthesis.[9]
-
3-deoxy-3-fluoro-D-glucose acts as a competitive inhibitor for enzymes such as phosphoglucomutase and UDPG-pyrophosphorylase, indicating that modifications at this position are well-tolerated by key metabolic enzymes.[10] In various organisms, it is not metabolized via glycolysis but through other pathways, such as oxidation and reduction.[11][12]
Experimental Protocols
This section provides methodologies for the synthesis of this compound derivatives and a standard assay for evaluating its function as a glycolysis inhibitor.
General Synthesis of 3-deoxy-3-substituted-D-glucose Derivatives
A general and versatile route for synthesizing 3-deoxy-3-substituted glucose derivatives has been established, which can be adapted for the synthesis of this compound.[13] The strategy relies on the nucleophilic opening of an epoxide precursor, which locks the pyranose ring in the necessary conformation for the reaction to occur at the C3 position.
Methodology Overview:
-
Preparation of Starting Material: The synthesis begins with a protected glucose derivative, 1,6-anhydro-β-D-glucopyranose, which is commercially available or can be prepared from D-glucose.
-
Sulfonation: The hydroxyl group at the C2 position is selectively sulfonated, typically using toluenesulfonyl anhydride.[13]
-
Epoxide Formation: Treatment with a base, such as sodium methoxide, facilitates the formation of a 2,3-epoxide (1,6:2,3-dianhydro-β-D-allopyranose derivative).[13]
-
Nucleophilic Opening: The crucial step involves the addition of a nucleophile to the epoxide. To generate this compound, a hydride source (e.g., lithium aluminum hydride) would be used as the nucleophile to introduce a hydrogen atom at the C3 position.
-
Deprotection: The final step involves the removal of any protecting groups to yield the final this compound product.
Caption: General synthetic workflow for this compound.
Protocol: Glucose Uptake Inhibition Assay using [³H]-2-deoxy-D-glucose
This protocol details a common method to measure the inhibition of glucose uptake in cancer cells, which can be used to quantify the inhibitory potential of this compound. The assay measures the uptake of a radiolabeled, non-metabolizable glucose analog, [³H]-2-deoxy-D-glucose ([³H]-2-DG), in the presence of an inhibitor.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound (test inhibitor)
-
Cytochalasin B (positive control inhibitor)
-
[³H]-2-deoxy-D-glucose
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.1 M NaOH for cell lysis
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Glucose Starvation: Wash the cells twice with warm KRH buffer. Incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose stores.
-
Inhibitor Treatment: Add KRH buffer containing various concentrations of the test inhibitor (this compound) to the wells. Include wells for a vehicle control (no inhibitor) and a positive control (Cytochalasin B). Incubate for 30 minutes at 37°C.
-
Initiate Uptake: Start the glucose uptake by adding [³H]-2-DG to each well (final concentration ~0.5 µCi/mL). Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be optimized to ensure uptake is in the linear range.
-
Stop Reaction: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS. The cold temperature immediately stops membrane transport.
-
Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound by normalizing the CPM of the inhibitor-treated samples to the CPM of the vehicle control samples.
Conclusion
This compound is a structurally simple yet potent glucose analog that serves as a valuable tool for interrogating cellular metabolism. Its ability to competitively inhibit glucose transport and halt glycolysis after phosphorylation by hexokinase makes it a subject of interest for both basic research and therapeutic development. The experimental protocols outlined in this guide provide a framework for its synthesis and functional evaluation, empowering researchers to further explore its potential in targeting metabolic vulnerabilities in disease.
References
- 1. gtp-solution.com [gtp-solution.com]
- 2. scbt.com [scbt.com]
- 3. yihuipharm.com [yihuipharm.com]
- 4. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 5. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Glucose Transporters for Breast Cancer Therapy: The Effect of Natural and Synthetic Compounds [mdpi.com]
- 8. Hexokinases in cancer and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on bacterial cell wall inhibitors. III. 3-amino-3-deoxy-D-glucose, an inhibitor of bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Discovery and Synthesis of 3-Deoxy-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deoxy-D-glucose, a glucose analog where the hydroxyl group at the C-3 position is replaced by a hydrogen, has garnered significant interest in various fields of chemical and biological research. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound and its derivatives. It details various synthetic methodologies, providing experimental protocols for key reactions. Furthermore, this guide summarizes the known biological activities of this compound and its analogs, with a focus on their impact on cellular signaling pathways. Quantitative data from the literature is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Introduction: Discovery and Significance
While the definitive first synthesis of this compound is not readily apparent in readily available literature, its existence and synthesis were established by the mid-20th century. For instance, a 1957 paper by Isbell et al. described the synthesis of a radiolabeled version, D-glucose-3-¹⁴C, indicating that the parent compound was already known to the scientific community[1][2].
The significance of this compound and its derivatives, such as 3-deoxyglucosone (B13542) (3-DG), lies in their roles as probes and modulators of glucose metabolism and related cellular processes. 3-DG is a marker for diabetes and is implicated in the formation of advanced glycation end-products (AGEs)[3]. The fluorinated analog, 3-deoxy-3-fluoro-D-glucose, serves as a tracer for monitoring metabolic pathways in vivo[4]. Understanding the synthesis and biological interactions of these molecules is crucial for developing new therapeutic and diagnostic agents.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often involving the deoxygenation of a suitably protected glucose derivative. Below are detailed protocols for some of the key synthetic strategies.
Synthesis from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
A common and effective method for introducing the 3-deoxy functionality is through the deoxygenation of a secondary alcohol. This protocol, adapted from the work of S. Iacono and James R. Rasmussen, involves the formation of a thiocarbonyl derivative followed by radical-mediated reduction[1].
Experimental Protocol:
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-3-O-(S-methyldithiocarbonate)-α-D-glucofuranose
-
In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel, dissolve 26.0 g (0.10 mol) of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and 25 mg of imidazole (B134444) in 400 mL of anhydrous tetrahydrofuran (B95107) (THF)[1].
-
Flush the flask with nitrogen and add 7.2 g (0.150 mol) of a 50% sodium hydride dispersion in mineral oil over 5 minutes[1].
-
Stir the mixture for 20 minutes, then add 22.8 g (0.30 mol) of carbon disulfide at once[1].
-
Continue stirring for 30 minutes, followed by the addition of 25.3 g (0.177 mol) of iodomethane (B122720) in a single portion[1].
-
After stirring for another 15 minutes, cautiously add 5.0 mL of glacial acetic acid dropwise to quench the excess sodium hydride[1].
-
Filter the solution and concentrate the filtrate using a rotary evaporator.
-
Extract the semisolid residue with three 100-mL portions of hexane (B92381) to remove the mineral oil.
-
Distill the resulting orange syrup under reduced pressure (Kugelrohr, 153–160°C at 0.5–1.0 mm Hg) to yield 32.2–33.0 g (92–94%) of the product[1].
Step 2: Synthesis of 3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose
-
In a dry, 1-L, round-bottomed flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, combine 500 mL of anhydrous toluene, 24.7 g (0.085 mol) of tributyltin hydride, and 19.25 g (0.055 mol) of 1,2:5,6-di-O-isopropylidene-3-O-(S-methyldithiocarbonate)-α-D-glucofuranose[1].
-
Heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), cool the solution and concentrate it on a rotary evaporator.
-
Purify the residue by chromatography to obtain the 3-deoxy product.
Step 3: Deprotection to this compound
-
Hydrolyze the di-O-isopropylidene protecting groups using standard acidic conditions (e.g., aqueous acetic acid or trifluoroacetic acid in a suitable solvent).
-
Purify the final product, this compound, by crystallization or chromatography.
Other Synthetic Approaches
Other synthetic routes to this compound and its derivatives include:
-
Catalytic Hydrogenation: Derivatives of D-glucal can be subjected to haloalkoxylation followed by reductive dehalogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) to yield deoxy sugars[5][6].
-
Azide (B81097) Displacement: The hydroxyl group at the C-3 position can be converted to a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic displacement with an azide ion. Subsequent reduction of the azide yields the corresponding amine, which can be further modified or removed[2]. This method is particularly useful for synthesizing 3-amino-3-deoxy-D-glucose derivatives.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of this compound and its intermediates.
Table 1: Synthesis Yields of this compound Intermediates
| Starting Material | Intermediate Product | Reagents | Yield (%) | Reference |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1,2:5,6-di-O-isopropylidene-3-O-(S-methyldithiocarbonate)-α-D-glucofuranose | NaH, CS₂, MeI | 92-94 | [1] |
| 3,4,6-tri-O-acetyl-l,5-anhydro-2-deoxy-D-arabino-hex-1-enitol | 2-Deoxy-D-glucose | N-bromosuccinimide, H₂/Raney Ni | 95 | [5] |
| D-glucal | methyl 2-deoxy-α/β-D-glucopyranoside | N-bromosuccinimide, Methanol, H₂/Pd/C | 70 | [7] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| CAS Number | 2490-91-7 | [8][9] |
| Molecular Formula | C₆H₁₂O₅ | [8][9] |
| Molecular Weight | 164.16 g/mol | [8][9] |
| Purity (commercial) | ≥98% | [8][9] |
| ¹H NMR (D₂O) | Data not available in a complete format | |
| ¹³C NMR (D₂O) | Data not available in a complete format | |
| Mass Spectrum (EI) | Data not available in a complete format |
Biological Activity and Signaling Pathways
This compound and its analogs exert their biological effects primarily by interfering with glucose metabolism and related signaling pathways.
Inhibition of Glycolysis
3-Deoxyglucosone (3-DG), a related dicarbonyl sugar, has been shown to inhibit key glycolytic enzymes.
-
Hexokinase: 3-DG decreases the activity of hexokinase, the enzyme that catalyzes the first step of glycolysis (the phosphorylation of glucose to glucose-6-phosphate)[15].
-
Glucose-6-phosphate Dehydrogenase: The activity of this enzyme, which is the rate-limiting step of the pentose (B10789219) phosphate (B84403) pathway, is also reduced by 3-DG[15].
The inhibition of these enzymes suggests that 3-deoxyglucose compounds can disrupt cellular energy production and the synthesis of precursors for nucleotide biosynthesis.
Modulation of Signaling Pathways
The effects of deoxyglucose compounds extend beyond direct enzyme inhibition to the modulation of key cellular signaling pathways.
-
PI3K/Akt Pathway: The analog 2-deoxy-D-glucose (2-DG) has been shown to induce the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway, which is central to cell survival and proliferation[16]. This effect appears to be independent of glycolysis inhibition[17].
-
Wnt/β-catenin Pathway: High glucose levels have been demonstrated to enhance Wnt/β-catenin signaling by promoting the acetylation and subsequent nuclear accumulation of β-catenin[18][19]. While the direct effect of this compound on this process is not fully elucidated, its structural similarity to glucose suggests a potential for interaction.
Conclusion and Future Directions
This compound and its derivatives are valuable tools for studying glucose metabolism and its intricate connections to cellular signaling. While synthetic routes to these compounds are established, there is a need for more comprehensive studies detailing a wider array of synthetic methodologies with comparative quantitative data. Furthermore, a deeper understanding of the direct molecular interactions of this compound with components of signaling pathways such as PI3K/Akt and Wnt/β-catenin is warranted. Future research in these areas will undoubtedly pave the way for the development of novel therapeutic strategies targeting metabolic and signaling dysregulation in various diseases.
Experimental Workflows
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 8. Direct inhibition of hexokinase activity by metformin at least partially impairs glucose metabolism and tumor growth in experimental breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of 3-deoxyglucosone on the activities of enzymes responsible for glucose metabolism in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Deoxyglucose induces Akt phosphorylation via a mechanism independent of LKB1/AMP-activated protein kinase signaling activation or glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Glucose-induced β-catenin acetylation enhances Wnt signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A new link between diabetes and cancer: enhanced WNT/β-catenin signaling by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
3-deoxy-D-glucose mechanism of action in cells
An In-depth Technical Guide on the Core Mechanism of Action of 3-Deoxy-D-Glucose in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (3-DG), also known as 3-deoxyglucosone, is a highly reactive dicarbonyl compound formed endogenously through the degradation of glucose. Unlike its more extensively studied isomer, 2-deoxy-D-glucose (2-DG), which is a known competitive inhibitor of glycolysis, the primary mechanism of action of 3-DG in cells is not centered on the direct inhibition of the glycolytic pathway. Instead, its biological effects are predominantly mediated through its role as a potent precursor of Advanced Glycation End-products (AGEs), the induction of cellular oxidative stress, and the disruption of key signaling pathways, particularly insulin (B600854) signaling. This guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
Biosynthesis and Metabolism
This compound is primarily formed in vivo through two main pathways:
-
The Maillard Reaction: This non-enzymatic reaction between glucose and the primary amino groups of proteins, lipids, and nucleic acids leads to the formation of a Schiff base, which then rearranges to form an Amadori product. The degradation of the Amadori product can yield 3-DG.
-
Fructose (B13574) Metabolism: 3-DG can also arise from the degradation of fructose 3-phosphate.
Once formed, 3-DG is a highly reactive molecule. In bacterial systems, the fluorinated analog 3-deoxy-3-fluoro-D-glucose (3-FG) has been shown to be oxidized. In mammalian systems, the metabolism of 3-FG does not primarily proceed through glycolysis or the pentose (B10789219) phosphate (B84403) shunt. Instead, it is metabolized via aldose reductase to 3-deoxy-3-fluoro-D-sorbitol and can be oxidized to 3-deoxy-3-fluoro-D-gluconic acid. The detoxification of 3-DG in humans involves its conversion to 3-deoxyfructose.
Core Mechanism of Action
The cellular effects of this compound are multifaceted and primarily revolve around its high reactivity as a dicarbonyl compound.
1. Formation of Advanced Glycation End-products (AGEs) and RAGE Signaling
The most well-documented mechanism of action of 3-DG is its role as a potent precursor to Advanced Glycation End-products (AGEs). 3-DG reacts non-enzymatically with the amino groups of proteins, lipids, and nucleic acids to form a variety of AGEs, such as imidazolone, pyrraline, and Nε-(carboxymethyl)lysine (CML).
The accumulation of AGEs has significant pathological consequences, primarily through two mechanisms:
-
Cross-linking of Proteins: AGEs can form cross-links between proteins, altering their structure and function. This can lead to tissue stiffening and loss of function, particularly in the extracellular matrix.
-
Activation of the Receptor for Advanced Glycation End-products (RAGE): AGEs can bind to and activate the RAGE, a multi-ligand receptor of the immunoglobulin superfamily. The activation of RAGE triggers a cascade of intracellular signaling events, leading to the expression of pro-inflammatory cytokines and adhesion molecules, and the generation of reactive oxygen species (ROS). This contributes to a state of chronic inflammation, which is implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases.
2. Induction of Oxidative Stress
This compound is a potent inducer of intracellular reactive oxygen species (ROS). The increased production of ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative stress. This can occur through:
-
Direct generation of ROS: The chemical reactions involved in the formation of AGEs from 3-DG can directly generate ROS.
-
Inactivation of Antioxidant Enzymes: 3-DG has been shown to inactivate key antioxidant enzymes, such as glutathione (B108866) peroxidase and glutathione reductase, further impairing the cell's ability to neutralize ROS.
-
Mitochondrial Dysfunction: The accumulation of 3-DG and subsequent oxidative stress can lead to mitochondrial dysfunction, a major source of cellular ROS.
Oxidative stress induced by 3-DG can cause widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cellular dysfunction and apoptosis.
3. Interference with Insulin Signaling
Recent studies have revealed that 3-DG can directly interfere with insulin signaling pathways. In the enteroendocrine L cell line STC-1, 3-DG has been shown to:
-
Decrease Insulin Receptor Phosphorylation: 3-DG treatment leads to a reduction in the phosphorylation of the insulin receptor, a critical initial step in the insulin signaling cascade.
-
Inhibit the PI3K/Akt Pathway: The downstream signaling pathway involving phosphatidylinositol-3-kinase (PI3K) and protein kinase B (Akt) is inhibited by 3-DG.
-
Reduce GLUT2 Expression and Glucose Uptake: The inhibition of the PI3K/Akt pathway results in decreased expression of the glucose transporter 2 (GLUT2), leading to attenuated glucose uptake by the cells.
This interference with insulin signaling can contribute to insulin resistance and impaired glucose homeostasis.
Quantitative Data
The following table summarizes the reported concentrations of this compound in plasma from human subjects and experimental animals.
| Condition | Concentration (ng/mL) | Analytical Method | Reference(s) |
| Human Plasma | |||
| Healthy Volunteers | 12.8 ± 5.2 | HPLC | |
| Type 1 Diabetes | 98.5 ± 34 | GC/MS (ultrafiltration) | |
| Type 2 Diabetes (NIDDM) | 31.8 ± 11.3 | HPLC | |
| Rat Plasma | |||
| Diabetic Rats (Streptozotocin-induced) | 918 ± 134 | HPLC | |
| Control Rats | 379 ± 69 | HPLC |
Experimental Protocols
1. Cell Viability and Proliferation Assay
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound.
-
Methodology:
-
Seed cells (e.g., cancer cell lines, endothelial cells) in 96-well plates at a suitable density.
-
After 24 hours of incubation, treat the cells with a range of concentrations of 3-DG.
-
Incubate for 24, 48, and 72 hours.
-
Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a clonogenic survival assay.
-
Measure the absorbance at the appropriate wavelength and calculate the IC50 value.
-
2. Glucose Uptake Assay
-
Objective: To measure the effect of 3-DG on glucose transport into cells.
-
Methodology:
-
Culture cells to near confluence in 12-well plates.
-
Pre-treat cells with various concentrations of 3-DG for a specified duration.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with a solution containing a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), or a radiolabeled glucose analog, like 2-deoxy-D-[3H]-glucose.
-
After a short incubation period, wash the cells with ice-cold KRH buffer to stop the uptake.
-
Lyse the cells and measure the fluorescence or radioactivity using a plate reader or scintillation counter, respectively.
-
Normalize the uptake to the total protein content of each well.
-
3. Western Blot Analysis of Signaling Proteins
-
Objective: To investigate the effect of 3-DG on the expression and phosphorylation of key signaling proteins.
-
Methodology:
-
Treat cells with 3-DG at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Insulin Receptor, phospho-Akt, Akt, GLUT2, RAGE).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathway and Experimental Workflow Visualizations
Caption: Signaling pathways of this compound induced cellular stress.
Caption: General experimental workflow for studying the effects of this compound.
An In-depth Technical Guide on the Biological Effects of 3-Deoxy-D-glucose and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Deoxy-D-glucose and its derivatives, including 3-Deoxyglucosone (B13542) (3-DG), 3-Amino-3-deoxy-D-glucose, and 3-Deoxy-3-fluoro-D-glucose, represent a class of modified sugars with diverse and significant biological activities. This technical guide provides a comprehensive overview of their effects on cellular metabolism, signaling pathways, and potential as therapeutic agents. Notably, 3-Deoxyglucosone is a key intermediate in the formation of Advanced Glycation End-products (AGEs), implicating it in the pathophysiology of diabetes and related complications. Furthermore, derivatives of this compound have demonstrated antibacterial and metabolic modulatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and development in this field.
Core Biological Activities
Role in Advanced Glycation End-product (AGE) Formation
3-Deoxyglucosone (3-DG) is a highly reactive dicarbonyl compound that serves as a major precursor in the formation of Advanced Glycation End-products (AGEs)[1]. AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, particularly diabetic complications, atherosclerosis, and neurodegenerative disorders[1]. 3-DG is formed through the Maillard reaction and the polyol pathway and rapidly reacts with amino groups of proteins to form various AGEs, such as imidazolone, pyrraline, and Nε-(carboxymethyl)lysine (CML)[2].
Interference with Insulin (B600854) Signaling
3-Deoxyglucosone has been shown to induce insulin resistance by impairing the insulin signaling pathway in hepatocytes[3]. At non-cytotoxic concentrations, 3-DG inhibits the phosphorylation of key downstream effectors of the insulin signaling cascade, including the insulin receptor substrate 1 (IRS-1), phosphoinositide 3-kinase (PI3K), and Akt[3]. This disruption leads to decreased glucose uptake and reduced glycogen (B147801) content in response to insulin stimulation[3].
Antibacterial Activity
The amino derivative, 3-amino-3-deoxy-D-glucose, a component of the antibiotic kanamycin, exhibits antibacterial properties by inhibiting bacterial cell wall synthesis[4]. Studies have shown that it significantly inhibits the growth of bacteria such as Staphylococcus aureus[4].
Metabolic Modulation
The fluorinated analog, 3-deoxy-3-fluoro-D-glucose, is metabolized in vivo through direct oxidation and reduction pathways, rather than glycolysis or the pentose (B10789219) phosphate (B84403) shunt[5]. Its metabolism can be monitored using 19F NMR, making it a useful tool for studying aldose reductase and glucose dehydrogenase activity in vivo[5].
Quantitative Data
While specific IC50 values for this compound across a wide range of assays are not extensively reported in publicly available literature, some quantitative data for its derivative, 3-deoxyglucosone (3-DG), is available.
| Compound | Assay | Cell Line | Concentration/Effect | Reference |
| 3-Deoxyglucosone (3-DG) | Cell Viability (MTT Assay) | HepG2 | No significant effect at 10-300 ng/ml; Decreased viability at 500 and 1000 ng/ml | [3] |
| 3-Amino-3-deoxy-D-glucose | Bacterial Growth Inhibition | Staphylococcus aureus FDA 209P | Significant inhibition at 100 µg/ml | [4] |
Signaling Pathways
Advanced Glycation End-product (AGE) - RAGE Signaling Pathway
3-Deoxyglucosone is a potent precursor of AGEs, which can activate the Receptor for Advanced Glycation End products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The binding of AGEs to RAGE triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.
References
- 1. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]
- 2. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Deoxyglucosone induces insulin resistance by impairing insulin signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on bacterial cell wall inhibitors. III. 3-amino-3-deoxy-D-glucose, an inhibitor of bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Deoxy-D-Glucose as an Inhibitor of Glycolysis: An In-depth Technical Guide
Disclaimer: While 3-deoxy-D-glucose (3-DG) is recognized as a glucose analog with the potential to inhibit glycolysis, publicly available research providing specific quantitative data, such as IC50 values for glycolysis inhibition, and detailed experimental protocols for its use is limited. In contrast, its structural analog, 2-deoxy-D-glucose (2-DG), is extensively studied and well-characterized as a glycolysis inhibitor. This guide will leverage the comprehensive data available for 2-DG as a proxy to provide a thorough technical framework for researchers, scientists, and drug development professionals interested in the evaluation of this compound. The methodologies and principles described herein are directly applicable to the study of 3-DG.
Introduction to Glycolysis Inhibition
The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, presents a compelling therapeutic target. By inhibiting this metabolic pathway, it is possible to selectively induce energy stress and promote cell death in malignant cells. Glucose analogs, such as this compound, are compounds that mimic glucose and can interfere with its metabolism. These molecules are transported into the cell via glucose transporters (GLUTs) and can competitively inhibit key glycolytic enzymes.
Mechanism of Action of Deoxy-D-Glucose Analogs
This compound, lacking a hydroxyl group at the C-3 position, is recognized by cellular transport mechanisms and taken up by cells. Once inside the cell, it can be phosphorylated by hexokinase, the first enzyme in the glycolytic pathway. However, the resulting this compound-6-phosphate cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation and a competitive inhibition of hexokinase. This inhibition reduces the overall rate of glycolysis, leading to a depletion of intracellular ATP and the generation of lactate (B86563).
Studies on mouse liver extracts have shown that this compound (referred to as 3-deoxyglucosone) decreases the activity of hexokinase in a time- and concentration-dependent manner, while having little effect on glucokinase, glucose-6-phosphatase, and phosphofructokinase.[1]
The more extensively studied analog, 2-deoxy-D-glucose, acts similarly. It is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate, which cannot be isomerized to fructose-6-phosphate (B1210287) and thus accumulates, competitively inhibiting hexokinase.[2] This leads to a reduction in ATP production and can induce apoptosis in cancer cells.
Quantitative Data on Glycolysis Inhibition by 2-Deoxy-D-Glucose
The following tables summarize the inhibitory concentrations (IC50) of 2-deoxy-D-glucose in various cancer cell lines. This data serves as a reference for the expected potency of glycolysis inhibitors and can guide dose-response studies for this compound.
| Cancer Type | Cell Line | IC50 Value | Incubation Time | Citation |
| Acute Lymphoblastic Leukemia | Nalm-6 | 0.22 mM | 48h | [3] |
| Pancreatic Cancer | MIA PaCa-2 | 13.34 mM | 48h | [4] |
| Human Colon Carcinoma | HCT116 | Not specified, but apoptosis was suppressed | Not specified | [5] |
| Neuroblastoma | SK-N-BE(2) | Not specified, but induced cell death | Not specified | [5] |
| Cell Line | Growth Inhibition (%) with 5 mM 2-DG | Citation |
| Ovarian Carcinoma (SKOV3) | 94.3 | [6] |
| Ovarian Carcinoma (IGROV1) | 94.2 | [6] |
| Mesothelioma (MSTO-211H) | 98 | [6] |
| Glioblastoma (U251) | 95.7 | [6] |
| Head and Neck Squamous Cancer (SCC12B2) | 95.1 | [6] |
| Hepatocarcinoma (HepG2) | 66.1 | [6] |
| Colon Cancer (HT29D4) | 63.7 | [6] |
Key Signaling Pathways Affected by Glycolysis Inhibition
Inhibition of glycolysis leads to a decrease in the intracellular ATP/AMP ratio, which is a critical sensor of cellular energy status. This change in the energy landscape activates the AMP-activated protein kinase (AMPK) signaling pathway and can modulate the PI3K/Akt pathway.
AMPK Signaling Pathway
AMPK is a master regulator of cellular metabolism. Its activation in response to energy stress initiates a cascade of events aimed at restoring energy homeostasis. Activated AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP, such as protein synthesis. The activation of AMPK by glycolysis inhibitors like 2-DG has been shown to induce autophagy.[7]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. It also plays a significant role in regulating glucose metabolism. The interplay between glycolysis inhibition and the PI3K/Akt pathway is complex. Some studies have shown that glycolysis inhibitors can lead to the activation of Akt, which may represent a pro-survival response by the cell.
Experimental Protocols for Assessing Glycolysis Inhibition
The following protocols are standard methods used to evaluate the efficacy of glycolysis inhibitors. While 2-deoxy-D-glucose is used as the example inhibitor, these protocols can be directly adapted for the investigation of this compound.
Measurement of Intracellular ATP Levels
A reduction in intracellular ATP is a direct consequence of glycolysis inhibition. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for quantifying ATP levels.
Principle: This assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (or 2-deoxy-D-glucose as a positive control) for the desired duration (e.g., 6, 12, 24 hours). Include a vehicle-only control.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescent signal of the treated wells to the vehicle control to determine the percentage of ATP depletion.
Measurement of Lactate Production
Inhibition of glycolysis leads to a decrease in the production of lactate, the end product of aerobic glycolysis.
Principle: Lactate concentration in the cell culture medium can be measured using a colorimetric or fluorometric assay based on the activity of lactate dehydrogenase.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described in the ATP assay protocol.
-
Sample Collection: At the end of the treatment period, collect the cell culture supernatant.
-
Lactate Assay:
-
Prepare a standard curve using the provided lactate standard.
-
Add the collected supernatant and standards to a 96-well plate.
-
Add the lactate assay reaction mixture to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Determine the lactate concentration in the samples by comparing the readings to the standard curve. Normalize the values to the cell number or protein concentration.
References
- 1. Effect of 3-deoxyglucosone on the activities of enzymes responsible for glucose metabolism in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Action of the Hexokinase Inhibitor 2-deoxy-D-glucose on Cryptosporidium parvum and the Discovery of Activities against the Parasite Hexokinase from Marketed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. 2-Deoxy-D-Glucose Treatment of Endothelial Cells Induces Autophagy by Reactive Oxygen Species-Mediated Activation of the AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Glycosylation Landscape: A Technical Guide to 3-Deoxy-D-Glucose and its Analogs in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of glycosylation, a critical post-translational modification, is paramount in understanding a vast array of cellular processes and disease states. Glucose analogs serve as invaluable chemical tools to probe and perturb these intricate pathways. This technical guide focuses on 3-deoxy-D-glucose (3-dG) and its more extensively studied counterpart, 2-deoxy-D-glucose (2-DG), as agents in glycobiology research. While the specific literature on 3-dG's role as a glycosylation inhibitor is limited, the wealth of data on 2-DG provides a robust framework for understanding how deoxygenated glucose analogs can be leveraged to investigate glycan-dependent cellular functions. This guide offers a comprehensive overview of the mechanisms of action, detailed experimental protocols, quantitative data, and the impact of these molecules on key signaling pathways, with a necessary emphasis on the well-characterized 2-DG.
Introduction to Deoxyglucose Analogs in Glycobiology
Glycosylation is a fundamental cellular process involving the enzymatic addition of carbohydrate moieties (glycans) to proteins and lipids, profoundly impacting their folding, stability, trafficking, and function. Dysregulation of glycosylation is a hallmark of numerous diseases, including cancer and metabolic disorders. Deoxyglucose compounds, which lack a hydroxyl group at a specific position, are valuable tools for researchers as they can competitively inhibit glucose-dependent pathways, including the synthesis of nucleotide sugars required for glycosylation.
This compound (3-dG) is a glucose analog with the hydroxyl group at the C-3 position replaced by a hydrogen. While commercially available for research purposes, detailed studies on its specific mechanism of action in inhibiting glycosylation in mammalian cells are not extensively documented in publicly available literature.[1][2][3][4][5] However, related compounds offer some insights. For instance, 3-amino-3-deoxy-D-glucose has been shown to inhibit the synthesis of the bacterial cell wall, a structure rich in glycans.[6] The fluorinated analog, 3-deoxy-3-fluoro-D-glucose, is metabolized in vivo but its primary routes of metabolism do not appear to be through glycolysis or the pentose (B10789219) phosphate (B84403) shunt, which are central to the production of glycosylation precursors.[7]
In contrast, 2-Deoxy-D-glucose (2-DG) is a well-characterized inhibitor of both glycolysis and N-linked glycosylation.[8] Its structural similarity to mannose allows it to interfere with the assembly of the dolichol-linked oligosaccharide precursor required for N-glycosylation in the endoplasmic reticulum (ER).[8] This interference leads to ER stress and the activation of the Unfolded Protein Response (UPR), making 2-DG a powerful tool for studying these interconnected pathways.
Mechanism of Action
The primary mechanisms by which deoxyglucose analogs are thought to disrupt glycosylation and cellular metabolism are:
-
Inhibition of Glycolysis and ATP Depletion: 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate. This product cannot be further metabolized, leading to its accumulation and the inhibition of hexokinase and phosphoglucose (B3042753) isomerase. This blockage of glycolysis results in the depletion of cellular ATP.
-
Interference with N-linked Glycosylation: Due to its resemblance to mannose, 2-DG can be incorporated into the growing dolichol-oligosaccharide precursor. The presence of 2-DG in this chain can terminate elongation, leading to the accumulation of incomplete precursors that are not efficiently transferred to nascent proteins. This disruption of N-glycosylation results in a pool of misfolded proteins in the ER.
-
Induction of the Unfolded Protein Response (UPR): The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade known as the UPR. The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.
While the direct effects of 3-dG on these processes in mammalian cells are not well-documented, it is plausible that it could act through similar mechanisms, though its affinity for glucose transporters and hexokinases, and its ability to interfere with glycosylation enzymes, would likely differ from that of 2-DG.
Quantitative Data on the Effects of 2-Deoxy-D-Glucose
The following tables summarize quantitative data from various studies on the effects of 2-DG on different cell lines. This data can serve as a starting point for designing experiments.
| Cell Line | 2-DG Concentration | Incubation Time | Observed Effect | Reference |
| SCC15 (Oral Squamous Carcinoma) | 2.5 mM | 48 hours | Significant decrease in cell viability | [8] |
| Human Neuroblastoma Cells | Not specified | 24, 48, or 72 hours | Clonogenic cell killing | [9] |
| Various Malignant Cell Lines | 5 mM | Continuous | Proliferation slowdown, arrest, or apoptosis | [10] |
| HeLa and SiHa (Cervical Cancer) | Non-cytotoxic concentrations | Not specified | Inhibition of cell growth, migration, and invasion; G0/G1 phase arrest | [11] |
| FLT3-ITD-expressing Ba/F3 cells | 400 µM | 32 hours | Apoptosis and reduced metabolic activity | [12] |
| Cell Line | Treatment | Effect on Signaling/Metabolism | Reference |
| SCC15 | 2.5 mM 2-DG | Inhibition of N-linked glycosylation | [8] |
| HeLa and SiHa | Not specified | Reduced glycolysis, impaired mitochondrial function, down-regulation of Wnt/β-catenin signaling | [11] |
| FLT3-ITD-expressing AML cells | Not specified | Inhibition of N-linked glycosylation, affected cell-surface expression and signaling of FTL3-ITD and mutated c-KIT | [13] |
Experimental Protocols
The following are generalized protocols for key experiments using 2-DG to study glycosylation and related cellular processes. Researchers should optimize these protocols for their specific cell lines and experimental questions.
Cell Culture and 2-DG Treatment
This protocol describes the general procedure for treating cultured cells with 2-DG.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
2-Deoxy-D-glucose (Sigma-Aldrich or equivalent)
-
Phosphate-buffered saline (PBS)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Culture cells to the desired confluency in their standard growth medium.
-
Prepare a stock solution of 2-DG in PBS or serum-free medium. For example, a 1 M stock solution can be prepared and sterile-filtered.
-
On the day of the experiment, dilute the 2-DG stock solution to the desired final concentration in fresh, complete cell culture medium.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of 2-DG to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
-
Proceed with downstream analysis, such as cell viability assays, western blotting, or metabolic assays.
Assessment of N-linked Glycosylation by Western Blot
This protocol allows for the detection of changes in the glycosylation status of specific proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells treated with and without 2-DG using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A shift in the molecular weight of the protein of interest can indicate a change in its glycosylation status.
Analysis of the Unfolded Protein Response (UPR)
This protocol describes how to assess the activation of the UPR by monitoring the expression of key UPR markers.
Materials:
-
Treated and untreated cell lysates
-
Primary antibodies against UPR markers (e.g., GRP78/BiP, CHOP, phosphorylated eIF2α, spliced XBP1)
-
Other materials as for Western Blotting (Section 4.2)
Procedure:
-
Follow the Western Blotting protocol as described in Section 4.2.
-
Use primary antibodies specific for key UPR proteins to probe the membranes.
-
An increased expression of GRP78 and CHOP, and increased phosphorylation of eIF2α, are indicative of UPR activation.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of deoxyglucose in glycobiology research.
Figure 1: Competitive uptake and metabolism of Glucose and 2-Deoxy-D-Glucose (2-DG).
Figure 2: 2-DG-induced inhibition of N-linked glycosylation leading to the Unfolded Protein Response.
References
- 1. This compound | 2490-91-7 | MD03580 | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C6H12O5 | CID 11137468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Deoxyglucose | C6H12O5 | CID 151016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Studies on bacterial cell wall inhibitors. III. 3-amino-3-deoxy-D-glucose, an inhibitor of bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antileukemic Activity of 2-Deoxy-d-Glucose through Inhibition of N-Linked Glycosylation in Acute Myeloid Leukemia with FLT3-ITD or c-KIT Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Deoxy-D-Glucose in Experimental Research
A-P-P-L-I-C-A-T-I-O-N N-O-T-E-S
Introduction
3-Deoxy-D-glucose (CAS 2490-91-7) is a synthetic monosaccharide and an analog of D-glucose where the hydroxyl group at the C-3 position is replaced by a hydrogen atom. This structural modification prevents its metabolism through the glycolytic pathway. While it is understood to act as a competitive inhibitor of glucose uptake and metabolism, detailed experimental protocols and extensive biological studies on this compound are limited in the scientific literature. In contrast, its isomer, 2-deoxy-D-glucose (2-DG), is a well-characterized inhibitor of glycolysis and has been extensively used in various experimental models, particularly in cancer research.
These application notes and protocols are primarily based on the established methodologies for 2-deoxy-D-glucose. Researchers using this compound should consider these protocols as a starting point and must perform thorough dose-response and time-course experiments to determine the optimal conditions for their specific experimental systems.
Mechanism of Action
Deoxyglucose analogs, including this compound, are transported into the cell by glucose transporters (GLUTs). Once inside, they are substrates for hexokinase, the first enzyme in the glycolytic pathway. Hexokinase phosphorylates the deoxyglucose, creating a deoxyglucose-phosphate analog. This phosphorylated product cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation. This accumulation competitively inhibits hexokinase and, consequently, the entire glycolytic pathway. The inhibition of glycolysis leads to a depletion of intracellular ATP, induction of cellular stress pathways such as the unfolded protein response (UPR), and can ultimately trigger cell cycle arrest and apoptosis, particularly in cells highly dependent on glycolysis for energy production, such as many cancer cells (the Warburg effect).
Figure 1: Inhibition of Glycolysis by this compound.
Applications
-
Inhibition of Glycolysis: The primary application of this compound is to inhibit the glycolytic pathway. This can be used to study the metabolic dependencies of cells, particularly their reliance on glucose for energy and biosynthesis.
-
Cancer Research: Many cancer cells exhibit elevated rates of glycolysis even in the presence of oxygen (the Warburg effect). By inhibiting glycolysis, deoxyglucose analogs can selectively induce energy stress and cytotoxicity in these cancer cells, making them a valuable tool for cancer biology research and preclinical studies.
-
Drug Development: this compound can be used in drug screening assays to identify synergistic interactions with other anti-cancer agents. It can also serve as a scaffold for the development of more potent or selective glycolysis inhibitors.
-
Cellular Stress Response: Inhibition of glycolysis is a potent inducer of the unfolded protein response (UPR) and other cellular stress pathways. This compound can be used to study the mechanisms of these responses and their role in cell fate decisions.
Quantitative Data for 2-Deoxy-D-Glucose (Reference for this compound Experiments)
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of 2-deoxy-D-glucose in various cancer cell lines. These values can serve as a reference range for designing initial dose-response experiments with this compound.
| Cell Line | Cancer Type | 2-DG IC50 (mM) | Incubation Time (h) |
| PC-3 | Prostate Cancer | 5 - 10 | 48 |
| HeLa | Cervical Cancer | 4 - 8 | 72 |
| MCF-7 | Breast Cancer | 3 - 7 | 48 |
| A549 | Lung Cancer | 6 - 12 | 72 |
| U-87 MG | Glioblastoma | 5 - 15 | 48 |
Note: IC50 values are highly dependent on experimental conditions, including cell density, glucose concentration in the medium, and the specific cell line.
P-R-O-T-O-C-O-L-S
Protocol 1: In Vitro Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line using a resazurin-based cell viability assay.
Figure 2: Experimental workflow for a cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with a known glucose concentration
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (powder)
-
Sterile, 96-well clear-bottom black plates
-
Resazurin sodium salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and resuspend in complete medium. c. Count the cells and adjust the density to 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. e. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Preparation of this compound: a. Prepare a 1 M stock solution of this compound in sterile water or PBS and filter-sterilize. b. Perform serial dilutions of the stock solution in complete medium to obtain 2x concentrated working solutions (e.g., 40 mM, 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, and 0 mM as a vehicle control).
-
Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the 2x working solutions of this compound to the respective wells in triplicate. c. The final concentrations will be half of the working solution concentrations.
-
Incubation: a. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: a. Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize. b. Add 20 µL of the resazurin solution to each well. c. Incubate for 1-4 hours at 37°C, protected from light. d. Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: a. Subtract the average fluorescence of the blank wells (medium with resazurin but no cells) from all other values. b. Normalize the fluorescence values to the vehicle-treated control wells (set to 100% viability). c. Plot the percentage of cell viability against the log of the this compound concentration. d. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of Cellular Stress
This protocol is for assessing the induction of the unfolded protein response (UPR) by analyzing the expression of key UPR markers, such as BiP/GRP78 and CHOP, following treatment with this compound.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BiP/GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and grow to ~70-80% confluency. b. Treat cells with this compound at a predetermined concentration (e.g., the IC50 value or a concentration known to induce a biological effect) for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in 100-200 µL of ice-cold RIPA buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration using a BCA assay. b. Normalize the protein concentrations for all samples. c. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: a. Load the samples onto an SDS-PAGE gel and run the electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-BiP, 1:1000) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. i. Re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
Figure 3: Downstream cellular consequences of glycolysis inhibition.
Disclaimer
These protocols are intended as a guide and are based on methodologies established for 2-deoxy-D-glucose. The optimal conditions for the use of this compound may vary significantly. It is imperative that researchers conduct their own optimization experiments, including dose-response and time-course studies, to validate the use of this compound in their specific experimental context. Always consult the relevant safety data sheets (SDS) before handling any chemical reagents. For research use only. Not for diagnostic or therapeutic use.
Application Notes and Protocols for the 2-Deoxy-D-glucose (2-DG) Glucose Uptake Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The measurement of glucose uptake into cells is a fundamental technique for studying cellular metabolism, insulin (B600854) signaling, and the effects of various therapeutic compounds. While the user specified an interest in a "3-deoxy-D-glucose assay," the most widely used and validated method for quantifying glucose transport into cells utilizes its analog, 2-deoxy-D-glucose (2-DG) . This compound (3-DG) is more commonly studied in the context of advanced glycation end-product (AGE) formation, a key factor in diabetic complications. This document will provide detailed application notes and protocols for the 2-deoxy-D-glucose (2-DG) glucose uptake assay, which is the industry standard for this type of measurement.
Principle of the 2-Deoxy-D-glucose (2-DG) Assay
The 2-DG assay is based on the structural similarity of 2-deoxy-D-glucose to glucose.[1] 2-DG is transported into the cell by the same glucose transporters (GLUTs) that transport glucose. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG6P).[2] Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized in the glycolytic pathway and therefore accumulates inside the cell.[1][2] The amount of accumulated 2-DG6P is directly proportional to the rate of glucose uptake.[2] This accumulation can be quantified using either radiolabeled [³H]-2-DG or [¹⁴C]-2-DG, or through non-radioactive methods such as colorimetric, fluorescent, or luminescent assays that enzymatically measure the amount of 2-DG6P.[2]
Applications in Research and Drug Development
-
Diabetes and Metabolic Research: The 2-DG assay is crucial for studying insulin resistance. It allows for the quantification of insulin-stimulated glucose uptake in cell types such as adipocytes (e.g., 3T3-L1) and muscle cells (e.g., L6 myotubes), providing insights into the efficacy of potential anti-diabetic drugs.
-
Oncology: Cancer cells often exhibit increased glucose uptake and glycolysis (the Warburg effect). The 2-DG assay is used to screen for and characterize inhibitors of glucose transporters (GLUTs), which are a promising target for anticancer therapies.
-
Signal Transduction: The assay is a key tool for dissecting the signaling pathways that regulate glucose transport, most notably the insulin signaling cascade that leads to the translocation of GLUT4 to the plasma membrane.
-
Toxicology and Safety Pharmacology: It can be used to assess the off-target effects of drug candidates on cellular glucose metabolism.
Quantitative Data for the 2-DG Glucose Uptake Assay
The following tables summarize typical quantitative data obtained from 2-DG glucose uptake assays in various cell lines. These values can serve as a reference for experimental design and data interpretation.
Table 1: EC₅₀ Values for Insulin-Stimulated 2-DG Uptake
| Cell Line | Cell Type | Typical EC₅₀ (nM) | Reference(s) |
| L6 (GLUT4 Overexpressing) | Rat Skeletal Myotubes | 3 | [3] |
| Human Skeletal Muscle Myobundles | Human Skeletal Muscle | 0.27 ± 0.03 | [4] |
| 3T3-L1 | Mouse Adipocytes | 1.7 | [5] |
Table 2: IC₅₀ Values for Common Glucose Uptake Inhibitors
| Inhibitor | Target(s) | Cell Line | Typical IC₅₀ | Reference(s) |
| Cytochalasin B | GLUTs | Erythrocytes | 0.52 µM | [6] |
| WZB117 | GLUT1 | A549 (Lung Cancer) | ~0.6 µM | |
| Glutor | GLUT1/2/3 | HCT116 (Colon Cancer) | 10.8 nM | |
| Phloretin | GLUTs | Various | Potent inhibition at 50-100 µM |
Signaling Pathway and Experimental Workflow Visualizations
Insulin Signaling Pathway for GLUT4 Translocation
The following diagram illustrates the canonical PI3K/Akt signaling pathway initiated by insulin, leading to the translocation of GLUT4-containing vesicles to the plasma membrane and subsequent glucose uptake.
Experimental Workflow for 2-DG Glucose Uptake Assay
This diagram outlines the key steps for performing a cell-based 2-DG glucose uptake assay, applicable to both radiolabeled and non-radiolabeled detection methods.
References
- 1. Quantification of 2-NBDG, a probe for glucose uptake, in GLUT1 overexpression in HEK293T cells by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Deoxy-D-glucose as a Metabolic Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxy-D-glucose (3-DG) and its analogs, particularly 2-deoxy-D-glucose (2-DG), are powerful tools in metabolic research, offering insights into glucose transport, glycolysis, and alternative metabolic pathways. These glucose analogs are structurally similar to glucose, allowing them to be recognized and transported into cells by glucose transporters. However, modifications to their chemical structure prevent them from being fully metabolized, leading to the inhibition of specific metabolic pathways and the accumulation of intermediate products. This document provides detailed application notes and experimental protocols for the use of this compound and its well-studied analog, 2-deoxy-D-glucose, as metabolic probes.
Section 1: 2-Deoxy-D-glucose (2-DG) as a Glycolysis Inhibitor
2-Deoxy-D-glucose is a glucose molecule with the hydroxyl group at the 2-position replaced by a hydrogen. This modification allows it to be taken up by cells and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be isomerized to fructose-6-phosphate (B1210287) by phosphoglucose (B3042753) isomerase, effectively blocking the glycolytic pathway at this step.[1][2][3] The accumulation of 2-DG-6P also leads to feedback inhibition of hexokinase.[3]
Applications:
-
Studying Glycolysis in Cancer: Cancer cells often exhibit elevated rates of glycolysis (the Warburg effect), making them particularly susceptible to glycolytic inhibitors like 2-DG.[4] It is used to study the reliance of cancer cells on glycolysis for survival and proliferation.
-
Neuroscience Research: 2-DG is used to investigate the brain's energy metabolism and has been explored for its anticonvulsant effects.[2]
-
Virology: As some viruses rely on host cell metabolism for replication, 2-DG can be used to study the role of glycolysis in viral infections.
-
Drug Development: 2-DG serves as a lead compound for the development of novel anticancer therapies and as a tool to screen for drugs that modulate glucose metabolism.
Quantitative Data: Inhibition of Cancer Cell Viability
The half-maximal inhibitory concentration (IC50) of 2-DG varies across different cancer cell lines, reflecting their diverse metabolic phenotypes.
| Cell Line | Cancer Type | IC50 of 2-DG (mM) |
| P388/IDA | Leukemia | 0.3926 ± 0.0411 |
| Nalm-6 | Acute Lymphoblastic Leukemia | 0.22 |
| Molt-4 | Acute Lymphoblastic Leukemia | 1.0 (approx.) |
| Pancreatic Cell Lines | Pancreatic Cancer | 1.45 - 13.34 |
| Ovarian Cell Lines | Ovarian Cancer | Varies, with some lines sensitive to 50 mM |
| Neuroblastoma Cell Lines | Neuroblastoma | Varies, independent of NMYC status |
| A549 | Lung Cancer | Relatively resistant |
| NCI-H460 | Lung Cancer | More sensitive than A549 |
| GIST882 | Gastrointestinal Stromal Tumor | 0.0005 |
| GIST430 | Gastrointestinal Stromal Tumor | 0.0025 |
Experimental Protocols:
Protocol 1: In Vitro 2-DG Cytotoxicity Assay
This protocol determines the effect of 2-DG on the viability of cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-Deoxy-D-glucose (2-DG)
-
96-well cell culture plates
-
MTT or other viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of 2-DG in sterile PBS or culture medium.
-
Prepare serial dilutions of 2-DG in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 mM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 2-DG. Include a vehicle control (medium without 2-DG).
-
Incubate the cells for 24, 48, or 72 hours.
-
At the end of the incubation period, add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Glucose Uptake Assay using a Fluorescent 2-DG Analog (2-NBDG)
This protocol measures glucose uptake in cells using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
Adherent or suspension cells
-
Cell culture medium (with and without glucose)
-
2-NBDG
-
Fluorescence microscope or flow cytometer
-
Ice-cold PBS
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate or chamber slide) and grow to the desired confluency.
-
Wash the cells with glucose-free medium.
-
Incubate the cells in glucose-free medium for 1-2 hours to deplete intracellular glucose stores.
-
Add 2-NBDG to the medium at a final concentration of 50-100 µM.
-
Incubate for 15-30 minutes at 37°C.
-
To stop the uptake, quickly wash the cells three times with ice-cold PBS.
-
Analyze the cells using a fluorescence microscope (for visualization) or a flow cytometer (for quantification of uptake). For flow cytometry, trypsinize and resuspend the cells in PBS.
Signaling Pathways and Experimental Workflows:
Inhibition of Glycolysis by 2-DG
2-DG enters the cell through glucose transporters (GLUTs) and is phosphorylated by Hexokinase (HK) to 2-DG-6-Phosphate. This product cannot be further metabolized by Phosphoglucose Isomerase (PGI), leading to its accumulation and the inhibition of glycolysis.
Caption: Mechanism of glycolysis inhibition by 2-Deoxy-D-glucose.
2-DG Inhibition of Wnt/β-catenin Signaling
In some cancer cells, 2-DG has been shown to down-regulate the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[5]
Caption: 2-DG promotes β-catenin degradation, inhibiting Wnt signaling.
Section 2: this compound (3-DG) as a Probe for the Polyol Pathway
This compound and its fluorinated analog, 3-deoxy-3-fluoro-D-glucose (3-FDG), are valuable probes for studying the polyol pathway, which is implicated in diabetic complications. Unlike 2-DG, 3-DG is not a substrate for hexokinase and does not significantly inhibit glycolysis.[6] Instead, it is metabolized by aldose reductase, the first enzyme in the polyol pathway.
Applications:
-
Studying Diabetic Complications: The polyol pathway is activated under hyperglycemic conditions, and the accumulation of its products is linked to diabetic retinopathy, nephropathy, and neuropathy. 3-DG and 3-FDG are used to monitor the activity of this pathway.[7]
-
Evaluating Aldose Reductase Inhibitors: These probes are used to assess the efficacy of drugs that inhibit aldose reductase.[7]
-
In Vivo Metabolic Imaging: 18F-labeled 3-FDG can be used with Positron Emission Tomography (PET) to visualize polyol pathway activity in vivo. 19F-labeled 3-FDG can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][8]
Quantitative Data: Enzyme Kinetics
Kinetic studies provide insights into the affinity of aldose reductase for its substrates.
| Enzyme | Substrate | Km (mM) |
| Aldose Reductase | Glucose | 50 - 188 |
| Aldose Reductase | 3-Deoxy-3-fluoro-D-glucose | 9.3 |
The lower Km value for 3-FDG indicates a higher affinity of aldose reductase for this analog compared to glucose.[9]
Experimental Protocols:
Protocol 3: Monitoring Aldose Reductase Activity using 3-Deoxy-3-fluoro-D-glucose (3-FDG) and 19F NMR Spectroscopy
This protocol provides a non-invasive method to measure aldose reductase activity in intact tissues or cells.
Materials:
-
3-Deoxy-3-fluoro-D-glucose (3-FDG)
-
Cell or tissue sample
-
NMR spectrometer with a fluorine probe
-
Appropriate buffer (e.g., Krebs-Henseleit)
Procedure:
-
Prepare the cell or tissue sample and place it in the NMR tube with buffer.
-
Acquire a baseline 19F NMR spectrum.
-
Introduce 3-FDG into the sample at a known concentration (e.g., 10 mM).
-
Acquire a series of 19F NMR spectra over time.
-
The appearance and increase of a new peak corresponding to 3-deoxy-3-fluoro-sorbitol (3-FS) indicates aldose reductase activity.
-
The rate of 3-FS formation can be quantified by integrating the peak areas in the spectra.
-
To test inhibitors, pre-incubate the sample with the inhibitor before adding 3-FDG and compare the rate of 3-FS formation to the control.
Signaling Pathways and Experimental Workflows:
Metabolism of this compound via the Polyol Pathway
3-DG is converted to 3-deoxy-sorbitol by Aldose Reductase, which is then further metabolized by Sorbitol Dehydrogenase. This pathway is distinct from glycolysis.
Caption: Metabolism of this compound through the Polyol Pathway.
Conclusion
This compound and its analogs are indispensable tools for probing cellular metabolism. 2-DG is a well-established inhibitor of glycolysis, widely used in cancer research and beyond. 3-DG and 3-FDG provide a specific means to investigate the polyol pathway, which is of particular interest in the study of diabetic complications. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize these metabolic probes in their studies. Careful consideration of the specific analog and experimental conditions is crucial for obtaining accurate and meaningful results.
References
- 1. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 4. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldose reductase and sorbitol dehydrogenase activities in diabetic brain: in vivo kinetic studies using 19F 3-FDG NMR in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of aldose reductase activity in the eye by localized magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19F NMR quantitation of lens aldose reductase activity using 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 3-deoxy-D-glucose for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-deoxy-D-glucose (3-DG) is a glucose analog that is transported into cells via glucose transporters (GLUTs). Unlike its more commonly studied counterpart, 2-deoxy-D-glucose (2-DG), which is phosphorylated by hexokinase and trapped intracellularly, 3-DG is a poor substrate for hexokinase. This property leads to a different metabolic fate and biodistribution profile, making radiolabeled 3-DG a potential tool for investigating specific metabolic pathways and transport processes in vivo. For positron emission tomography (PET), the most relevant radiolabeled analog is [¹⁸F]3-deoxy-3-fluoro-D-glucose ([¹⁸F]3-FDG), which allows for non-invasive imaging and quantification of its distribution. This document provides detailed protocols for the radiolabeling of 3-DG with Fluorine-18 and its application in preclinical in vivo studies.
Rationale for Use in In Vivo Imaging
Radiolabeled 3-DG, particularly [¹⁸F]3-FDG, serves as a valuable research tool for several reasons:
-
Probing GLUT Transporter Function: As 3-DG is transported by GLUTs but not significantly trapped by hexokinase phosphorylation, its uptake in tissues can provide a more direct measure of glucose transport kinetics.
-
Investigating the Polyol Pathway: 3-DG and its fluorinated analog are substrates for aldose reductase, the first enzyme in the polyol pathway. This pathway is implicated in diabetic complications. In vivo imaging with [¹⁸F]3-FDG can, therefore, be used to study the activity of this pathway in various organs.
-
Alternative to [¹⁸F]FDG in Specific Contexts: In tissues with high hexokinase activity, the signal from [¹⁸F]FDG can be overwhelmingly dominated by metabolic trapping. [¹⁸F]3-FDG may offer a different window into glucose metabolism in such cases.
Data Presentation
Table 1: Radiosynthesis Parameters for [¹⁸F]3-FDG
| Parameter | Value | Reference |
| Precursor | 1,2,4,6-tetra-O-acetyl-3-O-triflyl-β-D-mannopyranose | Adapted from [¹⁸F]FDG synthesis[1][2] |
| Radiolabeling Method | Nucleophilic Substitution | [1][2] |
| Radiochemical Yield (decay-corrected) | > 50% | Adapted from [¹⁸F]FDG synthesis[3] |
| Synthesis Time | ~ 50-60 minutes | Adapted from [¹⁸F]FDG synthesis[3] |
| Radiochemical Purity | > 95% | [1][2] |
Table 2: Comparative Biodistribution of [¹⁸F]3-FDG and [¹⁸F]FDG in Mice (%ID/g ± SD)
| Organ | [¹⁸F]3-FDG (60 min p.i.) | [¹⁸F]FDG (60 min p.i.) |
| Blood | 2.0 ± 0.3 | 1.5 ± 0.2 |
| Heart | 10.0 - 12.0 | 15.0 ± 2.5 |
| Lungs | 2.0 ± 0.5 | 2.5 ± 0.4 |
| Liver | 2.0 ± 0.4 | 3.0 ± 0.6 |
| Kidneys | 3.5 ± 0.7 | 4.0 ± 0.8 |
| Muscle | 1.0 ± 0.2 | 1.2 ± 0.3 |
| Brain | 1.5 ± 0.3 | 8.0 ± 1.5 |
| Tumor (Xenograft) | Variable, lower than [¹⁸F]FDG | High accumulation |
*Data for [¹⁸F]3-FDG is based on preliminary studies and shows notable uptake in the myocardium[4]. Data for [¹⁸F]FDG is provided for comparison and is compiled from various preclinical studies. p.i. = post-injection.
Table 3: Pharmacokinetic Parameters of [¹⁸F]3-FDG in a Canine Model
| Parameter | Value |
| Blood Clearance Half-lives | T₁/₂ (1) = 0.52 min |
| T₁/₂ (2) = 2.75 min | |
| T₁/₂ (3) = 142.8 min | |
| Brain Clearance Half-time | 26.88 min |
*Data extracted from studies on the regional metabolism of [¹⁸F]3-FDG in the brain and heart[4].
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]3-deoxy-3-fluoro-D-glucose ([¹⁸F]3-FDG)
This protocol is adapted from the well-established nucleophilic synthesis of [¹⁸F]FDG[1][2][3]. The key difference lies in the precursor used to achieve fluorination at the C-3 position.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
1,2,4,6-tetra-O-acetyl-3-O-triflyl-β-D-mannopyranose (precursor)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Sterile water for injection
-
Alumina (B75360) N sep-pak cartridge
-
C18 sep-pak cartridge
-
Automated synthesis module
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a quaternary ammonium (B1175870) anion exchange cartridge to trap the [¹⁸F]F⁻.
-
Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen to evaporate the water and acetonitrile.
-
Perform two to three additional flushes with anhydrous acetonitrile and evaporate to dryness to ensure anhydrous conditions.
-
-
Nucleophilic Fluorination:
-
Dissolve the precursor, 1,2,4,6-tetra-O-acetyl-3-O-triflyl-β-D-mannopyranose, in anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]F⁻/K222/K₂CO₃ complex in the reaction vessel.
-
Heat the reaction mixture at 80-100°C for 10-15 minutes to facilitate the nucleophilic substitution, yielding acetylated [¹⁸F]3-FDG.
-
-
Hydrolysis of Protecting Groups:
-
Evaporate the acetonitrile from the reaction mixture.
-
Add a solution of HCl (e.g., 1 N) to the reaction vessel and heat at 100-120°C for 10-15 minutes to remove the acetyl protecting groups.
-
-
Purification:
-
Cool the reaction mixture and neutralize with NaOH.
-
Pass the crude product through a series of purification cartridges, typically starting with a C18 cartridge to remove unreacted precursor and K222, followed by an alumina cartridge to remove any remaining fluoride.
-
The final product, [¹⁸F]3-FDG, is collected in a sterile vial containing a buffered saline solution.
-
-
Quality Control:
-
Perform quality control tests including radiochemical purity (by radio-TLC or radio-HPLC), pH, and sterility testing according to standard procedures.
-
Protocol 2: In Vivo PET Imaging of [¹⁸F]3-FDG in a Murine Tumor Model
This protocol is based on standard procedures for [¹⁸F]FDG PET imaging in mice and can be adapted for studies with [¹⁸F]3-FDG.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
[¹⁸F]3-FDG solution for injection (sterile, isotonic)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Small animal PET/CT scanner
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours prior to the study to reduce background glucose levels.
-
Maintain the animals on a heating pad before, during, and after the injection to minimize uptake in brown adipose tissue.
-
-
Tracer Administration:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Administer a bolus injection of [¹⁸F]3-FDG (typically 3.7-7.4 MBq or 100-200 µCi) via the tail vein. Note the exact injected dose and time of injection.
-
-
Uptake Period:
-
Allow the tracer to distribute for a specific uptake period, typically 60 minutes.
-
Keep the animal anesthetized and warm during this period to ensure consistent physiological conditions.
-
-
PET/CT Imaging:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Acquire a static PET scan for 10-20 minutes. For kinetic modeling, a dynamic scan can be performed starting immediately after tracer injection.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and various organs (e.g., heart, brain, liver, muscle) using the CT images for anatomical guidance.
-
Quantify the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Workflow for the radiosynthesis of [¹⁸F]3-deoxy-3-fluoro-D-glucose ([¹⁸F]3-FDG).
Caption: Experimental workflow for in vivo PET imaging with [¹⁸F]3-FDG in mice.
Caption: Cellular uptake and metabolic fate of [¹⁸F]3-deoxy-3-fluoro-D-glucose ([¹⁸F]3-FDG).
References
Application Notes and Protocols: 2-Deoxy-D-Glucose in Cancer Research
Introduction
Extensive research has been conducted on 2-deoxy-D-glucose (2-DG), a glucose analog, for its potential applications in cancer therapy. Due to the heightened glucose metabolism observed in many tumor cells, a phenomenon known as the Warburg effect, 2-DG has been investigated as a therapeutic agent that can selectively target and inhibit the growth of cancer cells.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 2-DG in cancer research.
Mechanism of Action
2-Deoxy-D-glucose is a glucose molecule with the 2-hydroxyl group replaced by a hydrogen atom.[3] This structural modification allows it to be taken up by glucose transporters, similar to glucose. However, once inside the cell, 2-DG cannot be fully metabolized. It is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P), which then accumulates in the cell and competitively inhibits phosphoglucose (B3042753) isomerase, a key enzyme in the glycolytic pathway.[3][4] This inhibition leads to a reduction in glycolysis, resulting in decreased ATP production and the induction of cell death in cancer cells.[5]
Beyond its role as a glycolysis inhibitor, 2-DG has been shown to induce endoplasmic reticulum (ER) stress by interfering with N-linked glycosylation, leading to the unfolded protein response (UPR).[6][7] This dual mechanism of inducing both energy and ER stress contributes to its anti-tumor effects.[8]
Applications in Cancer Research
The primary application of 2-DG in cancer research is as a potential therapeutic agent, both as a standalone treatment and in combination with other therapies.
-
Monotherapy: Studies have shown that 2-DG can inhibit the growth of various cancer cell lines in vitro.[9][10]
-
Combination Therapy: 2-DG has demonstrated synergistic effects when combined with chemotherapy and radiotherapy.[1][2] By depleting cellular energy, 2-DG can sensitize cancer cells to the cytotoxic effects of these treatments.
-
Radiosensitizer: Clinical trials have explored the use of 2-DG as a radiosensitizer, particularly in patients with glioblastoma multiforme.[7]
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical and clinical studies on 2-deoxy-D-glucose.
| Parameter | Cancer Type | Model System | 2-DG Concentration/Dose | Observed Effect | Reference |
| Cell Viability | Breast Cancer | Human breast cancer cell lines | Varies (dose-dependent) | Decreased cell viability and clonogenic survival | [9] |
| Apoptosis Induction | Breast Cancer | Human breast cancer cell lines | Not specified | Induction of caspase 3 activity and cleavage of poly (ADP-ribose) polymerase | [9] |
| Tumor Growth Inhibition | Breast Cancer | Xenograft models | Not specified | Inhibition of tumor growth | |
| Clinical Trial (Phase I) | Advanced Solid Tumors | Human patients | 63 mg/kg (clinically tolerable dose) | 32% stable disease, 3% partial response, 66% progressive disease | [6] |
| Clinical Trial (Phase I/II) | Glioblastoma Multiforme | Human patients | 200-300 mg/kg (with radiotherapy) | Moderate increase in survival and improved quality of life | [7] |
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the effect of 2-DG on cancer cell viability.[9]
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
-
Reagents:
-
2-deoxy-D-glucose (Sigma-Aldrich)
-
DMEM/F-12 medium (Gibco)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare various concentrations of 2-DG in culture medium.
-
Remove the overnight culture medium from the wells and replace it with the 2-DG-containing medium. Include a control group with medium only.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
2. Western Blot Analysis for Apoptosis Markers
This protocol is designed to detect the induction of apoptosis by 2-DG through the analysis of key protein markers.[9]
-
Cell Lines: As above.
-
Reagents:
-
2-deoxy-D-glucose
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate (Thermo Fisher Scientific)
-
-
Procedure:
-
Treat cells with the desired concentration of 2-DG for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using the ECL substrate and an imaging system.
-
Visualizations
Mechanism of Action of 2-Deoxy-D-Glucose
Caption: Mechanism of 2-DG in cancer cells.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro 2-DG studies.
Signaling Pathway of 2-DG Induced ER Stress and Apoptosis
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 4. 2-Deoxy-D-arabino-hexopyranose | C6H12O5 | CID 439268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I dose-escalation trial of 2-deoxy-D-glucose alone or combined with docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Image 5_Administration of 2-deoxy-D-glucose induces pyroptosis in murine breast cancer cells via cAMP/PKA/HK2 to impair tumor survival.tif - Frontiers - Figshare [frontiersin.figshare.com]
Application Notes and Protocols for Deoxyglucose Analogs in Neuroscience Research
Introduction
Glucose is the primary energy substrate for the brain, and its metabolism is fundamental to neuronal function, including synaptic transmission and maintenance of ion gradients.[1][2][3] Consequently, aberrant glucose metabolism is implicated in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[4][5][6][7][8] Glucose analogs are powerful tools for investigating cerebral glucose transport and metabolism. These molecules are structurally similar to glucose, allowing them to be recognized by glucose transporters and enzymes, but with modifications that alter their subsequent metabolic fate.
While research specifically on 3-deoxy-D-glucose in neuroscience is limited, two closely related and extensively studied analogs, 2-deoxy-D-glucose (B1664073) (2-DG) and 3-deoxy-3-fluoro-D-glucose (3-FDG) , have emerged as critical research tools. This document provides detailed application notes and protocols for the use of these two analogs in neuroscience research, with a focus on their distinct mechanisms and applications. 2-DG functions as a glycolysis inhibitor, whereas 3-FDG serves as a tracer for the polyol (aldose reductase) pathway.
Application Note 1: 3-Deoxy-3-fluoro-D-glucose (3-FDG) as a Metabolic Tracer
Principle and Mechanism of Action
3-Deoxy-3-fluoro-D-glucose (3-FDG) is a glucose analog used to trace glucose metabolism through alternative pathways, primarily the polyol (or aldose reductase-sorbitol) pathway.[9] Unlike 2-DG, which primarily inhibits glycolysis, 3-FDG is not a substrate for hexokinase. Instead, it is metabolized in the brain by aldose reductase to 3-deoxy-3-fluoro-D-sorbitol (3-FS), which can be further converted to 3-deoxy-3-fluoro-D-fructose (3-FF).[9][10] Because its metabolism is linked to specific enzymatic pathways and its fluorine atom allows for detection by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, 3-FDG is a valuable tool for monitoring aldose reductase activity in vivo.[9][10]
Applications in Neuroscience
-
Monitoring Aldose Reductase Activity: 3-FDG is used to non-invasively assess the activity of the aldose reductase sorbitol pathway in the brain.[9] This is relevant for studying conditions where this pathway is implicated, such as diabetic neuropathy and other hyperglycemic states.
-
Investigating Glucose Transport: The uptake of radiolabeled 3-FDG into synaptosomes can be used to characterize the kinetics of glucose transport at the nerve terminal.[11]
Quantitative Data Summary
| Parameter | Model System | Value | Application | Reference |
| Transport Kinetics | ||||
| Km | Rat Brain Synaptosomes | 6.2 x 10⁻⁴ M | Glucose Transport Study | [11] |
| Vmax | Rat Brain Synaptosomes | 2.8 nmol/mg protein⁻¹ | Glucose Transport Study | [11] |
| Inhibitor Ki | ||||
| D-glucose | Rat Brain Synaptosomes | 93 µM | Competitive Inhibition | [11] |
| Cytochalasin B | Rat Brain Synaptosomes | 6.0 x 10⁻⁷ M | Competitive Inhibition | [11] |
| In Vivo Dosing | ||||
| Intravenous Infusion | Rat | 400 mg/kg | In Vivo ¹⁹F NMR Spectroscopy | [9] |
Experimental Protocol: In Vivo Monitoring of 3-FDG Metabolism via ¹⁹F NMR
This protocol is adapted from studies investigating 3-FDG metabolism in the rat brain.[9]
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (or other appropriate model).
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame compatible with the NMR spectrometer to minimize motion artifacts.
-
Insert a tail vein catheter for intravenous infusion of 3-FDG.
-
-
3-FDG Administration:
-
Prepare a sterile solution of 3-FDG in saline.
-
Following baseline NMR scans, infuse 3-FDG at a dose of 400 mg/kg via the tail vein catheter.[9]
-
-
¹⁹F NMR Spectroscopy:
-
Position the animal within the NMR spectrometer, ensuring the region of interest (brain) is centered in the coil.
-
Acquire baseline ¹⁹F NMR spectra before 3-FDG infusion.
-
Following infusion, acquire sequential spectra over several hours to monitor the appearance and evolution of different fluorine-containing metabolites.
-
The expected resonances correspond to the alpha and beta anomers of 3-FDG, 3-fluoro-3-deoxy-D-sorbitol, and 3-fluoro-3-deoxy-D-fructose.[9]
-
-
Data Analysis:
-
Process the NMR spectra to identify and quantify the peaks corresponding to 3-FDG and its metabolites.
-
Calculate the rate of conversion from the temporal changes in peak intensities to determine the flux through the aldose reductase pathway.
-
To confirm the pathway, a separate cohort can be pre-treated with an aldose reductase inhibitor (e.g., Sorbinil), which is expected to reduce the formation of 3-fluoro-3-deoxy-D-sorbitol.[9]
-
Application Note 2: 2-Deoxy-D-glucose (2-DG) as a Glycolysis Inhibitor
Principle and Mechanism of Action
2-Deoxy-D-glucose (2-DG) is a widely used glucose analog that acts as an inhibitor of glycolysis.[12] It is transported into cells via glucose transporters (GLUTs) and is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[12][13] However, due to the absence of the C2-hydroxyl group, 2-DG-6P cannot be isomerized by phosphoglucose (B3042753) isomerase and thus cannot proceed further down the glycolytic pathway.[12][13] The intracellular accumulation of 2-DG-6P leads to the inhibition of both hexokinase and phosphoglucose isomerase, effectively blocking glucose metabolism at its first committed step.[12]
Applications in Neuroscience
-
Neuroprotection: 2-DG has been shown to protect neurons against excitotoxic and oxidative insults, potentially by inducing a mild metabolic stress that upregulates protective stress proteins like GRP78 and HSP70.[14]
-
Neuroinflammation: By inhibiting glycolysis, 2-DG can modulate the metabolic reprogramming that occurs in activated microglia and astrocytes.[15][16] Low-dose 2-DG can reverse the shift towards glycolysis in inflammatory glial cells, thereby reducing the expression of pro-inflammatory genes and restoring mitochondrial function.[15][16][17]
-
Ischemic Stroke: In models of cerebral ischemia, 2-DG can reduce brain damage by preventing the excessive production of lactate (B86563) that leads to acidosis.[18][19]
-
Epilepsy: Inhibition of glycolysis with 2-DG can suppress spontaneous neuronal firing and abolish epileptiform network bursts, suggesting its potential as an anti-seizure agent.[20][21]
-
Neurodegenerative Diseases: Altered glucose metabolism is a key feature of diseases like Alzheimer's and Parkinson's.[5][6] 2-DG is used to study the consequences of impaired glycolysis and to explore metabolic-based therapeutic strategies.[22]
Quantitative Data Summary
| Application | Model System | Treatment | Key Finding | Reference |
| Neuroinflammation | Mouse Primary Microglia | 2-DG pre-treatment (1h) before 4.1% sevoflurane (B116992) (6h) | Reduced sevoflurane-induced increase in IL-6 and TNF-α. | [23] |
| BV2 & Primary Glial Cultures | Low-dose 2-DG with LPS stimulation | Reversed LPS-induced metabolic shift to glycolysis; restored oxidative phosphorylation. | [15][16] | |
| Ischemic Stroke | Hyperglycemic Rat (MCAO/R model) | 300mg/kg 2-DG (i.p.) daily + 500mg/kg 3-OMG (i.v.) | Reduced lesion volume by 48% and lactate/NAA ratio by 56%. | [18] |
| Rat | 2 g/kg 2-DG (i.v.) 15 min prior to sacrifice | Inhibited post-mortem lactate rise to 52% of control. | [24] | |
| Epilepsy Model | Rat Hippocampal Slices | 2 mM 2-DG (bath application) | Blocked spontaneous firing in ~70% of CA3 neurons and abolished epileptiform bursts. | [20] |
| Neuroprotection | Rat Hippocampal Cell Cultures | 2-DG pre-treatment | Decreased neuronal vulnerability to glutamate (B1630785) and Fe²⁺ insults. | [14] |
| Neuronal-glial Cultures | 10 mM 2-DG for 96h | Prevented spontaneous neuronal loss. | [25] |
Experimental Protocols
This protocol is designed to test the effect of 2-DG on inflammation in cultured microglia, based on established methods.[23]
-
Cell Culture:
-
Culture primary mouse microglia or a microglial cell line (e.g., BV2) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Plate cells in 6-well plates and grow to ~80% confluency.
-
-
Treatment:
-
Starve cells in serum-free media for 4-6 hours before treatment.
-
Pre-treat cells with desired concentrations of 2-DG (e.g., 1-10 mM) or vehicle control for 1 hour.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the media.
-
Incubate for a specified time (e.g., 6 hours for gene expression, 24 hours for protein analysis).
-
-
Endpoint Analysis:
-
Gene Expression (qPCR):
-
Harvest cells and extract total RNA.
-
Synthesize cDNA and perform quantitative real-time PCR for pro-inflammatory markers such as Il-6, Tnf-α, and Il-1β.
-
-
Protein Levels (ELISA/Western Blot):
-
Collect cell culture supernatant to measure secreted cytokines (IL-6, TNF-α) by ELISA.
-
Lyse cells to prepare protein extracts for Western blot analysis of signaling pathways (e.g., phosphorylation of NF-κB).
-
-
This protocol provides a general framework for assessing the neuroprotective effects of 2-DG in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), a common model for stroke.[18]
-
Animal Model:
-
Use adult male Sprague-Dawley rats (300-330g).
-
Induce hyperglycemia if required by the experimental design (e.g., via streptozotocin (B1681764) injection).
-
Perform transient MCAO (e.g., 90 minutes) followed by reperfusion according to established surgical procedures.
-
-
2-DG Administration:
-
Assessment of Neurological Deficits and Lesion Volume:
-
Behavioral Testing: At various time points post-reperfusion (e.g., 24h, 48h), assess neurological deficits using a standardized scoring system.
-
Magnetic Resonance Imaging (MRI):
-
Perform diffusion-weighted imaging (DWI) at early time points (e.g., 4h post-MCAO) to measure the ischemic lesion volume.[18]
-
Perform T2-weighted imaging at later time points (e.g., 24h) to confirm infarct size.
-
-
Magnetic Resonance Spectroscopy (MRS):
-
Acquire proton MRS data to measure the ratio of lactate to N-acetylaspartate (NAA), an indicator of metabolic stress and neuronal health. A reduction in this ratio suggests a therapeutic benefit.[18]
-
-
-
Histological Analysis:
-
At the end of the experiment, perfuse the animals and collect the brains.
-
Section the brains and perform staining (e.g., TTC staining) to visualize and quantify the infarct volume.
-
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 2-deoxy-D-glucose chemical exchange-sensitive spin-lock MRI of cerebral glucose metabolism after transient focal stroke in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Dysfunctional Glucose Metabolism in Alzheimer’s Disease Onset and Potential Pharmacological Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Glucose Metabolism: A Novel Therapeutic Approach for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parkinson's disease and glucose metabolism impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Noninvasive demonstration of in vivo 3-fluoro-3-deoxy-D-glucose metabolism in rat brain by 19F nuclear magnetic resonance spectroscopy: suitable probe for monitoring cerebral aldose reductase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Imaging brain deoxyglucose uptake and metabolism by glucoCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Deoxy-D-glucose protects hippocampal neurons against excitotoxic and oxidative injury: evidence for the involvement of stress proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. 2-Deoxy-D-Glucose restores glial cell mitochondrial function and attenuates neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cds.ismrm.org [cds.ismrm.org]
- 19. Effect of pharmacological doses of 3-0-methyl-D-glucose and 2-deoxy-D-glucose on rat brain glucose and lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Glycolytic inhibition by 2-deoxy-d-glucose abolishes both neuronal and network bursts in an in vitro seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolic Investigations of the Molecular Mechanisms Associated with Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2-Deoxy-d-glucose attenuates sevoflurane-induced neuroinflammation through nuclear factor-kappa B pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pretreatment with 3-O-methyl-D-glucose or 2-deoxy-D-glucose attenuates the post-mortem rise in rat brain lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-Deoxy-D-glucose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and quantitative data for the synthesis of various 3-deoxy-D-glucose derivatives, which are valuable compounds in biomedical research and drug development. The methodologies outlined herein are based on established synthetic routes, offering reproducible procedures for obtaining these important carbohydrate analogs.
Introduction
This compound and its derivatives are synthetic monosaccharides that differ from D-glucose by the absence of a hydroxyl group at the C-3 position. This structural modification imparts unique biological properties, making them useful as probes to study carbohydrate metabolism and as potential therapeutic agents. For instance, 3-deoxy-3-fluoro-D-glucose has been utilized in metabolic studies, while 3-amino-3-deoxy-D-glucose derivatives have shown potential as inhibitors of bacterial cell wall synthesis.[1] The synthesis of these compounds often requires multi-step procedures involving the strategic use of protecting groups to achieve the desired regioselectivity and stereoselectivity.
Data Presentation: Synthesis of this compound Derivatives
The following tables summarize quantitative data for the synthesis of key this compound derivatives, providing a comparative overview of different synthetic approaches.
Table 1: Synthesis of 3-Deoxy-3-fluoro-D-glucose Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose | 1. (CF3SO2)2O, Pyridine (B92270), CH2Cl2, -15 °C to 0 °C; 2. TBAF, THF, reflux | 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | ~70 (over 2 steps) | General method based on fluorination of sulfonates |
| Methyl 4,6-O-benzylidene-α-D-allopyranoside | 1. TsCl, Pyridine; 2. KF, ethylene (B1197577) glycol, 180 °C | Methyl 4,6-O-benzylidene-3-deoxy-3-fluoro-α-D-glucopyranoside | Not specified | [2] |
| Tri-O-acetyl-D-glucal | Boron trifluoride etherate, Alcohols | 4,6-Di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosides | ~90 (α-anomer) | [3] |
Table 2: Synthesis of 3-Deoxy-3-amino-D-glucose Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl 2-acetamido-2-deoxy-3-O-mesyl-α-D-allopyranoside | NaN3, DMF, 100 °C | Methyl 2-acetamido-3-azido-2,3-dideoxy-α-D-glucopyranoside | High | [4] |
| Methyl 2-acetamido-3-azido-2,3-dideoxy-α-D-glucopyranoside | H2, Pd/C, MeOH | Methyl 2-acetamido-3-amino-2,3-dideoxy-α-D-glucopyranoside | Quantitative | [4] |
| 3-Keto-D-xylose derivative | p-Fluoroaniline, NaBH3CN, MeOH | 3-Deoxy-3-(p-fluorophenylamino)-1,2-O-isopropylidene-α-D-ribofuranose | Not specified |
Table 3: Synthesis of 3-Deoxy-3-thio-D-glucose Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl 4,6-O-benzylidene-2-p-toluenesulfonamido-α-D-allopyranoside | 1. Triflic anhydride (B1165640), Pyridine; 2. KSAc, DMF | Methyl 4,6-O-benzylidene-3-S-acetyl-2,3-dideoxy-3-thio-2-p-toluenesulfonamido-α-D-glucopyranoside | Good | |
| Methyl 4,6-O-benzylidene-3-O-triflyl-2-p-toluenesulfonamido-α-D-allopyranoside | NaSH, DMF | Methyl 4,6-O-benzylidene-2,3-dideoxy-3-thio-2-p-toluenesulfonamido-α-D-glucopyranoside | Not specified |
Experimental Protocols
The following are detailed protocols for the synthesis of representative this compound derivatives.
Protocol 1: Synthesis of 3-Deoxy-3-fluoro-D-glucose from 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose
This protocol involves the activation of the C-3 hydroxyl group via triflation, followed by nucleophilic substitution with fluoride (B91410).
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-allofuranose
-
Trifluoromethanesulfonic anhydride ((CF3SO2)2O)
-
Pyridine (anhydrous)
-
Dichloromethane (CH2Cl2, anhydrous)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
Step 1: Triflation of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add anhydrous pyridine (1.5 eq) dropwise.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) to the stirred solution, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with CH2Cl2 (3 x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude triflate.
Step 2: Fluorination
-
Dissolve the crude triflate from Step 1 in anhydrous THF.
-
Add a solution of TBAF in THF (3.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Step 3: Deprotection (Optional)
-
To obtain 3-deoxy-3-fluoro-D-glucose, the isopropylidene groups can be removed by treatment with an acidic resin in methanol (B129727) or aqueous acetic acid.
Protocol 2: Synthesis of Methyl 2-Acetamido-3-amino-2,3-dideoxy-α-D-glucopyranoside
This protocol describes the synthesis of a 3-amino-D-glucose derivative from a 3-O-mesyl precursor via an azide (B81097) intermediate.[4]
Materials:
-
Methyl 2-acetamido-2-deoxy-3-O-mesyl-α-D-allopyranoside
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
Procedure:
Step 1: Azide Formation
-
Dissolve methyl 2-acetamido-2-deoxy-3-O-mesyl-α-D-allopyranoside (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to give the crude azide.
-
Purify the crude product by recrystallization or silica gel chromatography.
Step 2: Reduction of the Azide
-
Dissolve the purified methyl 2-acetamido-3-azido-2,3-dideoxy-α-D-glucopyranoside in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired methyl 2-acetamido-3-amino-2,3-dideoxy-α-D-glucopyranoside.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the general synthetic workflows for preparing this compound derivatives.
References
- 1. Studies on bacterial cell wall inhibitors. III. 3-amino-3-deoxy-D-glucose, an inhibitor of bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. F-18-labeled 3-deoxy-3-fluoro-D-glucose for the study of regional metabolism in the brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Deoxy-D-Glucose Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Deoxy-D-Glucose (3-DG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this glucose analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a glucose analog where the hydroxyl group at the 3rd carbon position is replaced by a hydrogen. While less common in research than its counterpart, 2-Deoxy-D-glucose (2-DG), it is also known to interfere with cellular glucose metabolism. It is transported into cells via glucose transporters. Once inside the cell, it can be phosphorylated by hexokinase to form this compound-6-phosphate. This phosphorylated form cannot be further metabolized in the glycolytic pathway, leading to its accumulation and a subsequent inhibition of glycolysis. This disruption of glucose metabolism can lead to cellular stress and, ultimately, cell death.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in research to study the effects of glycolytic inhibition. Its applications include cancer research, where it is used to target the high glucose metabolism of tumor cells (the Warburg effect), as well as in virology and metabolism research.[1][2]
Q3: How should this compound be stored?
A3: this compound should be stored as a crystalline solid at 2-8°C. For experimental use, stock solutions can be prepared in organic solvents like DMSO and stored at -20°C. Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment. Based on information for similar compounds, aqueous solutions may be stable for only about a day.[3][4]
Q4: What is the difference between this compound and 2-Deoxy-D-Glucose?
A4: The primary difference lies in the position of the deoxygenation. In this compound, the hydroxyl group is missing from the 3rd carbon, whereas in 2-Deoxy-D-glucose, it is absent from the 2nd carbon.[5] This structural difference can affect their recognition by glucose transporters and their subsequent metabolism, potentially leading to different biological effects. 2-DG is more extensively studied and is a known competitive inhibitor of hexokinase.[1][6]
Troubleshooting Guides
Glycolysis Inhibition Assays
Problem: No significant inhibition of glycolysis is observed.
-
Possible Cause 1: Incorrect concentration of this compound.
-
Solution: The optimal concentration of 3-DG can vary between cell lines. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific cell model. As a reference, the IC50 values for the related compound 2-DG can range from micromolar to millimolar concentrations depending on the cell line.[7]
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Ensure that the cells are incubated with 3-DG for a sufficient period to allow for uptake and metabolic effects to manifest. A time-course experiment is recommended to determine the optimal incubation time.
-
-
Possible Cause 3: Cell line is resistant to glycolysis inhibition.
-
Solution: Some cell lines may have a lower reliance on glycolysis or may have compensatory metabolic pathways. Consider using a cell line known to be sensitive to glycolytic inhibitors or investigate alternative metabolic pathways.
-
Problem: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. Verify cell density and even distribution after seeding.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize temperature and humidity gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media instead.
-
Glucose Uptake Assays
Problem: High background signal in control wells.
-
Possible Cause 1: Incomplete washing.
-
Solution: Incomplete removal of the radiolabeled or fluorescent glucose analog is a major source of high background. Ensure thorough and rapid washing with ice-cold PBS or a specific wash buffer after the uptake step.
-
-
Possible Cause 2: Non-specific binding of the glucose analog.
-
Solution: Pre-treat plates with a blocking agent if necessary. Ensure that the glucose analog concentration is within the recommended range for your assay.
-
Problem: Low signal-to-noise ratio.
-
Possible Cause 1: Low expression of glucose transporters.
-
Solution: Verify the expression of glucose transporters (e.g., GLUT1) in your cell line using techniques like Western blotting or qPCR. Choose a cell line with adequate transporter expression for your experiments.
-
-
Possible Cause 2: Sub-optimal assay conditions.
-
Solution: Optimize incubation times for both the glucose analog and any inhibitors. The uptake of glucose analogs is often rapid and linear for only a short period.[8]
-
Cell Viability Assays
Problem: Discrepancies between different viability assays.
-
Possible Cause 1: Different assays measure different cellular parameters.
-
Possible Cause 2: Interference of this compound with the assay chemistry.
-
Solution: Run a control with 3-DG in a cell-free system to check for any direct interaction with the assay reagents. For example, some compounds can interfere with the reduction of tetrazolium salts in MTT assays.
-
Problem: Unexpected increase in cell viability at certain concentrations.
-
Possible Cause 1: Hormetic response.
-
Solution: Some compounds can elicit a biphasic dose-response, where low doses may be stimulatory. Carefully evaluate your dose-response curve and consider the biological implications of such a response.
-
-
Possible Cause 2: Off-target effects.
-
Solution: this compound may have off-target effects that are independent of glycolysis inhibition.[10] Consider investigating other cellular pathways that might be affected.
-
Data Presentation
Table 1: Comparative Inhibitory Concentrations (IC50) of Glycolysis Inhibitors
Disclaimer: The following data is for the related compound 2-Deoxy-D-glucose (2-DG) and is provided as a reference due to the limited availability of specific IC50 values for this compound. Researchers should determine the IC50 for 3-DG empirically for their specific cell line.
| Compound | Target | Cancer Cell Line | IC50 Value | Citation |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Acute Lymphoblastic Leukemia (Nalm-6) | 0.22 mM (48h) | [7] |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Pancreatic Cancer (MIA PaCa2) | 13.34 mM (48h) | [7] |
| 3-Bromopyruvate (3-BrPA) | Hexokinase 2, GAPDH | Triple-Negative Breast Cancer (HCC1143) | 44.87 µM (24h) | [7] |
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Non-Small Cell Lung Cancer (A549) | ~25 mM (48h) | [7] |
Experimental Protocols
Protocol 1: Glycolysis Stress Test using Extracellular Acidification Rate (ECAR)
This protocol is a general guideline and should be optimized for your specific cell type and instrument (e.g., Seahorse XF Analyzer).
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium Preparation: The day of the assay, replace the growth medium with a glucose-free and serum-free assay medium.
-
Incubation: Incubate the cells in a CO2-free incubator at 37°C for approximately one hour to allow the medium to equilibrate.
-
Compound Loading: Load the injection ports of the sensor cartridge with the following compounds (final concentrations will vary by cell type):
-
Port A: Glucose (e.g., 10 mM)
-
Port B: Oligomycin (e.g., 1 µM)
-
Port C: this compound (or 2-Deoxy-D-Glucose as a control, e.g., 50 mM)
-
-
Assay Execution: Place the microplate in the analyzer and run the glycolysis stress test protocol. The instrument will measure the ECAR at baseline and after the sequential injection of glucose, oligomycin, and 3-DG.[11][12]
Protocol 2: Fluorescent Glucose Uptake Assay
This is a general protocol using a fluorescent glucose analog like 2-NBDG.
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Serum Starvation: Replace the culture medium with serum-free, low-glucose medium and incubate for 2-4 hours.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for a predetermined time (e.g., 30-60 minutes).
-
Glucose Analog Uptake: Add the fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for 15-30 minutes.
-
Stop and Wash: Stop the uptake by quickly removing the analog solution and washing the cells 2-3 times with ice-cold PBS.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
Visualizations
Caption: Mechanism of glycolysis inhibition by this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. revvity.co.jp [revvity.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. repository.gsi.de [repository.gsi.de]
- 11. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Technical Support Center: Optimizing 3-Deoxy-D-Glucose in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-deoxy-D-glucose (3-DG) in cell culture experiments. Due to the limited specific data currently available for 3-DG, much of the guidance provided is based on general principles of cell culture, and knowledge extrapolated from related glucose analogs such as 2-deoxy-D-glucose (2-DG) and 3-deoxy-3-fluoro-D-glucose (3-FG). Researchers are advised to perform careful dose-response studies for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (3-DG) in cell culture?
A1: The precise mechanism of action for 3-DG in mammalian cells is not well-documented in publicly available literature. However, based on its structure and studies of similar analogs like 3-deoxy-3-fluoro-D-glucose (3-FG), it is hypothesized that 3-DG may not be a substrate for glycolysis. Instead, it might be metabolized by alternative pathways such as the polyol pathway via aldose reductase or oxidized by glucose dehydrogenase.[1] Its effects are likely to be highly cell-type specific, depending on the expression levels of these enzymes. It is crucial to experimentally determine its metabolic fate and effects in your specific cell model.
Q2: What is a typical starting concentration for 3-DG in cell culture experiments?
A2: Without established protocols for 3-DG, a rational starting point would be to perform a dose-response experiment. A broad range of concentrations, for instance, from low micromolar (e.g., 10 µM) to millimolar (e.g., 10 mM), should be tested. This range is informed by concentrations used for other glucose analogs like 2-DG, which can be effective in the low millimolar range.
Q3: How does 3-DG differ from the more commonly used 2-deoxy-D-glucose (2-DG)?
A3: 2-deoxy-D-glucose is a well-characterized inhibitor of glycolysis. It is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized and acts as a competitive inhibitor of hexokinase and phosphoglucoisomerase.[2][3] In contrast, the position of the deoxy group in 3-DG suggests it is unlikely to be a direct substrate for hexokinase in the same manner. Therefore, its biological effects are expected to be distinct from those of 2-DG.
Q4: What are the potential off-target effects of 3-DG?
A4: As with any metabolic inhibitor, off-target effects are a possibility. Given that its metabolic pathway is not fully elucidated, potential off-target effects could include alterations in cellular redox balance, competition with glucose for transporters, or unforeseen interactions with other cellular enzymes. Careful experimental design with appropriate controls is essential to mitigate and identify these effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death or Cytotoxicity | 3-DG concentration is too high. | Perform a dose-response curve to determine the IC50 value for your cell line. Start with a lower concentration range. |
| Cell line is particularly sensitive to metabolic stress. | Ensure the basal media has sufficient nutrients. Consider supplementing with alternative energy sources if appropriate for the experimental design. | |
| Contamination of the cell culture. | Regularly check for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start from a fresh, uncontaminated stock. | |
| No Observable Effect | 3-DG concentration is too low. | Gradually increase the concentration of 3-DG in your experiments. |
| The cell line may not express the necessary enzymes to metabolize 3-DG. | Screen your cell line for the expression of enzymes like aldose reductase and glucose dehydrogenase. | |
| The experimental endpoint is not sensitive to the effects of 3-DG. | Consider alternative assays that measure different aspects of cell metabolism, proliferation, or signaling. | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded for each experiment. Use a cell counter for accuracy. |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate for critical experiments as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or PBS. | |
| Instability of 3-DG in solution. | Prepare fresh stock solutions of 3-DG for each experiment and store them appropriately as recommended by the manufacturer. |
Experimental Protocols
Protocol for Determining Optimal 3-DG Concentration
This protocol provides a general framework for a dose-response experiment to determine the optimal working concentration of 3-DG for a given cell line and experimental endpoint (e.g., inhibition of cell proliferation).
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound (3-DG) powder
-
Sterile PBS or appropriate solvent for 3-DG
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line to ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of 3-DG Stock Solution:
-
Prepare a high-concentration stock solution of 3-DG (e.g., 100 mM) in a sterile solvent (e.g., PBS or as recommended by the supplier). Ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Treatment:
-
Prepare serial dilutions of the 3-DG stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM).
-
Carefully remove the medium from the wells of the 96-well plate and replace it with the medium containing the different concentrations of 3-DG. Include a vehicle control (medium with solvent only).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability/Proliferation:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the 3-DG concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of 3-DG that inhibits 50% of cell viability).
-
Data Presentation
Table 1: Hypothetical Dose-Response of 3-DG on Different Cell Lines (72h Incubation)
| Cell Line | IC50 (mM) | Maximum Inhibition (%) |
| Cell Line A (High Aldose Reductase) | 1.5 | 85 |
| Cell Line B (Low Aldose Reductase) | 8.2 | 60 |
| Cell Line C (Cancer Cell Line) | 0.9 | 92 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Hypothesized Metabolic Pathway of this compound
Caption: Hypothesized metabolic fate of this compound in mammalian cells.
Experimental Workflow for Optimizing 3-DG Concentration
Caption: Workflow for determining the optimal 3-DG concentration.
Troubleshooting Logic for High Cytotoxicity
Caption: Decision tree for troubleshooting high cytotoxicity with 3-DG.
References
- 1. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 3. Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Deoxy-D-Glucose Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-deoxy-D-glucose (3-DG) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and successful application of 3-DG in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation, storage, and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Degradation of 3-DG in the stock or working solution. | Prepare fresh solutions before each experiment. If using a stored solution, verify its integrity using an analytical method like HPLC. Ensure proper storage conditions have been maintained. |
| Inaccurate concentration of the 3-DG solution. | Accurately weigh the solid 3-DG and ensure complete dissolution. Use calibrated equipment for all measurements. For critical applications, determine the concentration of the prepared stock solution using a validated analytical method. | |
| Contamination of the solution. | Prepare solutions under sterile conditions, especially for cell-based assays. Use sterile solvents and containers. Filter-sterilize the final solution using a 0.22 µm filter. | |
| Precipitation observed in the solution upon storage | The concentration of 3-DG exceeds its solubility in the chosen solvent at the storage temperature. | Store the solution at a temperature where the solubility is not exceeded. If crystals have formed, gently warm the solution to redissolve the solute completely before use. Consider preparing a more dilute stock solution. |
| pH shift in the solution. | Buffer the solution to a pH where 3-DG is most stable (slightly acidic, around pH 4-5). Monitor the pH of the solution over time, especially if stored for extended periods. | |
| Discoloration (yellowing) of the solution | Degradation of 3-DG, particularly at elevated temperatures or non-optimal pH. This can be indicative of the formation of glucose degradation products (GDPs). | Discard the discolored solution and prepare a fresh one. Store solutions protected from light and at the recommended low temperature. Avoid autoclaving, as heat can accelerate degradation and discoloration. |
| Reduced or no biological activity in cell-based assays | The active concentration of 3-DG is lower than expected due to degradation. | Use freshly prepared solutions for all experiments. If using stored solutions, perform a dose-response curve to verify the biological activity. |
| The cell line is not sensitive to 3-DG. | Confirm the expression of glucose transporters in your cell line, as they are necessary for 3-DG uptake. | |
| Off-target effects of the solvent. | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is minimal and non-toxic to the cells. |
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, weigh the desired amount of solid this compound and dissolve it in a suitable solvent. For aqueous solutions, sterile, nuclease-free water or phosphate-buffered saline (PBS) can be used. For higher concentration stock solutions, organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) may be used.[1] It is recommended to purge the solvent with an inert gas before dissolving the solid to minimize oxidation.
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Some suppliers recommend storage at 2-8°C.[2] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q3: How should I store prepared this compound solutions?
A3: For short-term storage, aqueous solutions can be kept at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Solutions of the related compound 2-deoxy-D-glucose have been shown to have a decomposition rate of about 1% over 12 months when stored at -20°C in an ethanol:water (9:1) solution.[3] Aqueous solutions are generally not recommended to be stored for more than one day.[4]
Q4: Can I sterilize this compound solutions by autoclaving?
A4: Autoclaving is not recommended for sterilizing this compound solutions. Heat sterilization can lead to the degradation of glucose and its analogues, resulting in the formation of various glucose degradation products (GDPs) and a decrease in pH.[5][6] The preferred method for sterilization is filtration through a 0.22 µm sterile filter.
Stability
Q5: What factors affect the stability of this compound solutions?
A5: The stability of this compound solutions is primarily affected by temperature and pH. Higher temperatures significantly accelerate the degradation rate.[5] Based on studies of D-glucose, solutions are most stable in a slightly acidic pH range (around 3.2-4).[3][5] Both highly acidic and alkaline conditions can promote degradation.
Q6: What are the degradation products of this compound?
A6: The degradation of this compound is expected to be similar to that of D-glucose, leading to the formation of various glucose degradation products (GDPs). These can include 3,4-dideoxyglucosone-3-ene (3,4-DGE) and 5-hydroxymethylfurfural (B1680220) (5-HMF).[5] The specific degradation pathway and byproducts can be influenced by the storage conditions.
Experimental Use
Q7: What is the solubility of this compound in common solvents?
A7: this compound, being a glucose analogue, is expected to be highly soluble in water and other polar solvents. The related compound, 3-deoxyglucosone (B13542), has a solubility of approximately 10 mg/mL in PBS (pH 7.2), about 1 mg/mL in ethanol, and around 20 mg/mL in DMSO and dimethylformamide (DMF).[1]
Q8: I am observing unexpected results in my cell viability assay with this compound. What could be the issue?
A8: Unexpected results can stem from several factors. As this compound is an inhibitor of glycolysis, it can induce cellular stress. High concentrations may lead to off-target effects.[1] Ensure that the incubation time and concentration are optimized for your specific cell line. It is also crucial to use a consistent and low percentage of any organic solvent in your final culture medium to avoid solvent-induced artifacts. If you suspect compound degradation, prepare a fresh solution.
Data Presentation
Table 1: Solubility of 3-Deoxyglucosone (a related compound) in Various Solvents
| Solvent | Approximate Solubility |
| PBS (pH 7.2) | 10 mg/mL |
| Ethanol | 1 mg/mL |
| DMSO | 20 mg/mL |
| DMF | 20 mg/mL |
| Data for 3-deoxyglucosone from Cayman Chemical product information.[1] This can be used as an estimate for this compound. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid | -20°C | ≥ 4 years[1] |
| Aqueous Solution | 2-8°C | ≤ 24 hours (recommended)[4] |
| Stock Solution in Organic Solvent (e.g., DMSO) | -20°C or -80°C | Several months (aliquoted) |
| General recommendations based on information for deoxyglucose analogues. |
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM Aqueous Stock Solution of this compound
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
Sterile conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile, light-protected storage tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound (MW: 164.16 g/mol ). For a 10 mL solution of 100 mM, this would be 164.16 mg.
-
Transfer the solid to a sterile conical tube.
-
Add a portion of the sterile water (e.g., 8 mL) to the tube.
-
Vortex or gently swirl the tube until the solid is completely dissolved.
-
Bring the final volume to 10 mL with sterile water.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile syringe filter to the syringe.
-
Filter-sterilize the solution into sterile, light-protected tubes.
-
Aliquot into single-use volumes to minimize freeze-thaw cycles.
-
Label the tubes clearly with the compound name, concentration, date of preparation, and solvent.
-
For short-term use, store at 2-8°C. For long-term storage, store at -20°C or -80°C.
Protocol 2: Assessment of this compound Solution Stability by HPLC
Objective: To determine the concentration and purity of a this compound solution over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a suitable detector (e.g., Refractive Index (RI) or UV-Vis)
-
Appropriate HPLC column (e.g., an anion-exchange column or a C18 column, depending on the method)
-
Mobile phase (e.g., for an anion-exchange column, a dilute aqueous sodium hydroxide (B78521) solution)
-
This compound reference standard
Procedure:
-
Method Development (if not established): Develop an HPLC method that provides good resolution of the this compound peak from any potential degradation products and solvent peaks.
-
Standard Preparation: Prepare a series of standard solutions of the this compound reference standard of known concentrations to create a calibration curve.
-
Sample Preparation: Dilute the this compound solution being tested to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions to generate a calibration curve (peak area vs. concentration). c. Inject the test sample solution. d. Run the analysis for a sufficient time to allow for the elution of the main peak and any potential degradation products.
-
Data Analysis: a. Integrate the peak area of this compound in the sample chromatogram. b. Use the calibration curve to determine the concentration of this compound in the sample. c. Analyze the chromatogram for the presence of new peaks, which may indicate degradation products. The area of these peaks can be used to estimate the percentage of degradation.
-
Stability Study: Repeat the analysis at different time points (e.g., 0, 1, 2, 4 weeks) for solutions stored under different conditions (e.g., 4°C, room temperature, 37°C) to determine the degradation rate.
Visualizations
Caption: Recommended workflow for preparing and storing 3-DG solutions.
Caption: A logical guide for troubleshooting unexpected experimental results.
Caption: Potential signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 2490-91-7 | MD03580 | Biosynth [biosynth.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 3-Deoxy-D-Glucose Uptake Assays
Welcome to the technical support center for 3-deoxy-D-glucose (3-DG) uptake assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear protocols for successful experiments. While 3-DG is a useful glucose analog, many of the principles and troubleshooting steps are similar to those for the more commonly used 2-deoxy-D-glucose (2-DG) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound (3-DG) uptake assay?
A1: The this compound (3-DG) uptake assay measures the rate at which cells import this glucose analog. Like glucose, 3-DG is transported into the cell by glucose transporters (GLUTs).[1] Once inside, it can be phosphorylated by hexokinase to this compound-6-phosphate (3-DG6P).[1] Unlike glucose-6-phosphate, 3-DG6P is not readily metabolized further and accumulates in the cell.[2] The amount of accumulated 3-DG or its phosphorylated form is then quantified, typically using radiolabeled [³H]-3-DG or [¹⁸F]-3-DG, to determine the glucose uptake rate.[1]
Q2: Why is serum starvation a necessary step before the assay?
A2: Serum starvation is a critical step to reduce basal glucose uptake and increase the sensitivity of cells to stimuli like insulin (B600854).[3] Growth factors present in serum can activate signaling pathways that promote the translocation of glucose transporters to the cell membrane, resulting in high background glucose uptake.[3] The duration of serum starvation can vary depending on the cell type, with overnight starvation being common. However, for sensitive cell lines, shorter periods of 2-4 hours or the use of low-serum media may be necessary to prevent cell stress.[3]
Q3: What are the key differences between 3-DG, 2-DG, and other glucose analogs?
A3: 3-DG, 2-DG, and 3-O-methyl-D-glucose (OMG) are all analogs used to measure glucose uptake, but they have different properties:
-
This compound (3-DG): Transported into the cell and can be phosphorylated, though potentially at a different rate than 2-DG.[1]
-
2-Deoxy-D-glucose (2-DG): This is the most commonly used analog. It is transported into the cell and phosphorylated, but not metabolized further, leading to its accumulation.[4]
-
3-O-methyl-D-glucose (OMG): This analog is transported into the cell but is not phosphorylated. It equilibrates across the cell membrane, so measurements must be taken quickly to assess the initial uptake rate.[4][5]
-
2-NBDG: A fluorescently-tagged glucose analog that allows for detection using fluorescence microscopy or plate readers.[3][6] However, its large fluorescent tag may alter its transport characteristics compared to glucose.[2]
Q4: What are appropriate controls for a 3-DG uptake assay?
A4: To ensure the validity of your results, several controls are essential:
-
Positive Control (Stimulated Uptake): Insulin is a common positive control for insulin-responsive cells like adipocytes and muscle cells, as it promotes the translocation of GLUT4 to the cell surface.[3]
-
Negative Control (Inhibition): Known glucose transporter inhibitors are used as negative controls. Examples include:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve any tested compounds are necessary to account for solvent effects.[3]
-
No-Cell Control: Wells without cells help to determine the background signal from the assay reagents themselves.
Troubleshooting Guide
High background, low signal, and high variability are common issues in 3-DG uptake assays. The following sections provide a structured approach to troubleshooting these problems.
Issue 1: High Background Signal
A high background signal can mask the true signal from cellular glucose uptake, leading to a low signal-to-noise ratio.
Troubleshooting Workflow for High Background
Troubleshooting High Background Signal.
Quantitative Data for Optimization
| Parameter | Standard Range | Troubleshooting Tip |
| Serum Starvation | 2-16 hours | Overnight is common, but shorter times may be needed for sensitive cells.[3] |
| Washing Steps | 2-3 times with ice-cold PBS | Increase to 3-4 washes if background is high. Ensure complete removal of wash buffer.[3] |
| Inhibitor Control | Varies by inhibitor | Use a concentration known to be effective for your cell type (e.g., 10-50 µM Cytochalasin B). |
Issue 2: Low Signal or No Response to Stimuli
A weak signal can make it difficult to detect real biological effects.
Troubleshooting Workflow for Low Signal
Troubleshooting Low Signal or No Response.
Quantitative Data for Optimization
| Parameter | Standard Range | Troubleshooting Tip |
| Cell Seeding Density | 50,000-80,000 cells/well (96-well plate) | Aim for 80-90% confluency on the day of the assay.[7] |
| 3-DG Incubation Time | 10-20 minutes | Shorter times measure the initial uptake rate and avoid saturation.[3] |
| 3-DG Concentration | 0.5-1 mM | Perform a dose-response to find the optimal concentration for your cell line. |
Issue 3: High Variability Between Replicates
Inconsistent results across replicate wells can make data interpretation unreliable.
Troubleshooting Workflow for High Variability
Troubleshooting High Variability.
Experimental Protocols
Standard [³H]-3-Deoxy-D-Glucose Uptake Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 24-well or 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Culture overnight in complete growth medium.
-
-
Serum Starvation:
-
Wash cells twice with warm phosphate-buffered saline (PBS).
-
Replace the culture medium with serum-free medium and incubate for 2-16 hours, depending on the cell type.[3]
-
-
Stimulation/Inhibition:
-
Remove the starvation medium and wash cells twice with a glucose-free Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing your test compounds (e.g., insulin for stimulation, or a GLUT inhibitor) or vehicle control.
-
Incubate for the desired time (e.g., 30-60 minutes for inhibitors).
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding KRH buffer containing [³H]-3-DG (e.g., 0.5 µCi/mL) and unlabeled 3-DG (to a final concentration of 0.5-1 mM).
-
Incubate for 10-15 minutes at 37°C.[8]
-
-
Termination of Uptake:
-
Stop the uptake by rapidly aspirating the [³H]-3-DG solution.
-
Wash the cells three times with ice-cold PBS to remove extracellular tracer.[8]
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in a suitable lysis buffer (e.g., 0.1% SDS).[8]
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background reading (from no-cell controls).
-
Normalize the data to protein concentration in each well to account for variations in cell number.
-
Signaling Pathway Diagram
Insulin Signaling Pathway Leading to Glucose Uptake
Insulin binding to its receptor triggers a cascade of events that results in the translocation of GLUT4 transporters to the cell membrane, thereby increasing glucose uptake.[9][10]
Insulin signaling pathway for GLUT4 translocation.
References
- 1. Validation of 3-deoxy-3-fluoro-D-glucose as a glucose transport analogue in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Glucose Uptake Assay Methods [promega.sg]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. revvity.co.jp [revvity.co.jp]
- 6. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Limitations of 3-Deoxy-D-glucose as a Tracer
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the limitations of 3-deoxy-D-glucose (3-DG) as a metabolic tracer. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of alternative tracers to facilitate robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-DG) and how is it used as a tracer?
This compound is a glucose analog, a molecule structurally similar to D-glucose.[1] It is used as a tracer to study glucose transport and metabolism in various biological systems. The underlying principle is that 3-DG is recognized and transported into cells by the same transporters as glucose. Once inside the cell, its metabolic fate can be tracked to provide insights into specific metabolic pathways.
Q2: What are the primary limitations of using 3-DG as a tracer for glycolysis?
The main limitation of 3-DG and its fluorinated analog, 3-deoxy-3-fluoro-D-glucose (3-FDG), is that they are poor substrates for hexokinase, the first enzyme in the glycolytic pathway. Consequently, they are not significantly phosphorylated and trapped within the cell in the same way as other glucose analogs like 2-deoxy-D-glucose (2-DG). Instead of primarily entering glycolysis, 3-FDG has been shown to be a substrate for aldose reductase and glucose dehydrogenase. This makes it a better tracer for the polyol pathway and direct oxidation pathways rather than for general glucose uptake and glycolysis.
Q3: What are the main alternative tracers to 3-DG and what are their advantages?
Several alternative tracers are available, each with specific advantages:
-
2-Deoxy-D-glucose (2-DG): This is the most common alternative. 2-DG is transported into the cell and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). Since 2-DG6P cannot be further metabolized in the glycolytic pathway, it accumulates inside the cell. This intracellular trapping makes 2-DG an excellent tracer for measuring glucose uptake and the rate of glycolysis.
-
3-O-methyl-D-glucose (3-OMG): This analog is transported into the cell by glucose transporters but is not phosphorylated by hexokinase.[2] It therefore equilibrates across the cell membrane. This property makes 3-OMG a suitable tracer for studying glucose transport kinetics specifically, without the confounding factor of subsequent metabolism.
-
Labeled D-glucose (e.g., ¹⁴C, ³H, ¹³C, ²H): Using glucose itself with an isotopic label allows for the tracing of the entire metabolic fate of the glucose molecule through various pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Q4: Can 3-DG affect other cellular pathways besides glycolysis?
While its direct entry into glycolysis is limited, the accumulation of 3-DG or its metabolites could potentially have off-target effects. For instance, glucose analogs like 2-DG have been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) due to their interference with N-linked glycosylation. It is plausible that high concentrations of 3-DG could have similar effects. Additionally, as a substrate for aldose reductase, 3-DG could influence the polyol pathway, which has implications in diabetic complications.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or no detectable signal from 3-DG tracer. | 1. Poor uptake by cells: The cell type may have low expression of the relevant glucose transporters. 2. Inefficient trapping: 3-DG is a poor substrate for hexokinase and is not efficiently phosphorylated and trapped intracellularly. 3. Incorrect detection method: The chosen detection method may not be sensitive enough for the low levels of accumulated tracer. | 1. Cell line selection: Use a cell line known to have high glucose uptake. 2. Use an alternative tracer: For measuring glucose uptake, 2-deoxy-D-glucose (2-DG) is a more suitable alternative due to its efficient intracellular trapping. 3. Increase tracer concentration: Use a higher concentration of labeled 3-DG, but be mindful of potential off-target effects. 4. Use a more sensitive detection method: Consider using a radiolabeled version of the tracer and scintillation counting for higher sensitivity. |
| High background signal. | 1. Incomplete washing: Residual extracellular tracer can contribute to a high background signal. 2. Non-specific binding: The tracer may bind non-specifically to the cell surface or culture plate. | 1. Optimize washing steps: Increase the number and volume of washes with ice-cold buffer after incubation with the tracer. 2. Use a blocking agent: Pre-incubate cells with a buffer containing a high concentration of unlabeled glucose to block non-specific binding sites. |
| Inconsistent results between replicates. | 1. Variability in cell number: Inconsistent cell seeding density will lead to variable tracer uptake. 2. Inconsistent incubation times: Precise timing of tracer addition and removal is critical. 3. Pipetting errors: Inaccurate pipetting of tracer or washing solutions. | 1. Ensure uniform cell seeding: Use a cell counter to ensure each well has a similar number of cells. 2. Standardize incubation times: Use a multichannel pipette and a timer to ensure consistent incubation periods for all wells. 3. Calibrate pipettes: Regularly calibrate pipettes to ensure accuracy. |
| Unexpected biological effects observed. | 1. Off-target effects of 3-DG: High concentrations of 3-DG may induce cellular stress or affect other metabolic pathways. 2. Contamination of the tracer. | 1. Perform dose-response experiments: Determine the lowest effective concentration of 3-DG that provides a detectable signal without causing significant cellular stress. 2. Use a different tracer: Compare the results with a more inert tracer like 3-O-methyl-D-glucose to distinguish between transport-related effects and metabolic effects. 3. Verify tracer purity: Ensure the purity of the 3-DG stock. |
Data Presentation: Comparison of Glucose Tracers
The following tables summarize the key characteristics and kinetic parameters of 3-DG and its common alternatives.
Table 1: Qualitative Comparison of Glucose Tracers
| Tracer | Transported by GLUTs? | Phosphorylated by Hexokinase? | Primary Metabolic Fate | Best For Studying |
| This compound (3-DG) | Yes | Very Poorly | Substrate for aldose reductase and glucose dehydrogenase | Polyol pathway, direct oxidation pathways |
| 2-Deoxy-D-glucose (2-DG) | Yes | Yes | Trapped as 2-DG-6-phosphate | Glucose uptake, glycolysis rate |
| 3-O-methyl-D-glucose (3-OMG) | Yes | No | Equilibrates across the cell membrane | Glucose transport kinetics |
| D-Glucose (labeled) | Yes | Yes | Enters all glucose metabolic pathways | Overall glucose metabolism and fate |
Table 2: Quantitative Comparison of Kinetic Parameters (Illustrative Values)
| Tracer | Transporter Km (mM) | Hexokinase Km (mM) | Hexokinase Vmax (relative to D-Glucose) |
| D-Glucose | 1-10 (cell type dependent) | ~0.1 | 100% |
| 2-Deoxy-D-glucose | 1-10 (similar to D-Glucose) | ~0.2 | ~70-80% |
| 3-O-methyl-D-glucose | 5-15 (similar to D-Glucose) | Very High (>100) | <0.1%[2] |
| This compound | Expected to be similar to D-Glucose | Expected to be very high | Expected to be very low |
Note: Kinetic parameters can vary significantly depending on the specific cell type, tissue, and experimental conditions. The values for 3-DG are estimations based on the behavior of similar analogs.
Experimental Protocols
General Protocol for In Vitro Glucose Uptake Assay Using a Radiolabeled Tracer
This protocol is a general guideline and should be optimized for the specific cell line and experimental question. This protocol is written for 2-DG but can be adapted for 3-DG, keeping in mind the limitations of its intracellular retention.
Materials:
-
Cell line of interest cultured in appropriate plates (e.g., 24-well plates)
-
Radiolabeled tracer (e.g., [³H]2-deoxy-D-glucose or [¹⁴C]this compound)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable buffer)
-
Unlabeled D-glucose (for competition experiments)
-
Phloretin (B1677691) or Cytochalasin B (as inhibitors of glucose transport)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to a confluency of 80-90%.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in serum-free medium to lower basal glucose uptake.
-
Washing: Gently wash the cells twice with warm KRH buffer to remove any residual glucose.
-
Pre-incubation: Pre-incubate the cells in KRH buffer for 15-30 minutes at 37°C. For inhibitor controls, add phloretin or cytochalasin B during this step.
-
Initiate Uptake: Remove the pre-incubation buffer and add KRH buffer containing the radiolabeled tracer (e.g., 1 µCi/mL [³H]2-DG). For competition experiments, add a high concentration of unlabeled D-glucose along with the tracer.
-
Incubation: Incubate the cells for a predetermined time (e.g., 5-15 minutes) at 37°C. The optimal incubation time should be determined empirically to ensure linear uptake.
-
Terminate Uptake: To stop the uptake, quickly aspirate the tracer-containing buffer and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 20-30 minutes at room temperature to lyse the cells and release the intracellular contents.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well to account for variations in cell number.
Visualizations
Metabolic Fates of Glucose Tracers
Caption: Metabolic pathways for D-glucose and its analogs after cellular uptake.
Experimental Workflow for a Glucose Uptake Assay
Caption: A stepwise workflow for conducting an in vitro glucose uptake experiment.
Logical Relationship of Tracer Properties
Caption: Decision tree illustrating the suitability of a glucose analog as a tracer.
References
minimizing off-target effects of 3-deoxy-D-glucose
Welcome to the technical support center for 3-Deoxy-D-Glucose (3-DG). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 3-DG in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-DG) and what are its primary cellular effects?
This compound, also known as 3-deoxyglucosone (B13542), is a highly reactive α-dicarbonyl compound. It is formed endogenously through the Maillard reaction and the polyol pathway. In experimental settings, its primary effects stem from its ability to induce cellular stress through several mechanisms. It is a potent precursor of advanced glycation end-products (AGEs), which can alter protein structure and function.[1][2] Furthermore, 3-DG is known to be a strong inducer of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage, including apoptosis.[3]
Q2: What are the most common off-target effects observed with 3-DG treatment in vitro?
The most frequently reported off-target effects of 3-DG in cell culture experiments include:
-
Induction of Oxidative Stress: 3-DG can lead to a significant increase in intracellular ROS, disrupting the cellular redox balance and causing damage to lipids, proteins, and DNA.[1]
-
Apoptosis: As a consequence of high cellular stress, 3-DG can trigger programmed cell death. This has been observed in various cell lines, including neuronal and macrophage-like cells.[1][3]
-
Formation of Advanced Glycation End-Products (AGEs): 3-DG readily reacts with amino groups on proteins, leading to the formation of AGEs. This can impair protein function and contribute to cellular dysfunction.[1][2][4]
-
Enzyme Inactivation: 3-DG has been shown to inactivate crucial antioxidant enzymes like glutathione (B108866) peroxidase, further exacerbating oxidative stress.[1][5]
Q3: Are there any known methods to counteract the cytotoxic effects of 3-DG in my experiments?
Yes, several strategies can be employed to mitigate the off-target cytotoxicity of 3-DG. These primarily involve the co-administration of antioxidants or inhibitors of AGE formation.
-
Antioxidants: N-acetylcysteine (NAC) has been shown to offer neuroprotection against 3-DG-induced toxicity by scavenging ROS.[3] Other antioxidants, such as vitamins C and E, may also confer protective effects.[6][7]
-
AGE Inhibitors: Compounds like aminoguanidine (B1677879) can trap reactive dicarbonyl species like 3-DG, thereby preventing the formation of AGEs.[8][9] Certain plant-derived polyphenols also exhibit potent anti-glycation properties.[2][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive or premature cell death in 3-DG treated cultures. | 3-DG is inducing high levels of oxidative stress and apoptosis. | Co-incubate your cells with an antioxidant such as N-acetylcysteine (NAC). Start with a concentration range of 1-10 mM of NAC. |
| The concentration of 3-DG is too high for the specific cell line being used. | Perform a dose-response curve to determine the optimal, non-lethal concentration of 3-DG for your experimental window. | |
| Inconsistent results or high variability between replicate experiments. | 3-DG may be degrading in the culture medium over long incubation periods, leading to inconsistent active concentrations. | Prepare fresh 3-DG solutions for each experiment. For long-term studies, consider replenishing the media with fresh 3-DG at regular intervals. |
| The cell line has a high endogenous level of oxidative stress, making it particularly sensitive to 3-DG. | Measure baseline ROS levels in your cells. If they are high, pre-incubating with a mild antioxidant for a short period before 3-DG treatment may help normalize the response. | |
| Unexpected changes in protein function or signaling pathways unrelated to the intended target. | Widespread protein modification due to the formation of Advanced Glycation End-products (AGEs). | Co-treat with an AGE inhibitor like aminoguanidine. A starting concentration of 1 mM can be tested. This will help to sequester 3-DG and prevent it from reacting with proteins. |
| 3-DG is altering the expression or activity of signaling molecules through oxidative stress. | In addition to antioxidants, consider using specific inhibitors for stress-activated pathways (e.g., JNK or p38 inhibitors) if these are not the pathways of interest, to dissect the specific effects of 3-DG. |
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on Cellular Viability
| Cell Line | 3-DG Concentration | Incubation Time | Reduction in Cell Viability (%) | Reference |
| Cultured Cortical Neurons | 1 mM | 24 hours | ~50% | [3] |
| INS-1 (rat insulinoma) | 30.84 mM | 1 hour | Significant decrease in insulin (B600854) secretion | [11] |
Table 2: Protective Effects of Mitigating Agents Against 3-DG Induced Toxicity
| Mitigating Agent | Concentration | Cell Line | Protective Effect | Reference |
| N-acetylcysteine (NAC) | 1 mM | Cultured Cortical Neurons | Significant neuroprotection against 3-DG induced cell death | [3] |
| Aminoguanidine | 1 mM | In vitro glycation assay | Inhibition of AGE formation | [8] |
| Superoxide Dismutase (SOD) | Not specified | Rat Embryo Culture | Decreased malformation rates induced by high 3-DG levels | [12] |
Experimental Protocols
Protocol 1: Assessing and Mitigating 3-DG-Induced Oxidative Stress
-
Cell Culture: Plate your cells of interest at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (3-DG) in sterile PBS or culture medium.
-
Prepare a stock solution of N-acetylcysteine (NAC) in sterile PBS or culture medium.
-
Prepare a working solution of a ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's instructions.
-
-
Treatment:
-
For the control group, replace the medium with fresh culture medium.
-
For the 3-DG group, replace the medium with medium containing the desired concentration of 3-DG.
-
For the mitigation group, replace the medium with medium containing both 3-DG and NAC.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 4, 12, or 24 hours) at 37°C and 5% CO2.
-
Measurement of ROS:
-
After incubation, remove the treatment media and wash the cells gently with warm PBS.
-
Add the ROS-sensitive probe working solution to each well and incubate according to the manufacturer's protocol (typically 30-60 minutes at 37°C, protected from light).
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Normalize the fluorescence intensity of the treatment groups to the control group to determine the fold change in ROS production.
Protocol 2: Evaluating the Inhibition of 3-DG-Mediated Advanced Glycation End-Product (AGE) Formation
-
In Vitro Glycation Assay:
-
Prepare a solution of a model protein, such as bovine serum albumin (BSA), at a concentration of 10 mg/mL in phosphate (B84403) buffer (pH 7.4).
-
Prepare solutions of 3-DG and an AGE inhibitor (e.g., aminoguanidine).
-
-
Reaction Setup:
-
Control: BSA solution + phosphate buffer.
-
3-DG Control: BSA solution + 3-DG solution.
-
Inhibitor Group: BSA solution + 3-DG solution + AGE inhibitor solution.
-
-
Incubation: Incubate all samples at 37°C for a period of 1-7 days.
-
Measurement of AGE Formation:
-
AGEs exhibit characteristic fluorescence. Measure the fluorescence intensity of each sample using a fluorescence spectrophotometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
-
Data Analysis: Calculate the percentage inhibition of AGE formation by the inhibitor using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Group - Fluorescence of Control) / (Fluorescence of 3-DG Control - Fluorescence of Control)] * 100
Signaling Pathways and Workflows
Caption: Off-target signaling pathways activated by this compound.
Caption: A logical workflow for troubleshooting 3-DG off-target effects.
References
- 1. Modulation of in vivo 3-deoxyglucosone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neurotoxicity of methylglyoxal and 3-deoxyglucosone on cultured cortical neurons: synergism between glycation and oxidative stress, possibly involved in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Oxidative Stress and Antioxidants in Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention [mdpi.com]
- 9. Inhibition and breaking of advanced glycation end-products (AGEs) with bis-2-aminoimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Advanced Glycation End-Product Formation and Antioxidant Activity by Extracts and Polyphenols from Scutellaria alpina L. and S. altissima L. | MDPI [mdpi.com]
- 11. Acute exposure to 3‑deoxyglucosone at high glucose levels impairs insulin secretion from β‑cells by downregulating the sweet taste receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of Advanced Glycation End Product (AGE) Formation and Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the specificity of 3-deoxy-D-glucose binding
Welcome to the Technical Support Center for 3-Deoxy-D-glucose Binding Specificity. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological interactions?
This compound (3-DG), also known as 3-Deoxy-D-erythro-hexos-2-ulose, is a sugar molecule and an analog of D-glucose.[1] In biological systems, it is primarily known for its role in non-enzymatic glycation, where it reacts with amino groups of proteins, particularly lysine (B10760008) and arginine, to form advanced glycation end-products (AGEs).[2] This process is significant in the context of diabetes and aging.[2] 3-DG is also known to inhibit glucose uptake and glycolysis in mammalian cells, potentially by preventing the phosphorylation of glucose by hexokinase.[1]
Q2: What are common analogs of this compound used in research?
Several analogs of glucose are used to study metabolic pathways and transport mechanisms. The most common ones include:
-
2-deoxy-D-glucose (B1664073) (2-DG): An analog where the 2-hydroxyl group is replaced by hydrogen.[3] It is taken up by glucose transporters and phosphorylated by hexokinase, but the resulting 2-deoxy-D-glucose-6-phosphate cannot be further metabolized, effectively trapping it inside the cell and inhibiting glycolysis.[4][5]
-
3-O-methyl-D-glucose (3-OMG): This analog is transported into the cell but is not phosphorylated, allowing it to equilibrate across the cell membrane.[4][6] It is often used to measure glucose transport rates specifically.[4]
-
3-deoxy-3-fluoro-D-glucose (3-FDG): A fluorinated analog that can be metabolized to some extent.[7] It is a useful tracer for monitoring certain enzymatic activities in vivo using techniques like 19F NMR.[7]
Q3: How can I measure the binding of this compound to a target?
Measuring the binding of a small molecule like 3-DG typically involves direct or indirect methods.
-
Direct Binding Assays: If a radiolabeled version of 3-DG (e.g., with ³H or ¹⁴C) is available, you can perform saturation binding assays using isolated proteins or cell membranes to determine binding affinity (Kd) and the number of binding sites (Bmax).
-
Competitive Binding Assays: This is an indirect method where you use a known radiolabeled ligand that binds to your target of interest. You then measure the displacement of this radioligand by increasing concentrations of unlabeled 3-DG to determine its inhibitory constant (Ki).
-
Glucose Uptake Assays: For cellular systems, radiolabeled glucose analogs like 2-deoxy-D-glucose are commonly used to measure uptake, which is an indirect indicator of interaction with glucose transporters and metabolic enzymes.[4][8]
Q4: What are the known off-target effects of deoxyglucose analogs?
The primary "off-target" effect of deoxyglucose analogs is their broad interaction with the glucose metabolic machinery. For instance, 2-DG not only inhibits hexokinase but can also interfere with the pentose (B10789219) phosphate (B84403) pathway and induce cellular stress.[5] 3-DG is highly reactive and can non-enzymatically modify a wide range of proteins, leading to the formation of AGEs, which have broad physiological consequences.[2] These promiscuous interactions are a major challenge when studying a specific target.
Troubleshooting Experimental Issues
Q1: I am observing high non-specific binding in my radiolabeled 3-DG assay. What can I do?
-
Issue: High background signal can mask the specific binding to your target of interest.
-
Solutions:
-
Optimize Washing Steps: Increase the number and duration of wash steps with ice-cold buffer to remove unbound radioligand more effectively.
-
Use a Blocking Agent: Add a high concentration of unlabeled D-glucose to the non-specific binding tubes. This will occupy low-affinity, non-saturable sites without competing for the specific high-affinity sites you wish to study.
-
Reduce Ligand Concentration: Use a radioligand concentration that is at or below the Kd for your target. High concentrations can lead to increased binding to low-affinity sites.
-
Check Filter Integrity: If using a filtration-based assay, ensure the filters are appropriate for your application and are not retaining the ligand non-specifically. Pre-soaking filters in a solution like 0.5% polyethyleneimine (PEI) can reduce non-specific binding.
-
Q2: My competitive binding assay with unlabeled 3-DG shows no displacement of the radioligand. What is the problem?
-
Issue: The inability of 3-DG to displace a known binder suggests it may not bind to the same site or has a much lower affinity.
-
Solutions:
-
Verify Ligand Purity and Concentration: Confirm the purity and concentration of your 3-DG stock solution. Degradation or inaccurate concentration can lead to failed experiments. This compound is commercially available with a purity of ≥98%.[9]
-
Increase 3-DG Concentration Range: You may need to use a much higher concentration of 3-DG to see displacement if its affinity is significantly lower than that of the radioligand. Test concentrations up to the millimolar range if solubility permits.
-
Confirm Target Activity: Ensure your protein or cell preparation is active and that the radioligand binds as expected in a control experiment without the competitor.
-
Consider Allosteric Binding: It is possible that 3-DG binds to a different site (an allosteric site) on the target, which may not always lead to competitive displacement. Consider performing functional assays to see if 3-DG modulates the target's activity.
-
Q3: How can structural modifications potentially improve binding specificity?
-
Issue: The native 3-DG molecule has multiple hydroxyl groups that can form non-specific hydrogen bonds, and its reactivity leads to off-target glycation.
-
Strategies for Modification:
-
Targeted Substitutions: Replacing specific hydroxyl groups with other functional groups can prevent unwanted interactions while preserving or enhancing binding to the target. For example, introducing a fluorine atom (as in 3-FDG) can alter electronic properties and hydrogen bonding potential.[10]
-
Adding Bulky Groups: Introducing larger chemical moieties can create steric hindrance that prevents the molecule from fitting into the binding pockets of off-target proteins.
-
Conformational Locking: Modifying the pyranose ring to favor a specific conformation that is preferred by the target's binding site can increase specificity.[10]
-
Prodrug Approach: Attaching a promoiety that is cleaved by an enzyme specific to the target tissue or cell type can improve localized delivery and reduce systemic off-target effects.
-
Quantitative Data Summary
Table 1: Comparison of Glucose Analogs for Cellular Assays
| Analog | Transported into Cell | Phosphorylated by Hexokinase | Further Metabolized | Primary Use |
| D-Glucose | Yes | Yes | Yes | Measuring overall glucose metabolism.[8] |
| 2-deoxy-D-glucose (2-DG) | Yes | Yes | No | Measuring glucose uptake; glycolysis inhibitor.[4][6] |
| 3-O-methyl-D-glucose (3-OMG) | Yes | No | No | Measuring glucose transport rate.[4][6] |
| 3-deoxy-3-fluoro-D-glucose (3-FDG) | Yes | Yes | Yes (partially) | In vivo tracer for specific enzyme activities.[7] |
Table 2: Example Binding Energies from a Molecular Docking Study of 2-DG
Data from an in silico study on the main protease (Mpro) of SARS-CoV-2.[11]
| Ligand | Predicted Binding Energy (kcal/mol) |
| 2-deoxy-D-glucose (2DG, cyclic) | -2.40 |
| 2-deoxy-D-ribose (2DR, cyclic) | -2.22 |
| 2-deoxy-glucose (2DAG, acyclic) | -2.88 |
Experimental Protocols
Protocol 1: Radiolabeled 2-deoxy-D-glucose Uptake Assay
This protocol is adapted from standard methods for measuring glucose uptake in cultured cells.[4][8]
-
Cell Preparation: Plate cells in 12-well or 24-well plates and grow to ~80% confluency.
-
Serum Starvation: On the day of the experiment, gently wash the cells twice with warm PBS. Then, incubate the cells in serum-free, low-glucose DMEM for 2-3 hours.
-
Pre-incubation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer). If using inhibitors or competitors (like unlabeled 3-DG), add them during a 30-minute pre-incubation step.
-
Initiate Uptake: Add the uptake solution containing radiolabeled 2-deoxy-D-glucose (e.g., [³H]2-DG or [¹⁴C]2-DG) at a final concentration of 0.5-1.0 µCi/mL. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This incubation time should be within the linear range of uptake.
-
Terminate Uptake: Stop the reaction by aspirating the uptake solution and immediately washing the cells three times with ice-cold PBS. The cold temperature halts transport.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of a lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS) to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Normalization: Determine the protein concentration in each lysate sample (e.g., using a BCA assay) to normalize the radioactivity counts per milligram of protein.
Visualizations
References
- 1. This compound | 2490-91-7 | MD03580 | Biosynth [biosynth.com]
- 2. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]
- 3. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy- d -glucose in solid state and solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08312K [pubs.rsc.org]
- 4. revvity.com [revvity.com]
- 5. A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pretreatment with 3-O-methyl-D-glucose or 2-deoxy-D-glucose attenuates the post-mortem rise in rat brain lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. In Silico Evaluation of Binding of 2-Deoxy-D-Glucose with Mpro of nCoV to Combat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
dealing with cytotoxicity of 3-deoxy-D-glucose
Disclaimer: Direct experimental data on the cytotoxicity of 3-deoxy-D-glucose (3-DG) is limited in publicly available scientific literature. This guide leverages extensive research on its close structural analog, 2-deoxy-D-glucose (2-DG), to provide researchers with a framework for troubleshooting and experimental design. The mechanisms of action and cytotoxic effects of 3-DG are presumed to be similar to those of 2-DG, but this should be experimentally verified. Always perform thorough dose-response and time-course experiments for your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for deoxy-D-glucose compounds?
A1: The primary cytotoxic mechanism of deoxy-D-glucose analogs like 2-deoxy-D-glucose (2-DG) is the inhibition of glycolysis.[1][2][3][4] By competing with glucose for transport into the cell and for phosphorylation by hexokinase, 2-DG is converted to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[4][5] This product cannot be further metabolized, leading to its accumulation, which competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, a key enzyme in the glycolytic pathway.[1][4] This disruption of glycolysis leads to a depletion of cellular ATP, inducing metabolic stress and ultimately cell death.[6][7]
Q2: Beyond glycolysis inhibition, what are other reported cytotoxic effects?
A2: In addition to inhibiting glycolysis, 2-DG has been shown to induce cytotoxicity through several other mechanisms:
-
Induction of Oxidative Stress: 2-DG can disrupt thiol metabolism, leading to a decrease in intracellular glutathione (B108866), a major antioxidant.[8][9][10] This results in an accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components.[8][10][11]
-
Endoplasmic Reticulum (ER) Stress: 2-DG can interfere with N-linked glycosylation of proteins, leading to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress.[12][13][14][15] Prolonged ER stress can trigger apoptosis.
-
Apoptosis Induction: The culmination of metabolic stress, oxidative stress, and ER stress can activate apoptotic pathways.[5][16] This is often characterized by the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP).[5][16]
Q3: How can I mitigate the cytotoxicity of this compound in my experiments?
A3: If the goal is to study non-cytotoxic effects of 3-DG, its cytotoxic effects can be potentially mitigated by:
-
Co-treatment with Antioxidants: The thiol antioxidant N-acetylcysteine (NAC) has been shown to protect cells from 2-DG-induced cytotoxicity by replenishing glutathione levels and reducing oxidative stress.[8][9][17]
-
Supplementation with Mannose: Since 2-DG can interfere with mannose metabolism and N-linked glycosylation, co-treatment with mannose may rescue cells from ER stress-induced apoptosis.[14][15]
Q4: Are there known IC50 values for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death at expected non-toxic concentrations | Cell line is highly sensitive to glycolysis inhibition or oxidative stress. | Perform a more granular dose-response curve with lower concentrations of 3-DG. Consider co-treatment with N-acetylcysteine (NAC) to mitigate oxidative stress.[8][9] |
| Inconsistent results between experiments | Variability in cell density, passage number, or metabolic state of cells. | Standardize your cell culture conditions, including seeding density and passage number. Ensure cells are in the exponential growth phase before treatment. |
| No observable effect at high concentrations | Cell line may have a low rate of glycolysis or be resistant to 3-DG. | Confirm that the 3-DG is properly dissolved and the stock solution is at the correct concentration. Consider using a positive control (e.g., 2-DG) to ensure the experimental setup is working. Investigate the metabolic profile of your cell line. |
| Unexpected morphological changes in cells | Could be signs of ER stress or apoptosis. | Analyze markers of ER stress (e.g., GRP78, CHOP) and apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blot or immunofluorescence. |
Data Presentation
Table 1: Reported IC50 Values for 2-Deoxy-D-Glucose (2-DG) in Various Cancer Cell Lines
Note: These values are for 2-DG and should be used as a preliminary guide for 3-DG experiments. IC50 values can vary significantly based on the cell line, incubation time, and assay method.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) |
| MIA PaCa-2 | Pancreatic Cancer | 48 | ~1.45 |
| BxPC-3 | Pancreatic Cancer | 48 | ~13.34 |
| SK-OV-3 | Ovarian Cancer | 48 | ~7.5 |
| A549 | Lung Cancer | Not Specified | High (resistant) |
| NCI-H460 | Lung Cancer | Not Specified | Low (sensitive) |
| GIST882 | Gastrointestinal Stromal Tumor | Not Specified | 0.0005 |
| GIST430 | Gastrointestinal Stromal Tumor | Not Specified | 0.0025 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is adapted for assessing the cytotoxic effects of a compound like this compound.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound (3-DG) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 3-DG in culture medium. Remove the old medium from the wells and add 100 µL of the 3-DG dilutions. Include untreated control wells and a vehicle control if a solvent is used to dissolve the 3-DG.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[20][21]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Putative signaling pathway for 3-DG-induced cytotoxicity.
Experimental Workflow
Caption: Experimental workflow for assessing 3-DG cytotoxicity.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for unexpected high cytotoxicity.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular toxicity of the metabolic inhibitor 2-deoxyglucose and associated resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yihuipharm.com [yihuipharm.com]
- 7. Consequences of a 2-Deoxyglucose Exposure on the ATP Content and the Cytosolic Glucose Metabolism of Cultured Primary Rat Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Deoxy-d-Glucose Combined with Cisplatin Enhances Cytotoxicity via Metabolic Oxidative Stress in Human Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - Image 5_Administration of 2-deoxy-D-glucose induces pyroptosis in murine breast cancer cells via cAMP/PKA/HK2 to impair tumor survival.tif - Frontiers - Figshare [frontiersin.figshare.com]
- 17. Mannose and N-acetyl Cysteine (NAC) are 2DG foes. [artofhealingcancer.com]
- 18. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting 3-Deoxy-D-glucose Data
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-deoxy-D-glucose (3-DG). Due to the limited direct research on the specific intracellular fate of 3-DG in all cell types, this document draws upon data from closely related glucose analogs, such as 2-deoxy-D-glucose (2-DG) and 3-deoxy-3-fluoro-D-glucose (3-FG), to highlight potential challenges and guide data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The precise mechanism of this compound (3-DG) is not as extensively characterized as that of its analog, 2-deoxy-D-glucose (2-DG). While it is a glucose analog and is transported into cells via glucose transporters, its downstream effects can be complex. It is crucial not to assume it acts solely as a straightforward inhibitor of glycolysis. Data from related molecules suggest several potential mechanisms:
-
Alternative Metabolic Pathways: The fluorinated analog, 3-deoxy-3-fluoro-D-glucose (3-FG), is not primarily metabolized through glycolysis but via aldose reductase and glucose dehydrogenase.[1] It is plausible that 3-DG is also a substrate for these or other enzymes, leading to the production of metabolites other than a phosphorylated form that inhibits glycolysis.
-
Enzyme Inhibition: A related compound, 3-deoxyglucosone, has been shown to inhibit hexokinase and glucose-6-phosphate dehydrogenase.[2] This suggests that 3-DG or its metabolites might interact with and inhibit key enzymes in glucose metabolism.
-
Induction of Cellular Stress: Like 2-DG, 3-DG may interfere with N-linked glycosylation, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[3] This can have wide-ranging effects on cellular function and viability, independent of direct glycolytic inhibition.
Q2: I am not seeing the expected decrease in lactate (B86563) production after treating my cells with 3-DG. Why might this be?
A2: There are several potential reasons for this observation:
-
Cell-Type Specific Metabolism: The metabolic fate of 3-DG can be highly cell-type dependent. Some cells may not efficiently metabolize 3-DG to a glycolytic inhibitor, or they may utilize alternative metabolic pathways that are unaffected.
-
Alternative Energy Sources: Cells may compensate for any partial inhibition of glycolysis by increasing their reliance on other energy sources, such as glutamine or fatty acids, thus maintaining energy production and lactate efflux.
-
Insufficient Concentration or Incubation Time: The effective concentration and duration of 3-DG treatment can vary significantly between cell lines. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
-
3-DG is a Weak Glycolysis Inhibitor: It is possible that 3-DG is not a potent inhibitor of glycolysis in your experimental system.
Q3: My cells are showing signs of toxicity and apoptosis at concentrations of 3-DG that do not significantly inhibit glycolysis. What could be the cause?
A3: This is a strong indication of off-target effects. The most likely culprit, based on data from 2-DG, is the induction of ER stress.[3] Interference with N-linked glycosylation can lead to an accumulation of unfolded proteins, triggering the UPR and, if the stress is prolonged or severe, apoptosis.[4] It is recommended to assess markers of ER stress (e.g., GRP78, CHOP) and apoptosis (e.g., cleaved caspase-3) to investigate this possibility.
Q4: Can I use 3-DG as a tool for metabolic flux analysis?
A4: Using 3-DG for metabolic flux analysis is challenging and should be approached with caution. Because its metabolic fate is not fully understood and it may be metabolized through pathways other than glycolysis, it can introduce significant uncertainty into flux models.[1] Isotope-labeled glucose or other well-characterized tracers are generally more suitable for these studies.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| High variability in experimental replicates. | Inconsistent cell health or passage number. Instability of 3-DG in solution. Pipetting errors. | Use cells within a consistent passage number range. Prepare fresh 3-DG solutions for each experiment. Ensure accurate and consistent pipetting techniques. |
| Unexpected increase in glucose consumption after 3-DG treatment. | Cellular stress response leading to increased glucose transporter expression. Off-target effects on signaling pathways that regulate glucose uptake. | Measure the expression of glucose transporters (e.g., GLUT1) by western blot or qPCR. Investigate the activation of stress-related signaling pathways (e.g., AMPK). |
| Discrepancy between results from different cell lines. | Different expression levels of glucose transporters. Varying activities of enzymes that may metabolize 3-DG (e.g., aldose reductase). Differential sensitivity to ER stress. | Characterize the expression of relevant transporters and enzymes in your cell lines. Assess the baseline ER stress levels and response to known inducers. |
Experimental Protocols
Protocol 1: Assessment of 3-DG-Induced Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of 3-DG on adherent cell lines.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (3-DG)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of 3-DG in sterile PBS or culture medium.
-
The following day, remove the culture medium and treat the cells with various concentrations of 3-DG in fresh medium. Include a vehicle control (medium without 3-DG).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis of ER Stress Markers
This protocol describes how to detect the induction of ER stress in cells treated with 3-DG.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (3-DG)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of 3-DG for the appropriate time. Include an untreated control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Potential inhibition points of 3-DG in the upper glycolytic pathway.
References
- 1. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 4. 2-Deoxy-d-glucose increases GFAT1 phosphorylation resulting in endoplasmic reticulum-related apoptosis via disruption of protein N-glycosylation in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Deoxy-D-Glucose Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 3-deoxy-D-glucose (3-DG) in experimental settings. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data to facilitate protocol refinement and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-DG) and what are its primary mechanisms of action?
A1: this compound (also known as 3-deoxyglucosone) is a highly reactive α-dicarbonyl compound and a structural analog of D-glucose.[1][2] It has two primary, well-documented mechanisms of action in biological systems:
-
Inhibition of Glycolysis: Similar to its well-studied analog 2-deoxy-D-glucose (2-DG), 3-DG is thought to interfere with glycolysis. It is transported into cells and can be phosphorylated by hexokinase. However, the resulting modified sugar-phosphate cannot be further metabolized, leading to the inhibition of key glycolytic enzymes like hexokinase and phosphoglucose (B3042753) isomerase, depletion of cellular ATP, and induction of cell death.[3][4]
-
Formation of Advanced Glycation End-products (AGEs): 3-DG is a potent precursor of AGEs.[3] It reacts non-enzymatically with the amino groups of proteins, lipids, and nucleic acids in a process called the Maillard reaction. This leads to the formation and accumulation of AGEs, which can cause protein cross-linking, induce oxidative stress, and trigger inflammatory responses, contributing to cellular damage and the pathology of various diseases, particularly diabetic complications.[1][5]
Q2: What is the difference between this compound (3-DG) and 2-deoxy-D-glucose (2-DG)?
A2: The primary difference lies in the position of the missing hydroxyl (-OH) group on the glucose ring. In 2-DG, the hydroxyl group at the C-2 position is replaced by a hydrogen, whereas in 3-DG, the hydroxyl group is missing at the C-3 position. This structural difference influences their metabolic fate and biological activity. While both are known to inhibit glycolysis, 2-DG is more extensively studied as a direct competitive inhibitor of hexokinase.[6] 3-DG, on the other hand, is a highly reactive dicarbonyl compound and a major precursor in the formation of pathological Advanced Glycation End-products (AGEs).[3]
Q3: How should I prepare and store 3-DG stock solutions?
A3: For optimal stability, 3-DG powder should be stored at -20°C. To prepare a stock solution, dissolve the 3-DG powder in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). It is advisable to create small aliquots of the stock solution to avoid multiple freeze-thaw cycles and store these at -80°C. When preparing working solutions for your experiments, thaw an aliquot and dilute it in the appropriate cell culture medium or buffer immediately before use. Aqueous solutions of deoxyglucose analogs are often not stable for long periods and should ideally be used within one working day.
Q4: What are the expected cellular effects of 3-DG treatment?
A4: Treatment of cells with 3-DG can elicit several biological responses, including:
-
Induction of Oxidative Stress: 3-DG is a known inducer of reactive oxygen species (ROS), leading to cellular oxidative stress.[1]
-
Apoptosis: By disrupting cellular metabolism and inducing stress, 3-DG can trigger programmed cell death (apoptosis) in various cell types.[3][7]
-
Inhibition of Cell Proliferation: Due to its effects on glycolysis and cellular stress, 3-DG can suppress the growth and proliferation of cells.[3]
-
Modulation of Signaling Pathways: 3-DG can activate stress-related signaling pathways, such as those involving stress-activated protein kinases (SAPKs) and NF-κB.[1]
Q5: In which research areas is 3-DG most commonly studied?
A5: 3-DG is primarily studied in the context of diseases associated with high glucose levels and carbonyl stress. This includes research into diabetic complications (nephropathy, retinopathy), cardiovascular disease, and neurodegenerative diseases where AGE formation is a key pathological event.[1] It is also investigated in cancer research for its potential to induce apoptosis and inhibit the proliferation of malignant cells.[3]
Troubleshooting Guide
Issue 1: Inconsistent or No Observable Effect of 3-DG Treatment
-
Question: My dose-response curves are variable, or I'm not seeing the expected cytotoxic or metabolic effects at concentrations reported in the literature. What could be wrong?
-
Answer: This is a common issue that can stem from compound instability.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Ensure you are preparing working solutions of 3-DG immediately before each experiment from a properly stored, frozen aliquot of a DMSO stock. Aqueous solutions of 3-DG can be unstable.
-
Verify Compound Quality: Confirm the purity and integrity of your 3-DG supply. If possible, obtain a certificate of analysis from the vendor.
-
Optimize Incubation Time: The effects of 3-DG may be time-dependent. Consider running a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line and endpoint.
-
Check Media Components: Components in complex cell culture media (e.g., amino acids, high glucose) could potentially interact with or degrade 3-DG. Test the experiment in a simpler, defined buffer system for a short duration if possible to confirm direct cellular effects.
-
-
Issue 2: Precipitate Forms After Adding 3-DG to Cell Culture Media
-
Question: I observed a precipitate in my culture wells after adding my 3-DG working solution. What should I do?
-
Answer: Precipitation indicates that the compound's solubility limit has been exceeded in the final medium.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your culture medium is low (typically <0.5%) and non-toxic to your cells. High solvent concentrations can cause the compound to precipitate out of the aqueous medium.
-
Pre-warm the Medium: Adding a cold, concentrated stock solution directly to warm culture medium can sometimes cause the compound to crash out of solution. Ensure your medium is at 37°C and mix the 3-DG solution in gently and thoroughly.
-
Perform a Solubility Test: Before treating cells, test the solubility of your desired 3-DG concentration in a cell-free aliquot of your culture medium. Incubate it under culture conditions (37°C, 5% CO2) and visually inspect for precipitation over several hours.
-
-
Issue 3: High Variability Between Replicate Wells or Experiments
-
Question: I am seeing significant variability in my results, even within the same experiment. How can I improve consistency?
-
Answer: High variability can be caused by inconsistent dosing, cell health, or assay technique.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding: Make sure your cells are evenly distributed when plating. Inaccurate cell numbers per well is a common source of variability. Allow cells to attach and recover for at least 24 hours before treatment.[2]
-
Standardize Dosing Technique: When adding the 3-DG working solution to your wells, ensure thorough but gentle mixing to achieve a uniform final concentration without disturbing the cells.
-
Use Positive and Negative Controls: Always include an untreated control (vehicle only, e.g., DMSO) and a positive control for your assay if available (e.g., a known inducer of apoptosis like staurosporine (B1682477) for a cell death assay). This helps to validate that the assay is working correctly and provides a baseline for comparison.
-
Monitor Cell Health: Perform experiments on cells that are in the logarithmic growth phase and have a high viability (>95%). Over-confluent or unhealthy cells will respond differently to treatment.
-
-
Quantitative Data Summary
While this compound is known to be cytotoxic, specific IC50 values are not widely reported in publicly available literature. However, data from its close structural and functional analog, 2-deoxy-D-glucose (2-DG), can provide a valuable reference for estimating effective concentration ranges and for understanding the relative sensitivity of different cell lines to glycolytic inhibition. The following table summarizes representative IC50 values for 2-DG in various cancer cell lines.
Table 1: Illustrative IC50 Values for 2-Deoxy-D-Glucose (2-DG) in Various Cancer Cell Lines This data is for the analog 2-DG and serves as a reference for 3-DG experiments.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (mM) | Reference |
| Nalm-6 | Acute Lymphoblastic Leukemia | 48 | 0.22 | [6] |
| BxPC-3 | Pancreatic Cancer | 48 | <10.8 | [8] |
| CEM-C7-14 | Acute Lymphoblastic Leukemia | 48 | 2.70 | [6] |
| P388/IDA | Idarubicin-Resistant Leukemia | Not Specified | 0.39 | [5] |
| SK-OV-3 | Ovarian Cancer | 48 | ~13.3 | [8] |
| A549 | Lung Cancer | Not Specified | >10 | [7] |
| NCI-H460 | Lung Cancer | Not Specified | ~5.0 | [7] |
Detailed Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol outlines a general method for assessing the effect of 3-DG on the viability and proliferation of adherent cancer cells using a standard MTT assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Preparation of 3-DG Working Solutions: Prepare a 1 M stock solution of 3-DG in DMSO. From this stock, prepare serial dilutions in complete culture medium to create 2X working concentrations (e.g., if final desired concentrations are 1, 2, 5, 10 mM, prepare 2, 4, 10, 20 mM solutions).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate 2X 3-DG working solution or control medium (containing the same final concentration of DMSO as the highest 3-DG dose) to each well. This brings the final volume to 200 µL and the compound to a 1X concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Glucose Uptake Assay (Adapted from [3H]-2-DG Protocol)
This protocol is adapted for measuring changes in glucose uptake following 3-DG treatment. It uses a radiolabeled glucose analog to quantify transport.
Materials:
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Radiolabeled glucose analog (e.g., 2-deoxy-d-[3H]-glucose)
-
Washing Buffer (KRH + 200 mM unlabeled glucose)
-
Lysis Buffer (e.g., 0.1% SDS solution)
-
Scintillation vials and cocktail
Procedure:
-
Cell Culture and Treatment: Plate cells in 24-well plates and grow to ~80% confluency. Treat cells with the desired concentrations of non-labeled 3-DG (or a vehicle control) for a specified period (e.g., 1 to 24 hours) to induce metabolic changes.
-
Serum Starvation: Before the assay, wash the cells with serum-free medium and incubate for 4-6 hours to lower basal glucose uptake.
-
Pre-incubation: Wash cells once with KRH buffer.
-
Uptake Stimulation (Optional): To measure insulin-stimulated uptake, incubate cells with 100 nM insulin (B600854) in KRH buffer for 20 minutes at 37°C. For basal uptake, incubate with KRH buffer alone.
-
Radiolabeled Glucose Uptake: Add KRH buffer containing the radiolabeled glucose analog (e.g., 2-deoxy-d-[3H]-glucose at ~0.5 µCi/mL) to each well. Incubate for exactly 10 minutes at 37°C.
-
Stop and Wash: Stop the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold Washing Buffer. This removes extracellular tracer and stops transport.
-
Cell Lysis: Lyse the cells by adding 200 µL of Lysis Buffer to each well and incubating for 20 minutes at room temperature.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial containing 4 mL of scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each lysate to account for differences in cell number. Compare the normalized uptake rates between control and 3-DG-treated cells.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms of this compound and a typical experimental workflow.
Caption: Mechanism of Glycolysis Inhibition by this compound (3-DG).
Caption: Pathway of Advanced Glycation End-product (AGE) Formation from 3-DG.
Caption: General Experimental Workflow for In Vitro 3-DG Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptotic cell death by methylglyoxal and 3-deoxyglucosone in macrophage-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-deoxy-D-glucose and Other Glucose Analogs for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-deoxy-D-glucose with other glucose analogs, supported by experimental data and detailed methodologies. This document aims to be a valuable resource for those investigating metabolic pathways and developing novel therapeutic strategies.
Introduction to Glucose Analogs
Glucose analogs are structurally similar to glucose but are modified at specific positions, leading to altered metabolic fates. These molecules are invaluable tools for studying glucose transport and metabolism. By competitively inhibiting key enzymes in glycolysis, certain glucose analogs can induce cellular effects such as cytotoxicity and apoptosis, making them promising candidates for therapeutic development, particularly in oncology. This guide focuses on comparing this compound with the more extensively studied 2-deoxy-D-glucose (2-DG) and other relevant analogs.
Mechanism of Action: Glycolysis Inhibition
The primary mechanism by which glucose analogs like 2-DG exert their anti-cancer effects is through the inhibition of glycolysis.[1] Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect.[2] This metabolic shift makes them particularly vulnerable to glycolytic inhibitors.
2-deoxy-D-glucose (2-DG): This is the most widely studied glucose analog. 2-DG is transported into the cell by glucose transporters (GLUTs) and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1][3] However, 2-DG-6P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation within the cell.[1] This accumulation competitively inhibits both hexokinase and phosphoglucose isomerase, effectively blocking the glycolytic pathway.[3] The consequences of this inhibition include depletion of ATP, induction of oxidative stress, and interference with N-linked glycosylation, ultimately leading to cell cycle arrest and apoptosis.[1][2][4]
This compound (3-DG): The mechanism of action of this compound as a direct inhibitor of glycolysis is less characterized compared to 2-DG. While it is a glucose analog, its primary described role in biological systems is as a precursor in the formation of advanced glycation end-products (AGEs). The direct inhibitory effects of 3-DG on glycolytic enzymes and its potential as an anti-cancer agent via this mechanism require further investigation. Studies on a related compound, 3-deoxy-3-fluoro-D-glucose (3-FG), show that its major metabolic routes are direct oxidation and reduction, rather than metabolism through glycolysis.[5]
Other Glucose Analogs:
-
3-O-methyl-D-glucose (3-O-MG): This analog is transported into the cell but is not significantly phosphorylated by hexokinase.[6] It is often used in research to study glucose transport independently of glycolysis.
-
3-bromopyruvate (3-BrPA): This is a potent inhibitor of hexokinase II and has shown significant anti-cancer effects.[1] However, its use is limited by its toxicity.[1]
Comparative Performance Data
A direct quantitative comparison of the anti-cancer efficacy between this compound and 2-deoxy-D-glucose is limited by the scarcity of published studies on this compound in this context. The available data predominantly focuses on 2-DG.
Table 1: In Vitro Cytotoxicity of 2-deoxy-D-glucose (2-DG) in Cancer Cell Lines
| Cell Line | Cancer Type | 2-DG Concentration | Effect | Reference |
| SkBr3 | Breast Cancer | 4 mM | Complete inhibition of cell growth | [6] |
| Multiple Cell Lines | Various Cancers | Non-cytotoxic concentrations | Inhibition of in vitro migration and invasion | [7] |
| Neuroblastoma | Neuroblastoma | 5-10 mM | Clonogenic cell killing | [8] |
| Esophageal Squamous Cell Carcinoma | Esophageal Cancer | 500 µM (in combination with metformin) | Induction of apoptosis | [9] |
Note: IC50 values for 2-DG can vary widely depending on the cell line, culture conditions, and duration of exposure.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of glucose analogs.
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose or a glucose analog.
Protocol: Radiolabeled 2-deoxy-D-glucose Uptake Assay
-
Cell Culture: Plate cells in a 24-well plate and grow to 80-90% confluency.
-
Starvation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 1-2 hours to deplete intracellular glucose.
-
Treatment: Treat cells with the desired concentration of the glucose analog (or vehicle control) for the specified time.
-
Uptake: Add radiolabeled 2-deoxy-D-[³H]glucose (e.g., 1 µCi/mL) to each well and incubate for a short period (e.g., 5-10 minutes).
-
Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% SDS in 0.1N NaOH).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the protein concentration of a parallel set of wells to normalize the uptake data (e.g., using a BCA protein assay).
Cell Viability Assay
This assay determines the effect of the glucose analog on cell proliferation and survival.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the glucose analog for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Apoptosis Assays
These assays detect the induction of programmed cell death.
Protocol: Caspase-3 Activity Assay
-
Cell Treatment: Treat cells with the glucose analog to induce apoptosis.
-
Cell Lysis: Harvest and lyse the cells using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to untreated controls.
Protocol: PARP Cleavage Western Blot
-
Cell Treatment and Lysis: Treat cells as described for the caspase assay and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The presence of the 89 kDa cleaved PARP fragment indicates apoptosis.
Visualizations
Glycolysis Pathway and Inhibition by 2-DG
Caption: Mechanism of glycolysis inhibition by 2-deoxy-D-glucose.
Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induction by glucose analogs.
Experimental Workflow for Comparing Glucose Analogs
Caption: A typical workflow for the in vitro comparison of glucose analogs.
Conclusion and Future Directions
2-deoxy-D-glucose is a well-established inhibitor of glycolysis with demonstrated anti-cancer effects in a variety of preclinical models.[2] Its mechanism of action and biological consequences have been extensively studied. In contrast, while this compound is a known glucose analog, its role as a direct and potent inhibitor of glycolysis for therapeutic purposes is not well-documented in publicly available literature. The primary focus of research on 3-DG has been its involvement in the formation of advanced glycation end-products.
There is a clear need for direct, quantitative comparative studies to evaluate the efficacy of this compound against 2-deoxy-D-glucose and other analogs in inhibiting glycolysis and inducing cancer cell death. Such studies would be invaluable for the drug development community and could potentially uncover novel therapeutic candidates. Researchers are encouraged to utilize the standardized protocols outlined in this guide to facilitate objective and reproducible comparisons.
References
- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis by a Combination of 2-Deoxyglucose and Metformin in Esophageal Squamous Cell Carcinoma by Targeting Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Deoxy-D-glucose as a Glucose Transport Marker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 3-deoxy-D-glucose (3-DG) as a marker for glucose transport, comparing its performance with established alternatives. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific applications in metabolic research and drug development.
Introduction to Glucose Transport and its Markers
Glucose is a fundamental source of energy for most living organisms. Its transport across the cell membrane is a critical and tightly regulated process, mediated by a family of glucose transporter proteins (GLUTs). The study of glucose uptake is paramount in understanding various physiological and pathological states, including diabetes, cancer, and neurodegenerative diseases. Consequently, reliable markers that can accurately report on glucose transport activity are indispensable tools in biomedical research.
Ideally, a glucose transport marker should be recognized and transported by GLUTs similarly to glucose but should not be fully metabolized, allowing for its accumulation and measurement. This guide focuses on the validation of this compound (3-DG) and compares it to other commonly used glucose analogs, such as 2-deoxy-D-glucose (2-DG) and 3-O-methyl-D-glucose (3-OMG).
This compound: A Profile
This compound is a glucose analog where the hydroxyl group at the C-3 position is replaced by a hydrogen atom.[1][2] This modification allows it to be recognized and transported by glucose transporters. Its fluorinated counterpart, 3-deoxy-3-fluoro-D-glucose (3-FDG), has been shown to competitively inhibit glucose uptake.[3] While 3-FDG can be phosphorylated by hexokinase, it occurs at a lower rate compared to 2-deoxy-2-fluoro-D-glucose, and it is more readily dephosphorylated.[3] The primary metabolic pathways for 3-FDG are direct oxidation and reduction, rather than glycolysis.[4]
Comparative Performance of Glucose Transport Markers
The selection of a glucose transport marker depends on the specific experimental goals. The following table summarizes the key performance characteristics of 3-DG (and its fluorinated analog, 3-FDG) in comparison to other widely used markers.
Table 1: Comparison of Glucose Transport Markers
| Feature | This compound (3-DG) / 3-Deoxy-3-fluoro-D-glucose (3-FDG) | 2-Deoxy-D-glucose (2-DG) | 3-O-methyl-D-glucose (3-OMG) | D-Glucose (Radiolabeled) |
| Transport | Transported by GLUTs.[5] | Transported by GLUTs.[6] | Transported by GLUTs.[7] | Transported by GLUTs. |
| Phosphorylation | Phosphorylated by hexokinase, but at a lower rate than 2-DG analogs.[3] | Phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P).[6][7] | Not phosphorylated.[7] | Phosphorylated by hexokinase to glucose-6-phosphate. |
| Metabolism | Not a substrate for glycolysis; metabolized via other pathways.[4] | 2-DG6P is not readily metabolized further and is trapped intracellularly.[6][7] | Equilibrates across the cell membrane.[7] | Enters glycolysis and other metabolic pathways. |
| Uptake Kinetics | 3-FDG: Km = 0.62 mM (rat brain synaptosomes).[5] | 2-DG: Km varies by GLUT isoform (e.g., ~1.5 mM for GLUT3, ~5 mM for GLUT4).[4][8] | Km varies by GLUT isoform. | Km varies by GLUT isoform. |
| Competitive Inhibition | 3-FDG: Competitively inhibits glucose uptake. Ki for D-glucose = 0.093 mM.[5] | Competitively inhibits glucose uptake.[6] | Competitively inhibits glucose uptake. | N/A |
| Measurement | Can be measured using radiolabeling or potentially non-radioactive methods. | Commonly measured using radiolabeling ([³H] or [¹⁴C]) or non-radioactive bioluminescent/colorimetric assays that detect 2-DG6P.[9][10][11][12] | Typically measured using radiolabeling. | Measured using radiolabeling. |
| Key Advantage | Potentially reversible trapping, allowing for studies of both uptake and efflux. | Well-established methods and clear trapping mechanism. | Useful for measuring transport rates independent of metabolism. | Represents the true physiological substrate. |
| Key Disadvantage | Less characterized than 2-DG. Potential for metabolism through non-glycolytic pathways.[4] | Irreversible trapping may not be suitable for all applications. | Does not accumulate in cells, requiring rapid measurements.[7] | Rapid metabolism can complicate the interpretation of uptake data. |
Experimental Protocols
The following is a generalized protocol for a glucose uptake assay using a radiolabeled glucose analog like [³H]-3-deoxy-D-glucose. This can be adapted for non-radioactive methods.
Cell Culture and Preparation
-
Seed cells in a multi-well plate at a density appropriate for your cell type to reach ~80-90% confluency on the day of the assay.
-
The day before the assay, replace the culture medium with a serum-free medium and incubate overnight. This step helps to increase the expression of glucose transporters on the cell surface.
Glucose Uptake Assay
-
Wash: Gently wash the cells twice with a warm Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or a similar physiological buffer) to remove any residual glucose.
-
Starvation: Pre-incubate the cells in glucose-free KRPH buffer for 30-60 minutes at 37°C to deplete intracellular glucose stores.
-
Stimulation (Optional): To study insulin-stimulated glucose uptake, incubate the cells with insulin (B600854) (e.g., 100 nM) in KRPH buffer for 20-30 minutes at 37°C. Include a non-insulin-stimulated control group.
-
Uptake Initiation: Add the glucose transport marker (e.g., [³H]-3-DG at a final concentration of 0.1-1 mM, with a specific activity of ~1 µCi/mL) to each well. For competition experiments, add the marker along with varying concentrations of unlabeled glucose or other inhibitors.
-
Incubation: Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The optimal time should be determined empirically to ensure linear uptake.
-
Uptake Termination: Stop the uptake by rapidly aspirating the marker-containing buffer and washing the cells three times with ice-cold KRPH buffer containing a high concentration of unlabeled glucose or a glucose transport inhibitor (e.g., cytochalasin B) to displace any non-internalized marker.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).
-
Measurement: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
Visualizations
Signaling Pathway: Insulin-Stimulated Glucose Uptake
Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.
Experimental Workflow: Glucose Uptake Assay
Caption: A typical workflow for a cell-based glucose uptake assay.
Logical Relationship: Metabolic Fate of Glucose Analogs
Caption: Comparative metabolic fate of different glucose analogs after cellular uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Glucose transporters in brain in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-deoxy-3-fluoro-D-glucose | C6H11FO5 | CID 122305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of D-glucose and 2-deoxy-D-glucose transport by Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A [3H]2-deoxyglucose method for comparing rates of glucose metabolism and insulin responses among rat tissues in vivo. Validation of the model and the absence of an insulin effect on brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to 3-Deoxy-D-Glucose and its Analogs in Cellular Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of experimental results for 3-deoxy-D-glucose and its analogs, offering a comparative analysis of their performance against other metabolic inhibitors. The information presented herein is intended to support researchers in selecting the appropriate tools for their studies in oncology, neuroscience, and metabolic diseases.
Introduction to Deoxyglucose Analogs
Deoxyglucose analogs are molecules structurally similar to glucose that can be used to probe and perturb cellular glucose metabolism. By virtue of their structural modifications, these analogs can competitively inhibit glucose transport and metabolism at various stages, making them invaluable tools for studying glycolysis and as potential therapeutic agents. The most well-studied analog is 2-deoxy-D-glucose (2-DG), known for its direct inhibition of glycolysis. This guide focuses on the available experimental data for this compound and its fluorinated derivative, 3-deoxy-3-fluoro-D-glucose (3-FG), in comparison to the benchmark, 2-DG.
Comparative Performance Data
The following tables summarize key quantitative data from experimental studies on 3-deoxy-3-fluoro-D-glucose and 2-deoxy-D-glucose. Direct comparative studies for this compound are limited in the current literature.
Table 1: Cellular Uptake Kinetics of Glucose Analogs
| Compound | Cell/System Type | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Citation(s) |
| 3-deoxy-3-fluoro-D-glucose (3-FG) | Rat Brain Synaptosomes | 6.2 x 10⁻⁴ M | 2.8 nmol/mg protein⁻¹ | [1] |
| 2-deoxy-D-glucose (2-DG) | Human Glioblastoma (U-87 MG) | 1.3 ± 0.2 mM | 1.8 ± 0.1 nmol/min/mg protein | |
| 2-deoxy-D-glucose (2-DG) | Human Breast Cancer (MCF-7) | 2.5 ± 0.4 mM | 3.2 ± 0.3 nmol/min/mg protein |
Note: Data for 2-DG is provided as representative examples from literature and may vary based on cell line and experimental conditions.
Table 2: Effects on Cell Viability and Glycolysis
| Compound | Cell Line | Assay | Endpoint | Result | Citation(s) |
| 2-deoxy-D-glucose (2-DG) | A549 (NSCLC) | MTT Assay | IC50 (24h) | 9.08 mM | [2] |
| 2-deoxy-D-glucose (2-DG) | SK-N-SH (Neuroblastoma) | Clonogenic Survival | Cell Killing | Significant at 5.5 mM & 11 mM (48h, 72h) | [3] |
| 2-deoxy-D-glucose (2-DG) | Pancreatic & Ovarian Cancer Cell Lines | Anti-proliferative Assay | IC50 | <11 mM (in combination with p38 inhibitor) | [4] |
| 3-deoxy-3-fluoro-D-glucose (3-FG) | E. coli | Growth Inhibition | Subsequent growth on glucose | Inhibited | [5] |
Signaling and Metabolic Pathways
The mechanisms of action for this compound analogs can differ significantly from that of 2-deoxy-D-glucose.
2-Deoxy-D-Glucose: Inhibition of Glycolysis
2-DG is transported into the cell by glucose transporters (GLUTs) and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[6][7] This phosphorylated form cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation within the cell.[6][7] The buildup of 2-DG-6P competitively inhibits hexokinase and also allosterically inhibits phosphoglucose isomerase, effectively blocking the glycolytic pathway at its initial steps. This leads to a depletion of intracellular ATP and can induce cell death.[7]
3-Deoxy-3-fluoro-D-Glucose: Alternative Metabolic Fates
Unlike 2-DG, the primary metabolic routes for 3-deoxy-3-fluoro-D-glucose (3-FG) do not appear to be through the glycolytic pathway.[8] Instead, 3-FG is metabolized by other enzymatic pathways. In cerebral tissue, it is converted to 3-deoxy-3-fluoro-D-sorbitol (3-FS) by aldose reductase and subsequently to 3-deoxy-3-fluoro-D-fructose (3-FF).[8] In the liver and kidney, 3-FG can be oxidized to 3-deoxy-3-fluoro-D-gluconic acid.[8] This suggests that 3-FG may be a valuable tool for monitoring the activity of these alternative pathways rather than as a direct inhibitor of glycolysis.[8]
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. Below are summaries of key experimental protocols for evaluating glucose analogs.
Glucose Uptake Assay
This assay measures the rate at which cells import glucose or a glucose analog.
Objective: To quantify the transport of a glucose analog into the cell.
General Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Glucose Starvation: To enhance uptake, cells are often pre-incubated in a glucose-free medium for a defined period (e.g., 1-2 hours).
-
Incubation with Analog: The glucose-free medium is replaced with a medium containing the radiolabeled (e.g., ³H or ¹⁴C) or fluorescent glucose analog (e.g., 2-NBDG) at a specific concentration.
-
Uptake Period: Cells are incubated with the analog for a predetermined time (e.g., 10-60 minutes).
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove the extracellular analog.
-
Cell Lysis and Measurement: Cells are lysed, and the intracellular accumulation of the analog is quantified. For radiolabeled analogs, this is done using a scintillation counter. For fluorescent analogs, a fluorescence plate reader or flow cytometer is used.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the effect of a glucose analog on cell viability.
General Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach.
-
Treatment: Treat the cells with varying concentrations of the glucose analog for a specified duration (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Measurement of Glycolysis (Extracellular Acidification Rate - ECAR)
This method assesses the rate of glycolysis by measuring the production of lactate, which is extruded from the cells and causes acidification of the extracellular medium.
Objective: To measure the rate of glycolysis in real-time.
General Procedure:
-
Cell Seeding: Seed cells in a specialized microplate (e.g., Seahorse XF plate) and allow them to form a monolayer.
-
Assay Medium: Replace the culture medium with a low-buffering assay medium.
-
Instrument Setup: Place the plate in an extracellular flux analyzer (e.g., Seahorse XF Analyzer). The instrument's probes will create a transient micro-chamber in each well to measure changes in pH.
-
Baseline Measurement: Establish a baseline ECAR.
-
Sequential Injections: Sequentially inject compounds that modulate glycolysis:
-
Glucose: To initiate glycolysis.
-
Oligomycin: An ATP synthase inhibitor that forces cells to rely on glycolysis for ATP production, revealing the maximum glycolytic capacity.
-
2-Deoxy-D-glucose (2-DG): A competitive inhibitor of hexokinase that shuts down glycolysis, confirming that the measured acidification is due to glycolysis.
-
-
Data Analysis: The instrument's software calculates the ECAR at each stage, providing a profile of the cell's glycolytic function.
Conclusion
The available experimental data highlight distinct profiles for this compound analogs and 2-deoxy-D-glucose. While 2-DG is a well-characterized inhibitor of glycolysis with a clear mechanism of action and established anti-proliferative effects in various cancer cell lines, the data for this compound and its fluorinated analog, 3-FG, suggest a different metabolic fate. 3-FG appears to be a substrate for alternative enzymatic pathways, such as the polyol pathway and direct oxidation, rather than a direct inhibitor of glycolysis.
This key difference positions this compound and its analogs as potentially valuable tools for studying these alternative metabolic routes, while 2-DG remains the gold standard for investigating the effects of direct glycolysis inhibition. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological effects and to explore their potential synergistic or differential therapeutic applications. Researchers should carefully consider these distinct mechanisms of action when selecting a deoxyglucose analog for their specific experimental questions.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Glycolysis Inhibition: A Comparative Guide Focused on 2-Deoxy-D-Glucose
A Note on 3-Deoxy-D-Glucose (3-DG): Initial literature searches for the inhibitory effects of this compound (3-DG) on glycolysis did not yield sufficient quantitative data to form a comprehensive comparison. The available research on related compounds, such as 3-deoxy-3-fluoro-D-glucose, indicates that its primary metabolic routes are not through glycolysis.[1] Therefore, this guide will focus on the well-characterized glycolysis inhibitor, 2-deoxy-D-glucose (2-DG), as a primary example and compare it with other known inhibitors. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for validating the inhibitory effects of compounds on the glycolytic pathway.
Introduction to Glycolysis Inhibition
Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[2] In many cancer cells, there is a metabolic shift towards increased glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[3][4] This reliance on glycolysis makes it an attractive target for therapeutic intervention. Glycolysis inhibitors, such as 2-deoxy-D-glucose (2-DG), are compounds that interfere with one or more steps in this pathway, leading to reduced energy production and potentially inducing cell death, particularly in cancer cells that are highly dependent on glycolysis.[5][6]
2-Deoxy-D-glucose is a glucose analog where the 2-hydroxyl group is replaced by a hydrogen.[6][7] It is taken up by cells through glucose transporters and is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[2][8] However, 2-DG-6P cannot be further metabolized by phosphoglucose (B3042753) isomerase, the next enzyme in the glycolytic pathway.[2][6] This leads to the intracellular accumulation of 2-DG-6P and a competitive inhibition of hexokinase, thereby blocking glycolysis.[2][8]
Comparative Analysis of Glycolysis Inhibitors
The efficacy of glycolysis inhibitors can be compared by their half-maximal inhibitory concentration (IC50), which varies depending on the cell line and experimental conditions. Below is a summary of the IC50 values for 2-DG and other common glycolysis inhibitors.
| Compound | Target Enzyme(s) | Cell Line | IC50 Value | Citation |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Acute Lymphoblastic Leukemia (Nalm-6) | 0.22 mM (48h) | [9] |
| Acute Lymphoblastic Leukemia (Molt-4) | ~1.0 mM (48h) | [9] | ||
| Breast Cancer (MCF-7) | Not specified, but effective | [10] | ||
| Pancreatic Cancer (MIA PaCa-2) | Not specified, but effective | [10] | ||
| 3-Bromopyruvate (3-BrPA) | Hexokinase 2, GAPDH | Pancreatic Cancer | Not specified, but effective | [4] |
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Not specified | Not specified |
Experimental Protocols for Validating Glycolysis Inhibition
To validate the inhibitory effect of a compound on glycolysis, a series of experiments are typically performed to measure different aspects of the glycolytic pathway.
Lactate (B86563) Production Assay
This assay measures the amount of lactate, the end product of anaerobic glycolysis, secreted by cells into the culture medium. A decrease in lactate production is indicative of glycolysis inhibition.
Materials:
-
96-well plate
-
Cell culture medium
-
Test compound (e.g., 2-DG)
-
Lactate Assay Kit (Colorimetric or Fluorometric)[11][12][13]
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Sample Collection: At the end of the incubation, collect the cell culture supernatant.[14]
-
Lactate Measurement: Following the manufacturer's instructions for the lactate assay kit, mix the supernatant with the reaction mixture.[11][12]
-
Data Acquisition: Incubate as required, and then measure the absorbance or fluorescence using a microplate reader.[14]
-
Analysis: Calculate the lactate concentration based on a standard curve. Normalize the results to cell number or protein concentration.
Extracellular Acidification Rate (ECAR) Assay (Glycolysis Stress Test)
This assay provides a real-time measurement of the rate at which cells acidify their surrounding medium, which is largely due to the production and extrusion of lactate. The Seahorse XF Analyzer is a common instrument for this measurement.[15]
Materials:
-
Seahorse XF Cell Culture Microplate (24- or 96-well)
-
Seahorse XF Analyzer
-
XF Base Medium supplemented with L-glutamine
-
Test compound
-
Glucose, Oligomycin (B223565), and 2-Deoxy-D-glucose (for the Glycolysis Stress Test)[16]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Pre-incubation: One hour before the assay, replace the growth medium with pre-warmed XF assay medium and incubate in a non-CO2 incubator at 37°C.[17]
-
Instrument Calibration: Hydrate the sensor cartridge overnight in XF Calibrant.
-
Assay Execution (Glycolysis Stress Test):
-
Measure the basal ECAR.
-
Inject glucose to initiate glycolysis and measure the glycolytic rate.[16]
-
Inject oligomycin (an ATP synthase inhibitor) to force cells to rely on glycolysis, revealing the maximum glycolytic capacity.[16]
-
Inject 2-DG to inhibit glycolysis and confirm that the observed acidification is due to glycolysis.[16]
-
-
Data Analysis: The Seahorse software calculates ECAR values in real-time. The data is then normalized to cell number or protein concentration.
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the culture medium. A reduction in glucose uptake can indicate an inhibition of glycolysis, although it can also be due to effects on glucose transporters.
Materials:
-
24-well plate
-
Glucose-free and serum-free medium
-
Test compound
-
Glucose Uptake Assay Kit (e.g., using a fluorescently labeled glucose analog or by measuring glucose depletion from the medium)
Protocol:
-
Cell Seeding: Plate cells in a 24-well plate.
-
Starvation: Once adhered, replace the medium with glucose-free and serum-free medium and incubate for 2-4 hours.[14]
-
Treatment: Add glucose-free medium containing the test compound at various concentrations and incubate for the desired time.[14]
-
Glucose Uptake: Add a known concentration of glucose (or a labeled glucose analog) and incubate for a short period (e.g., 30-60 minutes).
-
Measurement:
-
If using a labeled analog, lyse the cells and measure the intracellular signal.
-
If measuring glucose depletion, collect the medium and measure the remaining glucose concentration.
-
-
Analysis: Calculate the rate of glucose uptake and normalize to cell number or protein concentration.
Visualizing the Mechanism and Workflow
Mechanism of Glycolysis Inhibition by 2-Deoxy-D-Glucose
Caption: Mechanism of 2-DG-mediated glycolysis inhibition.
Experimental Workflow for Validating a Glycolysis Inhibitor
Caption: Workflow for validating a glycolysis inhibitor.
Conclusion
Validating the inhibitory effect of a compound on glycolysis requires a multi-faceted approach. While this compound remains an understudied compound in this context, the principles of validation are well-established through research on analogs like 2-deoxy-D-glucose. By employing a combination of assays to measure key glycolytic parameters such as lactate production, extracellular acidification, and glucose uptake, researchers can robustly characterize the bioenergetic effects of novel therapeutic candidates. The protocols and comparative data provided in this guide offer a framework for the systematic evaluation of glycolysis inhibitors.
References
- 1. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. yihuipharm.com [yihuipharm.com]
- 6. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. assaygenie.com [assaygenie.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of 3-Deoxy-D-Glucose and 2-Deoxy-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fates of two glucose analogs, 3-deoxy-D-glucose (3-DG) and 2-deoxy-D-glucose (2-DG). Understanding the distinct cellular processing of these molecules is crucial for their application in research and as potential therapeutic agents. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the metabolic pathways to offer a comprehensive resource for the scientific community.
Introduction
2-Deoxy-D-glucose (2-DG) is a well-characterized glucose analog that acts as a competitive inhibitor of glycolysis. Its mechanism involves cellular uptake via glucose transporters and subsequent phosphorylation by hexokinase, leading to the accumulation of 2-deoxy-D-glucose-6-phosphate (2-DG-6P). This product cannot be further metabolized in the glycolytic pathway, effectively halting glucose metabolism.[1] In contrast, the metabolic fate of this compound (3-DG) is less extensively documented, with evidence suggesting a different metabolic route that does not primarily involve entry into the glycolytic pathway. Studies on its analog, 3-deoxy-3-fluoro-D-glucose, indicate that its metabolism occurs mainly through direct oxidation and reduction.[2]
Quantitative Comparison of Metabolic Parameters
The following tables summarize the available quantitative data comparing the key metabolic parameters of 3-DG and 2-DG. It is important to note that direct comparative studies are limited, and some data for 3-DG is inferred from its fluoro-analog, 3-deoxy-3-fluoro-D-glucose (3-FG).
| Parameter | 2-Deoxy-D-glucose (2-DG) | This compound (3-DG) / 3-Deoxy-3-fluoro-D-glucose (3-FG) | Reference |
| Cellular Uptake | |||
| Transport Mechanism | Glucose Transporters (GLUTs) | Glucose Transporters (GLUTs) | [1] |
| Phosphorylation | |||
| Enzyme | Hexokinase | Hexokinase (inhibits) | [3] |
| Product | 2-deoxy-D-glucose-6-phosphate (2-DG-6P) | Not a primary substrate; phosphorylation rate is significantly lower than glucose. | |
| Effect on Glycolysis | |||
| Mechanism | Competitive inhibition of hexokinase and phosphoglucose (B3042753) isomerase by 2-DG-6P. | Does not significantly enter the glycolytic pathway. Major metabolic routes are oxidation and reduction. | [1][2] |
| Cytotoxicity (IC50) | |||
| OVCAR-3 (ovarian cancer) | 3.39 mM (48h) | Not Available | [4] |
| HEY (ovarian cancer) | 10.17 mM (48h) | Not Available | [4] |
| MIA PaCa-2 (pancreatic cancer) | 1.45 mM (48h) | > 50 mM (D-allose, another 3-position modified sugar) | [4] |
Metabolic Pathways and Mechanisms of Action
The distinct metabolic fates of 2-DG and 3-DG are rooted in their structural differences, which dictate their interaction with key metabolic enzymes.
2-Deoxy-D-glucose (2-DG) Metabolic Pathway
2-DG mimics glucose and is readily transported into the cell. Hexokinase phosphorylates 2-DG, trapping it intracellularly as 2-DG-6P. This accumulation inhibits hexokinase and phosphoglucose isomerase, leading to a bottleneck in the glycolytic pathway.
Caption: Metabolic pathway of 2-Deoxy-D-glucose.
This compound (3-DG) Metabolic Pathway
Evidence suggests that 3-DG is not a significant substrate for glycolysis. Instead, it undergoes oxidation and reduction reactions, bypassing the main glycolytic pathway. While it can inhibit hexokinase, its primary metabolic route differs substantially from that of 2-DG.
Caption: Proposed metabolic pathways of this compound.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are outlines of common experimental protocols for studying the metabolic fate of deoxyglucose analogs.
Protocol 1: Cellular Uptake Assay using Radiolabeled Deoxyglucose
This protocol measures the rate of uptake of radiolabeled 2-DG or 3-DG into cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Radiolabeled [³H]-2-DG or [¹⁴C]-3-DG
-
Glucose-free uptake buffer (e.g., Krebs-Ringer-HEPES)
-
Stop solution (e.g., ice-cold PBS with 0.2 mM phloretin)
-
Scintillation counter and vials
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
Procedure:
-
Seed cells in multi-well plates and grow to desired confluency.
-
Wash cells twice with pre-warmed glucose-free uptake buffer.
-
Initiate uptake by adding uptake buffer containing the radiolabeled deoxyglucose at a known concentration.
-
Incubate for a specific time course (e.g., 1, 5, 10, 30 minutes) at 37°C.
-
Terminate uptake by aspirating the uptake buffer and washing the cells rapidly three times with ice-cold stop solution.
-
Lyse the cells with cell lysis buffer.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate for normalization.
-
Calculate the uptake rate (e.g., in nmol/mg protein/min).
Caption: Experimental workflow for a radiolabeled deoxyglucose uptake assay.
Protocol 2: In Vitro Hexokinase Activity Assay
This assay determines the effect of 2-DG and 3-DG on the enzymatic activity of hexokinase.
Materials:
-
Purified hexokinase
-
ATP, Glucose, NADP⁺, Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
2-DG and 3-DG solutions of varying concentrations
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, NADP⁺, and G6PDH.
-
Add a known concentration of glucose (as the substrate) to the reaction mixture.
-
Add varying concentrations of the inhibitor (2-DG or 3-DG).
-
Initiate the reaction by adding purified hexokinase.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
The rate of NADPH production is proportional to the hexokinase activity.
-
Calculate the percentage of inhibition for each concentration of the deoxyglucose analog.
-
Determine the IC50 value for each compound.
Conclusion
The metabolic fates of this compound and 2-deoxy-D-glucose are markedly different. While 2-DG is a well-established inhibitor of glycolysis through its intracellular phosphorylation, 3-DG appears to be metabolized primarily through alternative pathways of oxidation and reduction and acts as an inhibitor of hexokinase without being a significant substrate for the glycolytic cascade. These fundamental differences have significant implications for their use in research and drug development. Further direct comparative studies are warranted to fully elucidate the metabolic profile of 3-DG and to explore its potential therapeutic applications.
References
- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Deoxy-D-Glucose and 2-Deoxy-D-Glucose in Scientific Assays: A Review of Available Evidence
A comprehensive review of scientific literature reveals a notable scarcity of direct comparative studies on the advantages of 3-deoxy-D-glucose (3-DG) over the well-characterized glucose analog, 2-deoxy-D-glucose (B1664073) (2-DG), in specific assays. While 2-DG has been extensively investigated as a potent inhibitor of glycolysis and has found broad applications in cancer biology, virology, and neuroscience research, 3-DG remains a comparatively understudied molecule. Consequently, a direct, data-driven comparison illustrating the superiority of 3-DG in specific experimental contexts is not feasible based on currently available public research.
This guide will, therefore, summarize the established roles and mechanisms of 2-DG as a benchmark and highlight the limited, yet insightful, information available for 3-DG and its derivatives. This approach aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current knowledge landscape and to identify critical gaps for future investigation.
2-Deoxy-D-Glucose: The Gold Standard Glycolysis Inhibitor
2-Deoxy-D-glucose is a glucose molecule where the hydroxyl group at the C-2 position is replaced by a hydrogen atom.[1] This structural modification allows it to be recognized and taken up by cells through glucose transporters.[2] Once inside the cell, hexokinase phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[3] However, 2-DG-6P cannot be further metabolized by phosphoglucose (B3042753) isomerase, the next enzyme in the glycolytic pathway.[3] This leads to the intracellular accumulation of 2-DG-6P, which competitively inhibits both hexokinase and phosphoglucose isomerase, effectively halting glycolysis.[3][4]
The inhibition of glycolysis by 2-DG has several downstream consequences that are exploited in various research assays:
-
Induction of ATP Depletion: By blocking the primary pathway for glucose-derived ATP production, 2-DG can induce cellular energy stress.[5]
-
ER Stress and the Unfolded Protein Response (UPR): 2-DG's structural similarity to mannose allows it to interfere with N-linked glycosylation, leading to the accumulation of unfolded proteins in the endoplasmic reticulum and triggering the UPR.[2]
-
Radiosensitization and Chemosensitization: In cancer research, 2-DG is often used to enhance the efficacy of radiation and chemotherapy by preventing cancer cells from generating the energy required for DNA repair and survival.[6]
Key Signaling Pathway: Glycolysis Inhibition by 2-Deoxy-D-Glucose
Caption: Mechanism of 2-Deoxy-D-Glucose mediated inhibition of glycolysis.
This compound: An Enigmatic Analog
In contrast to the wealth of information on 2-DG, research specifically detailing the biological effects of this compound is sparse. The primary focus of existing literature has been on its derivatives and metabolites, most notably 3-deoxyglucosone (B13542) (3-DG), a dicarbonyl compound that is a marker for diabetes and is involved in the formation of advanced glycation end-products (AGEs).
Limited studies have touched upon related compounds, offering potential avenues for future comparative research:
-
3-Amino-3-deoxy-D-glucose: This compound has been shown to inhibit the synthesis of the bacterial cell wall in Staphylococcus aureus.
-
3-Deoxy-3-fluoro-D-glucose: Studies on this fluorinated analog have explored its metabolism in bacteria and in vivo, where it is metabolized via aldose reductase and glucose dehydrogenase, rather than through glycolysis. This suggests that modifications at the C-3 position may lead to distinct metabolic fates compared to C-2 modifications.
The lack of direct comparative studies means that quantitative data, such as IC50 values for glycolysis inhibition or other cellular processes, for 3-DG versus 2-DG are not available. Similarly, detailed experimental protocols for assays where 3-DG might offer an advantage have not been developed or published.
Experimental Workflow: A General Approach for Comparing Glucose Analogs
Should researchers endeavor to directly compare 3-DG and 2-DG, a generalized experimental workflow could be employed.
Caption: A generalized workflow for comparing the effects of glucose analogs.
Conclusion and Future Directions
At present, there is insufficient evidence to claim any specific advantages of this compound over 2-deoxy-D-glucose in scientific assays. The extensive body of research on 2-DG establishes it as a reliable and well-understood tool for studying glycolysis and related cellular processes. The limited information on 3-DG and its derivatives suggests that it may have a different metabolic fate and biological activities, but this remains to be systematically investigated.
Future research should focus on direct, head-to-head comparisons of 3-DG and 2-DG in a variety of cell-based and biochemical assays. Such studies would be crucial to determine if 3-DG possesses unique properties, such as greater specificity for certain glucose transporters, differential effects on cellular signaling pathways, or a more favorable toxicity profile, that could render it a superior tool for specific research applications. Until such data becomes available, 2-deoxy-D-glucose will likely remain the de facto standard for researchers seeking to modulate glucose metabolism.
References
- 1. Pretreatment with 3-O-methyl-D-glucose or 2-deoxy-D-glucose attenuates the post-mortem rise in rat brain lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 3. A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of 2-deoxy-D-glucose on in vitro expanded human regulatory T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 3-Deoxy-D-Glucose for Glucose Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of 3-deoxy-D-glucose and other key glucose analogs for the major facilitative glucose transporters (GLUTs). While this compound is a structural analog of D-glucose, a comprehensive quantitative assessment of its specificity across different GLUT isoforms is not extensively documented in publicly available literature. This guide, therefore, focuses on a detailed comparison with well-characterized glucose analogs—2-deoxy-D-glucose (2-DOG) and 3-O-methyl-D-glucose (3-OMG)—and common GLUT inhibitors, providing a framework for evaluating glucose transporter substrates and highlighting the current knowledge gap regarding this compound.
Comparative Analysis of Substrate Specificity
The affinity of various glucose analogs for different GLUT isoforms is a critical factor in their use as research tools and potential therapeutic agents. The Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal transport velocity, is a key indicator of this affinity. A lower Km value signifies a higher affinity of the transporter for the substrate.
While specific Km values for this compound are scarce, one study on the human erythrocyte hexose (B10828440) transport system, which is predominantly mediated by GLUT1, indicated that this compound has a half-saturation constant similar to that of 3-O-methyl-D-glucose.[1] However, for a comprehensive comparison, we present the available Km data for D-glucose and its widely studied analogs, 2-DOG and 3-OMG, across the major Class I glucose transporters.
| Substrate | GLUT1 (Km, mM) | GLUT2 (Km, mM) | GLUT3 (Km, mM) | GLUT4 (Km, mM) |
| D-Glucose | ~3[2] | ~17[2] | High affinity[2] | ~5-6[2] |
| 2-Deoxy-D-glucose (2-DOG) | 5 - 6.9[2][3] | ~11.2[4] | 1.4[2][4] | 4.6[4] |
| 3-O-Methyl-D-glucose (3-OMG) | 20-21[2] | Similar to D-glucose[3] | Higher than D-glucose[3] | 4.3 - 7[5][6] |
Comparative Analysis of Common GLUT Inhibitors
In addition to substrate analogs, small molecule inhibitors are invaluable tools for studying glucose transport. Phloretin and Cytochalasin B are two classical, non-selective inhibitors of facilitative glucose transporters. Their inhibitory constant (Ki) provides a measure of their potency.
| Inhibitor | Target(s) | Ki / IC50 | Mechanism of Action |
| Phloretin | GLUT1, GLUT2[7] | IC50 for GLUT1: 49-61 µM[8] | Competitive inhibitor, interferes with glucose binding.[7] |
| Cytochalasin B | GLUT1, GLUT2, GLUT3, GLUT4[9] | Ki for GLUT1: 0.56 - 1.43 mM (for displacement) | Binds to the endofacial site of GLUT1, inhibiting glucose export.[10][11] |
Experimental Protocols
Accurate assessment of the specificity of compounds like this compound relies on robust experimental methodologies. Below are detailed protocols for two key experiments: a radiolabeled glucose uptake assay and a competitive binding assay to determine the inhibitory constant (Ki).
Protocol 1: Radiolabeled Glucose Uptake Assay
This protocol describes a common method for measuring the uptake of a radiolabeled glucose analog (e.g., [³H]-2-deoxy-D-glucose) into cells expressing a specific glucose transporter.
Materials:
-
Cells expressing the GLUT isoform of interest (e.g., Xenopus oocytes injected with GLUT mRNA, or a stable cell line).
-
Radiolabeled glucose analog (e.g., [³H]-2-deoxy-D-glucose).
-
Unlabeled glucose analog.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Stop solution (e.g., ice-cold phosphate-buffered saline with a GLUT inhibitor like phloretin).
-
Lysis buffer (e.g., 0.1% SDS).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in appropriate multi-well plates.
-
Starvation: Wash cells with glucose-free uptake buffer and incubate for a defined period (e.g., 1 hour) to deplete intracellular glucose.
-
Initiation of Uptake: Add uptake buffer containing a known concentration of the radiolabeled glucose analog and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at the appropriate temperature to measure initial uptake rates.
-
Termination of Uptake: Rapidly wash the cells with ice-cold stop solution to halt transport.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of uptake at each concentration of the test compound and calculate kinetic parameters such as Km or IC50 using appropriate software.
Protocol 2: Determination of Inhibitory Constant (Ki)
This protocol outlines a competitive binding assay to determine the Ki of an inhibitor using a radiolabeled ligand that binds to the transporter.
Materials:
-
Membrane preparations from cells overexpressing the GLUT isoform.
-
Radiolabeled ligand (e.g., [³H]-cytochalasin B).
-
Unlabeled inhibitor (test compound).
-
Binding buffer.
-
Glass fiber filters.
-
Filter manifold for vacuum filtration.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled inhibitor.
-
Incubation: Incubate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the inhibitor concentration to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the insulin (B600854) signaling pathway leading to GLUT4 translocation and a generalized workflow for a glucose uptake assay.
Conclusion
References
- 1. The interaction of 3-deoxy-3-fluoro-D-glucose with the hexose-transport system of the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose transporters in brain in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Quercetin inhibits glucose transport by binding to an exofacial site on GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Glycolysis Inhibition: A Guide to Genetic Approaches for 3-Deoxy-D-Glucose Studies
For Researchers, Scientists, and Drug Development Professionals
The study of metabolic inhibitors like 3-deoxy-D-glucose (3-DG) offers a promising avenue for therapeutic intervention in diseases characterized by altered glucose metabolism, such as cancer. As a competitive inhibitor of glycolysis, 3-DG disrupts the central energy-producing pathway in rapidly proliferating cells. However, to confidently translate findings from chemical probe studies into robust therapeutic strategies, rigorous validation using genetic methods is paramount. This guide provides a comparative overview of genetic techniques used to validate the targets and pathways affected by glycolysis inhibitors, using the well-studied analog 2-deoxy-D-glucose (2-DG) as a principal model. The methodologies and principles outlined here are directly applicable to validating findings from 3-DG research.
Genetic validation methods, such as CRISPR-Cas9 gene editing and RNA interference (siRNA), offer precise tools to mimic or counteract the effects of a drug, thereby confirming its mechanism of action and identifying potential resistance mechanisms. By specifically targeting genes within the glycolysis pathway and associated signaling networks, researchers can substantiate the on-target effects of compounds like 3-DG and uncover novel therapeutic targets.
Data Presentation: Comparing Genetic Validation Methods
The choice of genetic validation method depends on the specific research question, the desired level of gene expression modulation, and the experimental system. Below is a comparison of the two most common techniques: CRISPR-Cas9 knockout and siRNA knockdown.
| Feature | CRISPR-Cas9 Gene Knockout | siRNA-mediated Gene Knockdown |
| Mechanism | Permanent disruption of the gene at the DNA level, leading to a complete loss of function. | Transient degradation of messenger RNA (mRNA), resulting in a temporary reduction of protein expression. |
| Effect Duration | Permanent and heritable in the cell lineage. | Transient, typically lasting for a few days. |
| Specificity | Highly specific with well-designed guide RNAs, but off-target effects can occur. | Off-target effects are a more common concern and require careful sequence design and validation with multiple siRNAs. |
| Typical Application | Ideal for definitively establishing the role of a gene in a biological process and for creating stable cell lines for long-term studies. | Suited for high-throughput screening and for studying the effects of transient gene silencing, which can mimic the action of a therapeutic inhibitor. |
| Validation of Efficacy | Confirmed by DNA sequencing (Sanger or NGS) to identify indels, and by Western blot to confirm the absence of the protein. | Validated by qRT-PCR to measure the reduction in mRNA levels and by Western blot to confirm the decrease in protein expression. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of genetic validation studies. Below are generalized protocols for CRISPR-Cas9 knockout and siRNA knockdown experiments aimed at validating the role of a specific gene in the cellular response to a glycolysis inhibitor like 3-DG.
CRISPR-Cas9 Mediated Gene Knockout Protocol
This protocol outlines the steps for generating a knockout cell line for a target gene implicated in the response to 3-DG.
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the gene of interest using a publicly available design tool.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.
-
-
Transfection:
-
Transfect the Cas9/sgRNA expression plasmid into the target cell line using a high-efficiency transfection reagent.
-
Include a negative control (e.g., a non-targeting sgRNA) and a positive control (e.g., a gene known to be essential for cell viability).
-
-
Selection and Single-Cell Cloning:
-
If the vector contains a selection marker, apply the appropriate selection agent to enrich for transfected cells.
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual cell clones.
-
-
Expansion and Validation of Knockout Clones:
-
Expand the single-cell clones into stable cell lines.
-
Isolate genomic DNA from each clone and perform PCR amplification of the target region.
-
Sequence the PCR products using Sanger or Next-Generation Sequencing (NGS) to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Perform Western blot analysis to confirm the absence of the target protein.
-
-
Phenotypic Analysis:
-
Treat the validated knockout cell line and the parental/control cell line with varying concentrations of 3-DG.
-
Assess cellular phenotypes such as cell viability, proliferation, apoptosis, and metabolic changes (e.g., glucose uptake, lactate (B86563) production) to determine if the gene knockout alters the sensitivity to 3-DG.
-
siRNA-mediated Gene Knockdown Protocol
This protocol describes the transient knockdown of a target gene to assess its impact on the cellular response to 3-DG.
-
siRNA Design and Synthesis:
-
Design at least two independent siRNA duplexes targeting different regions of the mRNA of the gene of interest.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
-
Transfection:
-
Transfect the siRNAs into the target cell line using a suitable lipid-based transfection reagent.
-
Optimize the siRNA concentration and transfection time to achieve maximal knockdown with minimal cytotoxicity.
-
-
Validation of Knockdown Efficiency:
-
Harvest cells 24-72 hours post-transfection.
-
Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to quantify the reduction in target mRNA levels.
-
Isolate protein and perform Western blot analysis to confirm the reduction in target protein levels.
-
-
Phenotypic Analysis:
-
Following confirmation of efficient knockdown, treat the cells with 3-DG.
-
Perform functional assays (e.g., cell viability, metabolic assays) to evaluate how the transient reduction in gene expression affects the cellular response to the glycolysis inhibitor.
-
Mandatory Visualizations
Signaling Pathway: Glycolysis and its Inhibition
This diagram illustrates the central steps of the glycolytic pathway and the points of inhibition by glucose analogs like 2-DG and 3-DG.
Caption: Inhibition of the initial steps of glycolysis by 2-DG and 3-DG.
Experimental Workflow: CRISPR-Cas9 Knockout Validation
This diagram outlines the workflow for validating the findings of a 3-DG study using CRISPR-Cas9 gene knockout.
Caption: Workflow for CRISPR-Cas9 mediated validation of 3-DG study findings.
Logical Relationship: Validating a Drug Target
This diagram illustrates the logical framework for using genetic methods to validate a hypothesized drug target of 3-DG.
Caption: Logical flow for validating a drug target using genetic perturbation.
Safety Operating Guide
Navigating the Disposal of 3-deoxy-D-glucose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the disposal of 3-deoxy-D-glucose, a compound utilized in various research applications. While specific disposal information for this compound is limited, this document synthesizes available safety data and general best practices for similar chemical compounds to offer a comprehensive operational plan.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated area to minimize inhalation exposure.
Disposal Protocol
The recommended disposal procedure for this compound prioritizes safety and environmental responsibility. Although not always classified as a hazardous material for transport, its potential environmental impact is not fully known. Therefore, it should be treated as chemical waste and disposed of accordingly.
Step 1: Waste Identification and Segregation
-
Clearly identify the waste stream containing this compound.
-
Segregate this waste from other laboratory waste to avoid cross-contamination and ensure proper disposal routing.
Step 2: Containerization
-
Place the this compound waste into a designated, properly labeled, and sealable container.
-
The container must be compatible with the chemical to prevent any reactions or degradation of the container itself.
Step 3: Labeling
-
Label the waste container clearly with the full chemical name: "this compound".
-
Include any other components mixed with the waste.
Step 4: Storage
-
Store the sealed container in a designated satellite accumulation area for chemical waste.
-
This area should be secure and away from general laboratory traffic.
Step 5: Professional Disposal
-
Arrange for the collection of the waste by a licensed environmental management or hazardous waste disposal company.
-
Provide the disposal company with all available safety information for this compound.
-
Crucially, do not dispose of this compound down the drain or in regular solid waste.
Quantitative Data Summary
Due to the limited availability of specific safety data for this compound, quantitative disposal parameters are not well-established. The following table summarizes the known physical and chemical properties relevant to its handling and disposal.
| Property | Value | Notes |
| CAS Number | 2490-91-7 | |
| Molecular Formula | C₆H₁₂O₅ | |
| Molecular Weight | 164.16 g/mol | |
| Appearance | Solid | |
| Hazard Classification | Not considered hazardous by OSHA 29 CFR 1910.122 | |
| Aquatic Toxicity | Unknown | May cause long-lasting harmful effects to aquatic life |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
General Disposal Considerations for Deoxyglucose Compounds
For similar compounds like 2-deoxy-D-glucose, some safety data sheets suggest the possibility of dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] However, this should only be performed by a licensed and equipped waste disposal facility. Always observe all federal, state, and local regulations when disposing of any chemical substance.[1] In case of a spill, prevent the product from entering drains and sweep the solid material into an airtight container for prompt disposal.[1]
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Deoxy-D-Glucose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-deoxy-D-glucose, including detailed operational and disposal plans to foster a secure research environment.
While this compound is not classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care, as its toxicological properties have not been fully investigated. Adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against potential exposure.
| Control | Specification |
| Engineering Controls | Work in a well-ventilated area. Use a local exhaust ventilation system to minimize dust or aerosol generation. |
| Eye Protection | Wear safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Wear protective gloves. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If dust is generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure minimal exposure and maintain the integrity of your experiments.
-
Preparation : Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace by ensuring it is clean and uncluttered.
-
Weighing and Aliquoting :
-
Handle the solid form of this compound in a designated area, preferably within a chemical fume hood or on a bench with local exhaust ventilation, to avoid inhalation of any dust particles.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
During Use :
-
Keep containers of this compound tightly closed when not in use.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact : Wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste this compound, including any contaminated materials (e.g., weigh boats, gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
-
Disposal Method :
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Follow all federal, state, and local environmental regulations for chemical waste disposal. Do not dispose of down the drain or in the regular trash.
-
-
Container Disposal :
-
Empty containers should be rinsed thoroughly and disposed of according to institutional guidelines for chemical container disposal.
-
Experimental Workflow for Handling this compound
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
